Fmoc-Thr-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-DIFFPNOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73731-37-0 | |
| Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Thr-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr-OH) is a cornerstone amino acid derivative for the synthesis of peptides and proteins. Its strategic use in solid-phase peptide synthesis (SPPS) has enabled the creation of complex biomolecules for a wide range of applications in research, diagnostics, and therapeutics. The Fmoc protecting group, cleavable under mild basic conditions, allows for an orthogonal synthesis strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and insights into the biological significance of threonine-containing peptides.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A thorough understanding of its physicochemical properties is essential for its effective use in the laboratory.
| Property | Value |
| IUPAC Name | (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid |
| CAS Number | 73731-37-0[1] |
| Molecular Formula | C₁₉H₁₉NO₅[1] |
| Molecular Weight | 341.36 g/mol [1] |
| Melting Point | 90-115 °C[1] |
| Appearance | White to off-white solid/powder[1] |
| SMILES | C--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO |
| InChI Key | OYULCCKKLJPNPU-GTNSWQLSSA-N |
Solubility Data
The solubility of this compound is a critical parameter for ensuring efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[2]
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Dimethylformamide (DMF) | "clearly soluble" | ~170 mM | Based on 1 mmole (341.36 mg) in 2 mL of DMF. |
| Dimethyl sulfoxide (B87167) (DMSO) | 175 mg/mL | ~512 mM | Ultrasonic assistance may be required.[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts and Coupling Constants
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.7 | br s | - | COOH |
| 7.89 | d | 7.5 | 2H, Fmoc (H4, H5) |
| 7.72 | t | 7.0 | 2H, Fmoc (H1, H8) |
| 7.61 | d | 8.0 | 1H, NH |
| 7.42 | t | 7.4 | 2H, Fmoc (H2, H7) |
| 7.33 | t | 7.4 | 2H, Fmoc (H3, H6) |
| 4.30 - 4.20 | m | - | 3H, Fmoc-CH, Fmoc-CH₂ |
| 4.10 | m | - | 1H, α-CH |
| 3.95 | m | - | 1H, β-CH |
| 1.15 | d | 6.3 | 3H, γ-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C=O (Carboxylic Acid) |
| 156.5 | C=O (Fmoc Urethane) |
| 143.8, 140.7 | Quaternary C (Fmoc) |
| 127.6, 127.0, 125.3, 120.1 | Aromatic CH (Fmoc) |
| 67.2 | β-C |
| 65.6 | Fmoc-CH₂ |
| 58.8 | α-C |
| 46.7 | Fmoc-CH |
| 20.2 | γ-C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify the key functional groups present in the this compound molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3500 | O-H (Alcohol) | Broad peak, hydrogen-bonded |
| ~3300 | N-H (Amine) | Stretching vibration |
| ~3050 | C-H (Aromatic) | Stretching vibrations |
| 2800 - 3000 | C-H (Aliphatic) | Stretching vibrations |
| 1720 - 1740 | C=O (Carboxylic Acid) | Stretching vibration |
| 1690 - 1710 | C=O (Urethane) | Stretching vibration |
Experimental Protocols
Determination of Solubility
This protocol outlines a general method for the experimental determination of the solubility of this compound in a given solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the standard procedures for the incorporation of this compound into a growing peptide chain using SPPS.
1. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
-
Wash the resin three times with N,N-Dimethylformamide (DMF).
-
Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.[1]
2. Fmoc Deprotection This step removes the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.
-
Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 2-5 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
3. This compound Coupling (using HBTU/DIPEA) This protocol describes the activation of this compound and its subsequent coupling to the free amine on the resin.
-
Reagents:
-
This compound (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.[1]
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.
-
Caption: A single cycle of Fmoc-SPPS for the addition of this compound.
4. Cleavage from Resin and Final Deprotection Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.
-
Reagents (Cleavage Cocktail): A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Biological Relevance of Threonine-Containing Peptides
Threonine is an essential amino acid with a hydroxyl group that can be a site for post-translational modifications, most notably phosphorylation. Threonine phosphorylation is a critical event in many cellular signaling cascades, regulating processes such as cell proliferation, differentiation, and survival.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that controls a wide variety of cellular processes. A central feature of this pathway is the sequential phosphorylation of kinases, including the phosphorylation of threonine and tyrosine residues in ERK by its upstream kinase, MEK.[4] The synthesis of threonine-containing peptides, particularly those that are phosphorylated, is crucial for studying the kinetics and substrate specificity of kinases and phosphatases within this and other signaling pathways.
Caption: The MAPK/ERK signaling pathway, highlighting key serine/threonine phosphorylation events.
Safety and Handling
This compound is not classified as a hazardous substance, but standard laboratory safety precautions should be followed.[5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5]
-
Handling: Handle in a well-ventilated area to minimize dust inhalation. Use a spatula for dispensing.[5]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.[5]
-
Eye Contact: Flush with water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a cool, dry place.
Conclusion
This compound is an indispensable reagent in the field of peptide synthesis. A comprehensive understanding of its chemical and physical properties, coupled with the application of robust experimental protocols, is paramount for the successful synthesis of high-purity peptides. The ability to incorporate threonine into synthetic peptides allows researchers to probe fundamental biological processes, such as cellular signaling, and to develop novel peptide-based therapeutics and diagnostics. This guide serves as a valuable resource for scientists and professionals engaged in the exciting and ever-evolving field of peptide chemistry and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Nα-Fmoc-L-threonine (Fmoc-Thr-OH)
Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine, commonly abbreviated as this compound, is a critical amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1] The Fmoc protecting group on the α-amino function is base-labile, allowing for its removal under mild conditions, which is a cornerstone of orthogonal peptide synthesis strategies.[2] This guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its application, and a visual representation of its role in the peptide synthesis workflow.
Core Molecular Data
A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in peptide synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | References |
| Chemical Formula | C₁₉H₁₉NO₅ | [1][2][3] |
| Molecular Weight | 341.36 g/mol | [1][2][3] |
| CAS Number | 73731-37-0 | [1][3][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 90-115 °C | [1][3] |
| Solubility | Soluble in DMF and DMSO | [2] |
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence involves a cyclical process of deprotection, coupling, and washing.[1][2] The following protocols outline the standard procedures for utilizing this compound in Fmoc-based SPPS. These protocols are generalized and may require optimization based on the specific peptide sequence and resin used.
1. Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support, typically a resin such as Wang or Rink Amide resin.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) three times to remove impurities.
-
Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions for subsequent steps.[1]
-
2. Fmoc Deprotection
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[2]
-
Reagents:
-
20-30% Piperidine (B6355638) in DMF.
-
-
Procedure:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
3. This compound Coupling (Amino Acid Activation and Coupling)
Following deprotection, the free amine on the resin is coupled with the carboxyl group of the incoming this compound. This reaction is facilitated by a coupling agent to form a peptide bond.[1]
-
Reagents:
-
This compound (3-5 equivalents)
-
Coupling agent, e.g., HBTU (3-5 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA to the solution. The mixture may change color, indicating activation. Allow this pre-activation to proceed for 1-2 minutes.[2]
-
Coupling Reaction: Immediately add the activated this compound solution to the deprotected resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Monitoring: The completion of the reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.[2]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]
-
4. Cleavage from Resin and Final Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
-
Reagents (Cleavage Cocktail):
-
A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
-
Procedure:
-
Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin in a fume hood.[1]
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and dissolved protecting groups.
-
Dry the peptide pellet under vacuum.
-
Visualization of SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like this compound.
Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS).
References
Unveiling the Solubility of Fmoc-Thr-OH: A Technical Guide for Researchers
An in-depth exploration of the solubility of N-α-Fmoc-L-threonine (Fmoc-Thr-OH) in Dimethylformamide (DMF) and other key organic solvents is critical for optimizing solid-phase peptide synthesis (SPPS) and ensuring the integrity of therapeutic peptide development. This technical guide provides a comprehensive overview of available solubility data, detailed experimental protocols for in-house determination, and logical workflows to aid researchers, scientists, and drug development professionals in this crucial aspect of peptide chemistry.
The solubility of Fmoc-protected amino acids is a pivotal factor in the efficiency of coupling reactions during SPPS.[1] Inadequate solubility can precipitate a cascade of issues, including incomplete reactions leading to deletion sequences and slowed reaction kinetics that may necessitate extended reaction times or result in incomplete incorporation of the amino acid.[1]
Core Principles of Fmoc-Amino Acid Solubility
The solubility of any Fmoc-amino acid is dictated by the interplay between the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific amino acid side chain. While the Fmoc group generally imparts good solubility in many organic solvents, the polarity and hydrogen-bonding capability of the side chain, in this case, the hydroxyl group of threonine, significantly influence its behavior in different solvent environments.[2] Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are staples in SPPS due to their exceptional ability to dissolve Fmoc-amino acids and swell the resin support.[2][3]
Quantitative and Qualitative Solubility of this compound
Precise, quantitative solubility data for this compound across a wide array of solvents is not always readily available in published literature. However, a combination of reported values and qualitative assessments provides a strong foundation for experimental design.
Table 1: Solubility of this compound in Common SPPS Solvents
| Solvent | Type | Quantitative Solubility | Molar Concentration (mM) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | "Excellent solubility"[1] | Not specified | A qualitative description from a supplier.[1] |
| "Clearly soluble"[1] | ~250 mM | Based on the observation of 1 mmole (341.36 mg) dissolving in 2 mL of DMF.[1] | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 175 mg/mL[3] | 512.66 mM | Ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[3] |
| 100 mg/mL[1] | 292.95 mM | Ultrasonic assistance is required.[1] | ||
| N-methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent (Expected) | Not specified | NMP is known for its high solvating power for Fmoc-amino acids, often exceeding that of DMF.[2] |
| Dichloromethane (DCM) | Nonpolar Aprotic | Limited (Expected) | Not specified | DCM is generally a poor solvent for Fmoc-amino acids and is more commonly utilized in Boc-SPPS.[2] |
Experimental Protocol: Determining this compound Solubility
For applications demanding precise solubility values under specific laboratory conditions, direct experimental determination is the most reliable approach. The shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is a widely accepted and robust technique.
Materials and Reagents:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker in a temperature-controlled environment
-
Syringes and 0.2 µm syringe filters
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest to generate a calibration curve.
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent. The quantity should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples are agitated for a period sufficient to reach equilibrium, typically 24-48 hours.
-
Sample Extraction and Filtration: A sample of the clear supernatant is carefully withdrawn using a syringe. It is immediately filtered through a 0.2 µm syringe filter into a clean vial to remove any undissolved particulates.
-
Quantification: The filtered, saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: The diluted sample and the standard solutions are analyzed by HPLC. The Fmoc group has strong UV absorbance at wavelengths such as 265 nm or 301 nm, which are suitable for detection.
-
Data Analysis: A calibration curve is constructed by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. The concentration of the diluted sample is then determined using the equation of the line from the calibration curve. The original concentration of the saturated solution, representing the equilibrium solubility, is calculated by multiplying the result by the dilution factor.[2][4]
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams outline the key decision-making and procedural steps.
References
In-Depth Technical Guide to the Structure of N-(9-fluorenylmethoxycarbonyl)-L-threonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of N-(9-fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-threonine). This derivative of the essential amino acid L-threonine is a cornerstone in modern peptide synthesis, playing a critical role in the development of peptide-based therapeutics and other advanced biochemical applications.
Core Structural and Physicochemical Properties
N-(9-fluorenylmethoxycarbonyl)-L-threonine is an L-threonine molecule in which the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This bulky, base-labile protecting group is essential for preventing unwanted reactions of the amino group during peptide chain elongation in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group renders the molecule significantly more hydrophobic than the parent amino acid.
The key physicochemical properties of Fmoc-L-threonine are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 73731-37-0 |
| Appearance | White to off-white powder |
| Melting Point | 90-100 °C |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). |
Molecular Structure and Visualization
The structure of Fmoc-L-threonine consists of three main components: the L-threonine backbone, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and the side chain with a secondary hydroxyl group. The stereochemistry at the alpha-carbon (Cα) and the beta-carbon (Cβ) is derived from the natural L-threonine.
Experimental Protocols
Synthesis of N-(9-fluorenylmethoxycarbonyl)-L-threonine
This protocol outlines a general and reliable method for the synthesis of Fmoc-L-threonine from L-threonine and 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).[1]
Materials:
-
L-Threonine
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1N Sodium Hydroxide (NaOH)
-
10% aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-threonine (1 mmol) in a 1:1 solution of THF and water (10 mL total volume).
-
pH Adjustment: Place a pH probe into the solution and adjust the pH to 9.5 with 1N NaOH.
-
Fmoc Protection: While stirring, add Fmoc-OSu (1.05 mmol) in small portions to the amino acid solution. Maintain the pH at 9.5 by adding 1N NaOH as needed. The reaction is complete when the pH remains constant.
-
Extraction of Excess Fmoc-OSu: Transfer the reaction mixture to a separatory funnel and extract three times with hexane to remove unreacted Fmoc-OSu. The aqueous layer contains the desired product.[1]
-
Acidification and Product Extraction: Combine the aqueous layers and acidify to a pH of 1-2 with 10% aqueous HCl. Extract the Fmoc-L-threonine five times with ethyl acetate. The product will be in the organic layers.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure N-(9-fluorenylmethoxycarbonyl)-L-threonine.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-threonine is a fundamental building block in Fmoc-based SPPS. The hydroxyl group of the threonine side chain is often protected with a tert-butyl (tBu) group to prevent side reactions. The following is a generalized protocol for the coupling of Fmoc-L-Thr(tBu)-OH in manual SPPS.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminus)
-
Fmoc-L-Thr(tBu)-OH
-
Coupling reagent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
-
Coupling: A solution of Fmoc-L-Thr(tBu)-OH, a coupling reagent, and a base in DMF is added to the washed resin. The mixture is agitated to facilitate the coupling reaction.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
The cycle of deprotection and coupling is repeated with the next amino acid in the sequence.
Spectroscopic and Spectrometric Characterization
The identity and purity of synthesized Fmoc-L-threonine are confirmed through various analytical techniques. Below are the expected characterization data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of Fmoc-L-threonine will show characteristic signals for the protons of the fluorenyl group, the methoxy (B1213986) group, and the threonine backbone. The exact chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Approximate Chemical Shift (ppm) |
| Fluorenyl Protons | 7.2 - 7.9 |
| CH₂ (Fmoc) | 4.2 - 4.5 |
| CH (Fmoc) | ~4.2 |
| α-CH (Threonine) | ~4.3 |
| β-CH (Threonine) | ~4.1 |
| γ-CH₃ (Threonine) | ~1.2 |
| NH (Amide) | ~5.8 (broad) |
| OH (Carboxyl) | >10.0 (very broad) |
| OH (Side Chain) | Variable (broad) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| Carbonyl (Carboxyl) | ~173 |
| Carbonyl (Fmoc) | ~156 |
| Aromatic (Fluorenyl) | 120 - 144 |
| CH₂ (Fmoc) | ~67 |
| CH (Fmoc) | ~47 |
| α-C (Threonine) | ~60 |
| β-C (Threonine) | ~68 |
| γ-C (Threonine) | ~20 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups in the molecule.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H stretch (Amide) | ~3300 |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C=O stretch (Urethane) | ~1690 |
| N-H bend (Amide) | ~1530 |
| C=C stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of Fmoc-L-threonine.
-
Positive Ion Mode [M+H]⁺: Expected m/z ≈ 342.14
-
Negative Ion Mode [M-H]⁻: Expected m/z ≈ 340.13
Conclusion
N-(9-fluorenylmethoxycarbonyl)-L-threonine is an indispensable reagent in the field of peptide chemistry. Its well-defined structure and predictable reactivity make it a robust building block for the synthesis of complex peptides for research, diagnostics, and therapeutic development. The detailed characterization data and experimental protocols provided in this guide serve as a valuable resource for scientists and professionals working with this important molecule.
References
A Technical Guide: Strategic Selection of Threonine Derivatives for Solid-Phase Peptide Synthesis (SPPS)
An In-depth Comparison of Fmoc-Thr(tBu)-OH and Fmoc-Thr-OH for Researchers, Scientists, and Drug Development Professionals
The successful solid-phase peptide synthesis (SPPS) of complex peptides hinges on the strategic selection of protected amino acid building blocks. Threonine, with its secondary hydroxyl group, presents a critical choice between using a side-chain protected derivative, Fmoc-Thr(tBu)-OH, or its unprotected counterpart, this compound. This technical guide provides a comprehensive analysis of these two derivatives, offering data-driven insights and detailed protocols to inform rational decision-making in peptide synthesis workflows. While the lower initial cost of this compound may seem appealing, a thorough evaluation of potential side reactions, impact on coupling efficiency, and overall synthesis success overwhelmingly favors the use of the side-chain protected Fmoc-Thr(tBu)-OH as the industry standard for robust and reliable peptide synthesis.[1]
Physicochemical Properties and Performance Comparison
The fundamental difference between Fmoc-Thr(tBu)-OH and this compound lies in the presence of the tert-butyl (tBu) protecting group on the side-chain hydroxyl function of threonine.[1] This seemingly minor structural variation has profound implications for the efficiency and purity of the synthesized peptide.
| Feature | Fmoc-Thr(tBu)-OH | This compound |
| Chemical Structure | N-α-Fmoc protected, O-tert-butyl protected L-threonine | N-α-Fmoc protected L-threonine |
| Molecular Weight | 397.47 g/mol [2] | 341.36 g/mol [1] |
| Side-Chain Reactivity | The hydroxyl group is protected, preventing side reactions.[1] | The free hydroxyl group is nucleophilic and can lead to side reactions.[1][3] |
| Coupling Efficiency | Generally high and predictable.[1] | Can be lower and sequence-dependent due to side reactions.[1] |
| Risk of Side Reactions | Low. The tBu group is stable to the basic conditions of Fmoc deprotection.[1] | High, including O-acylation, dehydration, and O-sulfonation.[1][3] |
| Overall Yield | Generally higher due to efficient coupling and fewer side reactions.[1] | Can be significantly lower due to failed sequences and purification losses.[1] |
| Cost-Effectiveness | More cost-effective for reliable synthesis due to higher success rates and purity.[1] | Less cost-effective in most cases due to the potential for failed synthesis and costly purification.[1] |
Side Reactions Associated with Unprotected Threonine (this compound)
The primary rationale for utilizing a side-chain protecting group on threonine is to mitigate unwanted chemical reactions involving the hydroxyl group during peptide synthesis.[1] When this compound is used, its unprotected hydroxyl group can lead to several deleterious side reactions:
-
O-Acylation and Dehydration: The nucleophilic hydroxyl group of threonine can attack the activated carboxyl group of the incoming amino acid, resulting in the formation of an ester linkage (O-acylation). This O-acylated intermediate can subsequently undergo β-elimination, leading to the formation of a dehydroamino acid residue, which is a dehydration product.[3] This side reaction also results in the termination of the peptide chain.[1]
-
O-Sulfonation: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), unprotected serine and threonine residues can undergo O-sulfonation.[4] This is particularly problematic in sequences containing arginine protected with Pmc or Mtr groups, which can release sulfonyl by-products that react with the free hydroxyl groups in the absence of appropriate scavengers.[1][4]
-
Double Incorporation: Although less common, the use of unprotected this compound, especially with prolonged reaction times or potent coupling reagents, can increase the risk of side reactions like double incorporation, where two consecutive threonine residues are added instead of one.[5]
The use of Fmoc-Thr(tBu)-OH effectively prevents these side reactions. The tert-butyl group is stable under the basic conditions of Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids like TFA during the final cleavage step, ensuring the integrity of the threonine side chain throughout the synthesis.[1][2][3]
Experimental Protocols
The following are generalized protocols for a single coupling cycle in manual and automated Fmoc-SPPS. It is important to note that parameters may need to be optimized based on the specific peptide sequence, resin, and instrumentation used.[2]
Manual Fmoc-SPPS Coupling Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine (B6355638) in DMF solution to the resin and agitate for 5 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash with DCM (2 times) and then DMF (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Automated Fmoc-SPPS Single Cycle Protocol
This protocol outlines a typical single cycle for the addition of Fmoc-Thr(tBu)-OH in an automated peptide synthesizer.
-
Resin Swelling: The synthesis begins with swelling the resin in DMF within the reaction vessel.
-
Fmoc Deprotection: The deprotection solution (e.g., 20% piperidine in DMF) is delivered to the reaction vessel, and the mixture is agitated for a pre-programmed time. The vessel is then drained, and the process is repeated.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and by-products.
-
Coupling: A solution of Fmoc-Thr(tBu)-OH, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is prepared and delivered to the reaction vessel. The mixture is agitated for the specified coupling time.
-
Final Wash: The resin is washed with DMF to remove excess reagents and by-products, preparing it for the subsequent cycle.
Visualizing Key Chemical Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, protection/deprotection scheme, and a significant side reaction pathway.
Caption: Chemical structures of Fmoc-Thr(tBu)-OH and this compound.
Caption: Orthogonal protection and deprotection scheme in Fmoc-SPPS.
Caption: O-acylation and dehydration side reaction of unprotected threonine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
The Linchpin of Peptide Synthesis: An In-depth Technical Guide to the Role of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Threonine, a seemingly simple amino acid, plays a profound role in the structure, function, and biological activity of peptides and proteins. Its hydroxyl-containing side chain is a frequent site of post-translational modifications, such as phosphorylation, which are critical for regulating cellular signaling pathways. The successful incorporation of threonine into synthetic peptides is therefore paramount for the development of novel therapeutics and research tools. In the realm of solid-phase peptide synthesis (SPPS), the go-to methodology for creating these vital molecules, Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) has emerged as an indispensable building block. This technical guide delves into the core principles of its application, providing detailed experimental protocols, comparative data, and visual workflows to empower researchers in their peptide synthesis endeavors.
Core Principles: The Orthogonal Protection Strategy
The success of Fmoc-based SPPS hinges on an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct chemical conditions. Fmoc-Thr(tBu)-OH is a prime example of this elegant chemical logic.[1]
-
The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group of threonine. This urethane-based protection is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[2] This deprotection step reveals a free amine on the growing peptide chain, ready for the next coupling reaction.
-
The O-tert-butyl (tBu) Group: The hydroxyl side chain of threonine is nucleophilic and, if left unprotected, can lead to undesirable side reactions during peptide synthesis, such as O-acylation and subsequent dehydration.[3] The tert-butyl (tBu) ether group provides robust protection against such reactions. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[4]
This orthogonality ensures the integrity of the threonine side chain throughout the iterative cycles of peptide chain elongation and allows for the precise and efficient synthesis of complex threonine-containing peptides.
Data Presentation: A Comparative Analysis of Coupling Reagents
The steric hindrance presented by the β-branched structure of threonine and its tBu protecting group can make peptide bond formation challenging. The choice of coupling reagent is therefore critical to achieving high coupling efficiency and minimizing side reactions like racemization. The following table summarizes the performance of commonly used coupling reagents for the incorporation of Fmoc-Thr(tBu)-OH.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[5] | Highly efficient, especially for difficult couplings.[6] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[5] | A cost-effective and reliable choice for routine synthesis.[6] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98[5] | Lower risk of side reactions, but slower coupling times.[6] |
| PyBOP | HOBt | DIPEA/NMM | DMF | 3-5 : 3-5 : 6-10 | 30-60 | ~95-98 | Good for sterically hindered couplings, but byproducts can be challenging to remove.[6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key steps involving Fmoc-Thr(tBu)-OH in manual solid-phase peptide synthesis.
Protocol 1: Piperidine-Mediated Fmoc Deprotection
This procedure describes the removal of the Nα-Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the solid support.
Materials:
-
Fmoc-protected peptidyl-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: If starting with dry resin, swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.[2]
-
Initial Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate the mixture for 5 minutes.[5]
-
Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[2]
Protocol 2: HATU-Mediated Coupling of Fmoc-Thr(tBu)-OH
This protocol details the coupling of Fmoc-Thr(tBu)-OH to the deprotected N-terminal amine of the peptide-resin using the highly efficient HATU coupling reagent.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Thr(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
-
DCM
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.[7]
-
Base Addition: Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.[7]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, the coupling reaction can be repeated ("double coupling").[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[3]
Protocol 3: TFA-Mediated Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tBu group from threonine.
Materials:
-
Fully synthesized and N-terminally deprotected peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). Caution: TFA is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment. [8]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.[8]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding 10 volumes of cold diethyl ether.[8]
-
Peptide Collection: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations: Workflows and Pathways
Visualizing complex processes and relationships is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the experimental workflow of SPPS and a key signaling pathway involving threonine phosphorylation.
Caption: A generalized experimental workflow for a single coupling cycle in SPPS.
Caption: The MAPK/ERK signaling pathway, a key cascade involving threonine phosphorylation.[9][10]
Conclusion: Enabling the Synthesis of Complex Peptides
Fmoc-Thr(tBu)-OH stands as a cornerstone in the edifice of modern peptide science. Its well-defined role within the Fmoc/tBu orthogonal protection strategy, coupled with a deep understanding of its reactivity and the availability of optimized protocols, empowers researchers to confidently synthesize a vast array of threonine-containing peptides. From fundamental biological research to the development of life-saving therapeutics, the judicious use of this essential building block will continue to be a driving force in scientific discovery and innovation. By adhering to the principles and protocols outlined in this guide, scientists and drug development professionals can navigate the intricacies of solid-phase peptide synthesis and unlock the full potential of their target molecules.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Synthesis of Fmoc-Protected Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of Fmoc-protected threonine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). Threonine's hydroxyl side chain necessitates robust protection to prevent unwanted side reactions during peptide elongation, ensuring high yield and purity of the final peptide. This document details the most common protective strategies, provides in-depth experimental protocols, and presents quantitative data to aid in the selection of appropriate derivatives and optimization of synthetic strategies. Furthermore, it touches upon the biological significance of threonine modifications, particularly phosphorylation, in cellular signaling pathways relevant to drug discovery.
Core Concepts in Threonine Protection
The foundational principle of SPPS is the use of orthogonal protecting groups that can be selectively removed under distinct chemical conditions.[1][2] For threonine, the primary challenge is the protection of its β-hydroxyl group. The most widely employed strategies in Fmoc-based SPPS revolve around the use of the tert-butyl (tBu) and trityl (Trt) protecting groups.[3][4]
-
Fmoc-Thr(tBu)-OH: This is the industry-standard derivative due to the high stability of the tert-butyl ether linkage to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Nα-Fmoc group removal.[3][5] The tBu group is efficiently cleaved under strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[6]
-
Fmoc-Thr(Trt)-OH: The trityl group offers the advantage of being significantly more acid-labile than the tBu group.[7] This allows for milder cleavage conditions, which can be beneficial for the synthesis of protected peptide fragments or peptides containing other acid-sensitive moieties.[3][7]
The choice between these derivatives is dictated by the specific synthetic goal. For routine synthesis of fully deprotected peptides, Fmoc-Thr(tBu)-OH is generally the more robust and cost-effective option.[8] However, for complex syntheses or the preparation of protected fragments, the milder cleavage conditions afforded by the Trt group can lead to purer products.[7]
Synthesis of Fmoc-Threonine Derivatives
The preparation of Fmoc-protected threonine derivatives is a multi-step process that begins with the free amino acid. Below is a generalized synthetic scheme for Fmoc-Thr(tBu)-OH.
Caption: General synthetic route for Fmoc-Thr(tBu)-OH.
Data Presentation: Comparative Performance
The efficiency of incorporating Fmoc-threonine derivatives into a growing peptide chain is highly dependent on the chosen coupling reagent. The following tables summarize key quantitative data for the application of these derivatives in SPPS.
Table 1: Comparative Coupling Efficiency of Fmoc-Thr(tBu)-OH with Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[9] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[9] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30-60 | >95 |
Table 2: Physicochemical and Performance Comparison of Threonine Protecting Groups
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Acid Lability | Lower; requires strong acid (e.g., 95% TFA) for cleavage.[3] | Higher; can be cleaved with mild acid (e.g., 1-5% TFA in DCM).[7] |
| Primary Application | Routine synthesis of peptides for full deprotection.[3] | Synthesis of protected peptide fragments; peptides with acid-sensitive residues.[7] |
| Advantages | High stability during synthesis, widely available, and cost-effective.[3] | Mild cleavage conditions preserve other acid-labile groups.[7] |
| Disadvantages | Harsh cleavage conditions may not be suitable for sensitive peptides.[3] | Steric hindrance may require more potent coupling reagents.[7] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of peptides containing Fmoc-threonine derivatives.
Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling for the addition of an Fmoc-threonine derivative to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) three times.
-
Swell the resin in DMF for a minimum of 30 minutes.[10]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.[9]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
A Kaiser test can be performed on a few beads of resin to confirm the presence of free primary amines.[9]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-threonine derivative (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[9]
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.[9]
-
Allow the mixture to pre-activate for 1-2 minutes.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[9]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[6]
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum for at least 2 hours.[6]
2. Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2-4 hours.[6][10]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[6]
-
Reduce the volume of the TFA solution by approximately half under a gentle stream of nitrogen.[6]
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[6][11]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[6]
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[11]
-
Dry the peptide pellet under vacuum.
Synthesis of Phosphothreonine Derivatives
The incorporation of phosphothreonine into peptides is crucial for studying a vast array of biological processes regulated by protein phosphorylation.[11][12] The most common strategy involves the use of Fmoc-Thr(PO(OBzl)OH)-OH, where one of the phosphate (B84403) hydroxyl groups is protected by a benzyl group.[13] This is necessary because fully protected phosphate triesters can undergo β-elimination during the piperidine treatment for Fmoc deprotection.[13]
Table 3: Comparison of Phosphothreonine Building Blocks for Fmoc-SPPS
| Feature | Fmoc-Thr(PO(OBzl)OH)-OH | Fmoc-Thr(PO₃H₂)-OH (Unprotected) |
| Coupling Reagent | Uronium-based (e.g., HATU) is strongly recommended.[12] | Requires efficient coupling reagents (e.g., HATU) and higher base concentration.[12] |
| Fmoc Deprotection | Standard 20% piperidine in DMF.[12] | Standard 20% piperidine in DMF. May require a "counterion exchange" wash.[12] |
| Final Cleavage | Standard TFA cocktail simultaneously removes the benzyl group.[12] | Simpler cleavage as the phosphate is already deprotected.[12] |
| Considerations | Most popular and robust method.[12] | Cost-effective for short peptides with a single phosphothreonine residue.[12] |
Protocol 3: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH
The coupling of Fmoc-Thr(PO(OBzl)OH)-OH generally follows the standard coupling protocol (Protocol 1, Step 3), with some important considerations:
-
Coupling Reagents: Uronium-based coupling reagents like HATU or HBTU are highly recommended to overcome the potentially sluggish coupling of this derivative.
-
Base: An increased excess of DIPEA (at least 3 equivalents) is often beneficial.
-
Double Coupling: For difficult sequences, a second coupling step may be necessary to ensure complete reaction.
Threonine Phosphorylation in Signaling Pathways
Threonine phosphorylation is a key post-translational modification that regulates the activity of numerous proteins involved in cellular signaling.[14] A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that controls a wide range of cellular processes, including cell growth, differentiation, and stress responses.[9][15]
MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop.[15][16] This phosphorylation is carried out by upstream kinases known as MAPKKs. The phosphorylation of the threonine residue is often essential for the catalytic activity of the MAPK.[3]
Caption: Simplified overview of a generic MAP kinase signaling cascade.
The synthesis of phosphothreonine-containing peptides is therefore a critical tool for researchers in drug development, enabling the study of these pathways and the development of targeted therapeutics.
Conclusion
The synthesis of peptides containing threonine requires careful consideration of side-chain protection strategies. Fmoc-Thr(tBu)-OH remains the workhorse for routine peptide synthesis, offering robustness and reliability. For more specialized applications, such as the synthesis of protected fragments or phosphopeptides, alternative derivatives like Fmoc-Thr(Trt)-OH and Fmoc-Thr(PO(OBzl)OH)-OH provide essential tools. A thorough understanding of the underlying chemistry, coupled with optimized protocols and high-quality reagents, is paramount to the successful synthesis of threonine-containing peptides for research and therapeutic development.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cblpatras.gr [cblpatras.gr]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
A Technical Guide to the Physicochemical Characteristics of Fmoc-L-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-L-Thr-OH) is an indispensable amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides a crucial advantage in modern peptide chemistry due to its base-lability, allowing for an orthogonal strategy in constructing complex peptide chains.[1] This guide provides an in-depth overview of the core physicochemical characteristics of Fmoc-L-Thr-OH, detailed experimental protocols for its analysis, and a visualization of its primary application workflow. A thorough understanding of these properties is paramount for ensuring the synthesis of high-purity, high-quality peptides for research, therapeutic, and diagnostic applications.[2][3]
Physicochemical Properties
Fmoc-L-Thr-OH is typically a white to off-white crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for laboratory applications.
Table 1: General Physicochemical Data for Fmoc-L-Thr-OH
| Property | Value | References |
| IUPAC Name | (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid | [3] |
| CAS Number | 73731-37-0 | [3][4] |
| Molecular Formula | C₁₉H₁₉NO₅ | [3][4] |
| Molecular Weight | 341.36 g/mol | [3][4] |
| Appearance | White to off-white powder | [3][5] |
| Melting Point | ~90-115 °C (decomposes) | [1][3][4][5] |
| Optical Rotation | [α]D20 = -14 ± 2° (c=1 in DMF) | [5] |
| Storage Temperature | -20°C to -15°C | [1][4] |
Table 2: Solubility of Fmoc-L-Thr-OH
| Solvent | Solubility | References |
| Dimethylformamide (DMF) | Soluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][6] |
| Water | Insoluble/Less Soluble | [1] |
| Acetonitrile (B52724)/Water | Soluble (for HPLC) | [2] |
Spectroscopic and Chromatographic Data
The identity and purity of Fmoc-L-Thr-OH are confirmed through various analytical techniques. Below are the expected data from these analyses.
Table 3: Spectroscopic Data for Fmoc-L-Thr-OH
| Technique | Expected Data | References |
| ¹H NMR (400 MHz, DMSO-d6) | δ ~12.7 (br s, 1H, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH₂), 4.10 (m, 1H, α-CH), 3.95 (m, 1H, β-CH), 1.15 (d, 3H, γ-CH₃) | [2] |
| ¹³C NMR (100 MHz, DMSO-d6) | δ ~172.5 (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β-CH), 65.6 (Fmoc-CH₂), 58.9 (α-CH), 46.7 (Fmoc-CH), 20.2 (γ-CH₃) | [2] |
| Mass Spectrometry (ESI) | [M+H]⁺: 342.13, [M-H]⁻: 340.12 | [2] |
| FTIR (cm⁻¹) | ~3300-3500 (O-H, Alcohol, broad), ~3300 (N-H, Amine), ~3000-3100 (C-H, Aromatic), ~2850-2950 (C-H, Aliphatic), ~1700-1750 (C=O, Carboxylic Acid), ~1690 (C=O, Urethane) | [2] |
Table 4: HPLC Purity Analysis Data for Fmoc-L-Thr-OH
| Parameter | Value | References |
| Purity (RP-HPLC) | ≥ 98.0% | [7] |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.5% | [5][7] |
| Column | C18, 5 µm, 4.6 x 250 mm | [2] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | [2] |
| Detection Wavelength | 265 nm | [2] |
Experimental Protocols
Detailed methodologies for the characterization and application of Fmoc-L-Thr-OH are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-L-Thr-OH in approximately 0.6 mL of a deuterated solvent, such as DMSO-d6.[2]
-
Instrumentation: Utilize an NMR spectrometer with a frequency of 400 MHz or higher.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[2]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
HPLC Protocol for Purity Assessment
-
Sample Preparation: Prepare a stock solution of Fmoc-L-Thr-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.[2]
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.[2]
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[2]
-
Gradient: A typical gradient is 10-90% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[2]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of Fmoc-L-Thr-OH (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode.[2]
-
Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).[2]
-
MS Acquisition:
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-Thr-OH is as a building block in SPPS. The Fmoc group protects the α-amino group during the coupling reaction and is selectively removed under mild basic conditions to allow for the addition of the next amino acid in the sequence.[3]
Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Thr-OH.
Conclusion
This technical guide provides a comprehensive summary of the essential physicochemical properties of Fmoc-L-Thr-OH, along with detailed protocols for its characterization and a visualization of its application in SPPS. The quality and purity of Fmoc-amino acids are critical for the successful synthesis of peptides. Therefore, a thorough understanding and implementation of these analytical methods are crucial for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
References
Safeguarding Synthesis: A Technical Guide to the Storage and Handling of Fmoc-Thr-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the optimal storage, handling, and application of 9-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for maintaining the chemical integrity of the compound, ensuring reagent purity, and achieving reproducible, successful synthetic outcomes. Threonine's hydroxyl side chain is a key site for post-translational modifications like phosphorylation, making the purity of its Fmoc-protected form crucial for synthesizing peptides involved in cell signaling research.
Physicochemical and Storage Data
Proper storage of this compound powder is essential to prevent degradation of the Fmoc protecting group and the amino acid itself. The primary factors influencing stability are temperature, moisture, and light. The following tables summarize key physicochemical properties and storage recommendations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₉NO₅ | [1] |
| Molecular Weight | 341.36 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 90-115 °C (Range varies by supplier) | [3][4] |
| Purity (HPLC) | Typically ≥98.0% | [4] |
| Enantiomeric Purity | Typically ≥99.5% (L-isomer) | [4] |
Table 2: Recommended Storage Conditions for this compound Powder
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature (Long-term) | -20°C | Maximizes shelf life and prevents thermal degradation. | [5] |
| Temperature (Short-term) | 2-8°C | Acceptable for shorter periods, maintaining stability. | [5] |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture, which can hydrolyze the compound. | [5][6] |
| Light | Protect from light. | The Fmoc group can be light-sensitive, especially over time. | [5] |
| Inert Gas | Not typically required for solid, but recommended if frequently opened. | Minimizes exposure to atmospheric moisture and oxygen. | - |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | Standard solvent for SPPS. | [4] |
| Dimethyl Sulfoxide (DMSO) | 175 mg/mL (512.66 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices are essential.[3] The primary risks are associated with inhalation of the powder and contact with skin or eyes.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the powder.[2]
-
Engineering Controls: Handle in a well-ventilated area or a fume hood to prevent the formation and inhalation of dust.[3]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the powder. After handling, wash hands thoroughly.[3][6]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If symptoms persist, consult a physician.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician for medical help.[3]
-
-
Disposal: Dispose of contaminated materials and unused product in accordance with local, regional, and national regulations.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). For peptides containing threonine, the side-chain hydroxyl group is typically protected with an acid-labile tert-butyl (tBu) group (i.e., using Fmoc-Thr(tBu)-OH) to prevent side reactions.[2][5]
Preparation of Stock Solutions
For SPPS, amino acid solutions are typically prepared just before use.
-
Objective: To prepare a solution of Fmoc-Thr(tBu)-OH for coupling.
-
Materials: Fmoc-Thr(tBu)-OH powder, anhydrous DMF, appropriate coupling reagents (e.g., HATU), and activation base (e.g., DIPEA).
-
Procedure:
-
Calculate the required mass of Fmoc-Thr(tBu)-OH based on the desired molar excess (typically 3-5 equivalents relative to the resin's substitution level).
-
In a clean, dry vial, weigh the Fmoc-Thr(tBu)-OH and the coupling reagent (e.g., HATU, 3-4.9 equivalents).[2]
-
Add the required volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Just before adding to the resin, add the activation base (e.g., DIPEA, 6-10 equivalents) and allow for a brief pre-activation of 1-5 minutes.[2][5]
-
Standard SPPS Cycle for Threonine Incorporation
This protocol outlines a single cycle for adding a threonine residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
A. Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc group from the peptide-resin.
-
Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[7]
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[7]
-
Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[2][8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
B. HBTU-Mediated Coupling of Fmoc-Thr(tBu)-OH
-
Objective: To couple the activated Fmoc-Thr(tBu)-OH to the deprotected N-terminal amine of the peptide-resin.
-
Reagents: Pre-activated solution of Fmoc-Thr(tBu)-OH (see Protocol 3.1), peptide-resin with a free N-terminal amine.
-
Procedure:
-
Prepare the activated amino acid solution as described in Protocol 3.1 using HBTU as the coupling reagent and DIPEA as the base.[9][10]
-
Add the activated Fmoc-Thr(tBu)-OH solution to the washed, deprotected peptide-resin.[5]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
After the coupling time, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
(Optional but Recommended) Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.[5]
-
Visualizing Workflows and Biological Context
Diagrams generated using Graphviz provide clear visual representations of the experimental workflow and the biological relevance of threonine-containing peptides.
Experimental Workflow: SPPS Cycle
This diagram illustrates the logical steps for incorporating a single Fmoc-Thr(tBu)-OH residue during solid-phase peptide synthesis.
Biological Context: PI3K/Akt Signaling Pathway
Threonine residues are critical targets for phosphorylation by kinases, a key mechanism in signal transduction. The PI3K/Akt pathway, central to cell survival and proliferation, relies on the phosphorylation of Akt at Threonine 308 for its full activation.[4][11][12] Synthesizing peptides containing phosphothreonine is essential for studying these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. The level of AKT phosphorylation on threonine 308 but not on serine 473 is associated with high-risk cytogenetics and predicts poor overall survival in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
A Technical Guide to Phosphopeptide Synthesis Utilizing Fmoc-Thr(PO(OBzl)OH)-OH
The synthesis of phosphopeptides is a cornerstone of modern biochemical and pharmaceutical research, providing invaluable tools for dissecting cellular signaling pathways, developing kinase inhibitors, and generating phospho-specific antibodies. The "building block" approach, utilizing pre-phosphorylated amino acids in Fmoc-based solid-phase peptide synthesis (SPPS), offers precise control over the location of phosphorylation. Among the available building blocks, Fmoc-Thr(PO(OBzl)OH)-OH has emerged as a robust and widely adopted reagent for the incorporation of phosphothreonine.
This technical guide provides an in-depth overview of the principles, experimental protocols, and key considerations for the successful synthesis of phosphothreonine-containing peptides using Fmoc-Thr(PO(OBzl)OH)-OH.
Core Principles
The use of Fmoc-Thr(PO(OBzl)OH)-OH in SPPS revolves around the strategic use of a monobenzyl protecting group on the phosphate (B84403) moiety. This protecting group offers a crucial advantage by enhancing the stability of the phosphothreonine residue during the synthesis. It is notably resistant to the basic conditions required for the repetitive removal of the N-terminal Fmoc group, a critical step in the peptide chain elongation.[1][2] This stability minimizes the risk of side reactions, such as β-elimination, which can be a significant challenge with other protection strategies.[2][3]
The synthesis follows the standard cyclical process of Fmoc-SPPS: N-terminal Fmoc deprotection, followed by the coupling of the next Fmoc-protected amino acid, in this case, Fmoc-Thr(PO(OBzl)OH)-OH or another amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all protecting groups, including the benzyl (B1604629) group on the phosphate, are removed in a single step.[1]
Comparison of Phosphothreonine Building Blocks
The choice of the phosphothreonine building block significantly impacts the efficiency and outcome of the synthesis. The following table compares the benzyl-protected approach with the unprotected alternative.
| Feature | Fmoc-Thr(PO(OBzl)OH)-OH (Benzyl-Protected) | Fmoc-Thr(PO3H2)-OH (Unprotected) |
| Protection Strategy | Phosphate mono-benzyl ester; requires final deprotection.[4] | Free phosphate group; no final phosphate deprotection needed.[4] |
| Coupling Efficiency | Generally high, can achieve quantitative coupling (>99%) with optimized conditions.[4] | Often sluggish and lower, requiring carefully chosen reagents and extended reaction times.[4] |
| Side Reactions | Minimized β-elimination during Fmoc deprotection.[3] | Potential for side reactions related to the free phosphate group.[4] |
| Deprotection | Benzyl group is removed during the final TFA-mediated cleavage.[5] | No phosphate deprotection step required.[4] |
| Overall Complexity | More established and robust for complex phosphopeptides.[4] | Simpler final cleavage but more challenging coupling steps.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual synthesis of a phosphothreonine-containing peptide on a 0.1 mmol scale using Fmoc-Thr(PO(OBzl)OH)-OH.
Resin Preparation and Swelling
-
Place approximately 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF.
N-Terminal Fmoc Deprotection
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for another 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[1]
Amino Acid Coupling (Standard Amino Acid)
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), a coupling reagent such as HATU (0.38 mmol, 3.8 eq.), and a base like N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) in 2 mL of DMF.[1]
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test such as the Kaiser or ninhydrin (B49086) test.[4]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL).
Coupling of Fmoc-Thr(PO(OBzl)OH)-OH
-
In a separate vial, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended, or a double coupling may be necessary.[5]
-
Monitor the reaction completion and wash the resin as described in the previous step.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[3]
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA):Triisopropylsilane (B1312306) (TIS):Water (95:2.5:2.5, v/v/v). For a 0.1 mmol scale synthesis, 5 mL of the cocktail is sufficient.[1]
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the benzyl protecting group from the phosphothreonine residue.[1][3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[1]
-
Dry the crude peptide pellet under vacuum.
Purification
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by mass spectrometry to identify the desired phosphopeptide.
-
Lyophilize the pure fractions to obtain the final product.
Quantitative Data Summary
The following table summarizes the expected outcomes for a typical phosphopeptide synthesis using Fmoc-Thr(PO(OBzl)OH)-OH. These values are sequence-dependent and can be influenced by the length and complexity of the peptide.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >99% | Monitored by ninhydrin or Kaiser test.[1] |
| Crude Peptide Purity | 50-80% | Highly sequence-dependent.[1] |
| Final Purity (after HPLC) | >95-98% | Dependent on the efficiency of the purification process.[1] |
| Overall Yield | 10-40% | Highly dependent on peptide length and sequence.[1] |
| Mass Spectrometry | Observed mass ± 1 Da of calculated mass | Confirms the identity of the phosphopeptide.[1] |
Key Considerations and Troubleshooting
-
β-Elimination: While the monobenzyl protection minimizes this side reaction, prolonged exposure to strong bases during Fmoc deprotection can still lead to some degree of β-elimination. For sensitive sequences, using a milder base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.[3]
-
Coupling Reagents: For coupling the sterically hindered Fmoc-Thr(PO(OBzl)OH)-OH, powerful uronium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP are recommended.[5][6]
-
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling mixture can help to suppress side reactions and improve coupling efficiency.[1]
-
Scavengers: The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent the re-attachment of protecting groups to sensitive residues such as tryptophan and methionine.[1]
Visualizing the Workflow and Biological Context
To better illustrate the process and its relevance, the following diagrams depict the experimental workflow for phosphopeptide synthesis and a simplified representation of a signaling pathway where phosphothreonine plays a critical role.
A generalized workflow for the solid-phase synthesis of phosphothreonine-containing peptides.
A simplified diagram of the MAPK/ERK signaling cascade, a pathway where threonine phosphorylation is a key regulatory event.
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its utility is anchored in its unique base-lability, which permits an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This key feature allows for the selective deprotection of the N-terminal α-amino group of a growing peptide chain without disturbing the protecting groups on the amino acid side chains or the linkage to the solid support.[1] This guide provides a comprehensive technical overview of Fmoc chemistry, encompassing its core principles, detailed experimental protocols, quantitative data on its application, and a discussion of common challenges and mitigation strategies.
Core Principles of Fmoc Chemistry
The effectiveness of the Fmoc group is derived from its stability under acidic and neutral conditions, contrasted with its rapid cleavage by mild bases, most commonly piperidine (B6355638).[1] The structural foundation for this reactivity is the fluorenyl ring system. The proton at the 9-position of the fluorene (B118485) moiety is acidic, facilitating a β-elimination reaction in the presence of a base.[1] This reaction leads to the cleavage of the carbamate (B1207046) bond, releasing the free amine.[1]
The Fmoc/tBu (tert-butyl) strategy has become a dominant approach in contemporary SPPS due to its mild deprotection conditions and its high degree of orthogonality, which are especially beneficial for the synthesis of complex and modified peptides.[3]
Mechanism of Fmoc Protection and Deprotection
Fmoc Protection of Amines
The introduction of the Fmoc group to an amine is typically achieved by reacting the amine with a reactive Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][4] Fmoc-OSu is often favored as it helps to minimize the formation of dipeptide byproducts.[1] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.
Caption: Mechanism of amine protection using Fmoc-Cl.
Fmoc Deprotection by Piperidine
The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[5] The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to a β-elimination that releases dibenzofulvene (DBF), carbon dioxide, and the deprotected amine.[5][6] The highly reactive DBF is then scavenged by the excess secondary amine to form a stable adduct, which can be easily washed away.[6]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and reaction time. The following tables summarize quantitative data for Fmoc cleavage under various conditions.
Table 1: Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His |
| Piperazine (B1678402) (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than piperidine | Generally high | Significantly reduced compared to piperidine | - | - |
| Piperazine + DBU | 5% Piperazine + 2% DBU in DMF | Faster kinetics than 20% piperidine | High | Minimized | - | - |
Note: The efficiency and side reactions are sequence-dependent.[7]
Table 2: Kinetics of Fmoc Deprotection with Piperidine in Solution Phase
| Piperidine Concentration in DMF | 1 minute | 3 minutes | 5 minutes |
| 1% | 5.3% removal | 10.5% removal | 12.9% removal |
| 2% | 12.9% removal | 63.3% removal | 87.9% removal |
| 5% | >99% removal | >99% removal | >99% removal |
| 20% | >99% removal | >99% removal | >99% removal |
Data derived from a study on Fmoc-Val-OH.[8]
Experimental Protocols
Nα-Fmoc Protection of an Amino Acid (Solution Phase)
This protocol describes a general procedure for the Fmoc protection of an amino acid using Fmoc-succinamide.[4]
-
Dissolution: Dissolve the amino acid (e.g., D-Threonine, 1 equivalent) and Fmoc-succinamide (1.05 equivalents) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO3.[4]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[4]
-
Work-up:
-
Isolation: The precipitated Fmoc-protected amino acid is then collected by filtration, washed with water, and dried.
A Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following workflow outlines a single cycle of amino acid addition in Fmoc-based SPPS.[3][9]
Caption: Workflow for a single cycle in Fmoc-based SPPS.
Detailed Steps:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 1-2 hours.[9]
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.[9]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HATU (2.9-4.5 equivalents), and a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[9]
-
Immediately add this activation solution to the deprotected resin.[9]
-
Agitate the reaction mixture for 1-4 hours at room temperature.[9]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[12]
Cleavage of Peptide from Resin and Side-Chain Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.[1]
-
Preparation: Wash the peptide-resin with DCM and dry it under vacuum.[1]
-
Cleavage:
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
-
Stir the mixture at room temperature for 2-3 hours.[10]
-
-
Isolation:
-
Purification: Wash the crude peptide with cold diethyl ether, dry it under vacuum, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc-based SPPS, potentially impacting the yield and purity of the final peptide.
-
Aspartimide Formation: This is a significant side reaction, particularly in sequences containing aspartic acid followed by residues like glycine, asparagine, or serine.[13] It is caused by the exposure of the peptide to the basic conditions of Fmoc deprotection.[13]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids.[14]
-
Mitigation: Utilizing 2-chlorotrityl chloride resin is preferred in such cases as its steric bulk inhibits diketopiperazine formation.[14]
-
-
Racemization: The loss of stereochemical integrity can occur during the activation and coupling of amino acids, particularly for sensitive residues like histidine and cysteine.[9][13]
-
Mitigation: Careful selection of coupling reagents and conditions, and avoiding prolonged pre-activation times are crucial to minimize racemization.[9]
-
Conclusion
Fmoc protecting group chemistry is a robust and versatile methodology that has become indispensable in modern peptide synthesis. Its mild deprotection conditions and orthogonality to acid-labile side-chain protecting groups allow for the efficient synthesis of a wide range of peptides. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and awareness of potential side reactions are critical for the successful application of Fmoc chemistry in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. redalyc.org [redalyc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Threonine: A Comprehensive Technical Guide
Threonine, an essential amino acid, is a cornerstone of protein synthesis and a pivotal player in a multitude of cellular processes. This guide provides an in-depth exploration of its core features, from its fundamental physicochemical properties to its intricate roles in metabolic and signaling pathways, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
Threonine is distinguished by the presence of a hydroxyl group on its side chain, rendering it a polar, uncharged amino acid under physiological conditions.[][2] This characteristic is fundamental to its role in protein structure and function, allowing it to participate in hydrogen bonding.[][3] Threonine possesses two chiral centers, resulting in four possible stereoisomers; however, only the L-threonine form is incorporated into proteins.[4]
Table 1: Physicochemical Properties of L-Threonine
| Property | Value | References |
| Molecular Formula | C4H9NO3 | [] |
| Molar Mass | 119.120 g·mol⁻¹ | [4] |
| pKa (α-carboxyl) | 2.63 | [4] |
| pKa (α-amino) | 10.43 | [4] |
| Isoelectric Point (pI) | ~6.16 | |
| Solubility in Water | 10.6 g/dL (30°C), 14.1 g/dL (52°C), 19.0 g/dL (61°C) | [4] |
Biological Roles and Significance
Threonine is indispensable for a wide array of biological functions, extending far beyond its role as a protein building block.
-
Protein Synthesis and Structure: As a constituent of proteins, threonine contributes to the stability and function of numerous enzymes and structural proteins.[][2] Its polar nature often places it on the exterior of proteins, where it can interact with the aqueous environment.[]
-
Immune Function: Threonine is crucial for a robust immune system, as it is a key component in the synthesis of antibodies.[]
-
Metabolism: It plays a vital role in lipid metabolism, helping to prevent the accumulation of fat in the liver.[2][5]
-
Connective Tissue Formation: Threonine is a precursor for the synthesis of glycine (B1666218) and serine, amino acids essential for the production of collagen, elastin, and tooth enamel.[2][6]
-
Gut Health: It is essential for the production of mucin, a glycoprotein (B1211001) that forms a protective layer in the gastrointestinal tract, thereby supporting digestive health.[3]
Metabolic Pathways
As an essential amino acid, threonine cannot be synthesized by humans and must be obtained from the diet.[4] In microorganisms and plants, its biosynthesis originates from aspartic acid.[4][5]
Threonine Biosynthesis (in E. coli)
The biosynthesis of threonine from aspartate is a multi-step enzymatic pathway.
Caption: Threonine biosynthesis pathway from aspartate in E. coli.
Threonine Degradation in Humans
In humans, threonine is primarily degraded through two main pathways. The major pathway involves threonine dehydratase, while a minor pathway utilizes threonine dehydrogenase.[7][8]
Caption: Major and minor degradation pathways of threonine in humans.
Signaling Pathways
Threonine plays a crucial role in cellular signaling, primarily through post-translational modifications of proteins.
O-linked Glycosylation and Phosphorylation
The hydroxyl group of threonine serves as a site for O-linked glycosylation and phosphorylation.[4][9] These modifications are critical for regulating protein activity, stability, and cellular localization.[9] Protein kinases catalyze the phosphorylation of threonine residues, a key event in many signal transduction pathways.[10]
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[11][12] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2.[12] Amino acids, including threonine, are potent activators of the mTORC1 signaling pathway.[13]
Caption: Simplified overview of threonine's role in activating the mTORC1 signaling pathway.
Role in Drug Development
The unique properties of threonine and its derivatives make them valuable in pharmaceutical applications.[]
-
Therapeutic Proteins: Threonine's susceptibility to post-translational modifications is a critical consideration in the design and production of therapeutic proteins, influencing their efficacy and stability.[]
-
Drug Analogs: Synthetic, non-natural variants of threonine are being explored in drug development to create compounds with enhanced pharmacological properties.[][14]
-
Clinical Applications: Threonine supplementation is utilized in clinical settings to address deficiencies that can lead to neurological dysfunction and fatty liver disease.[15] Clinical trials are investigating threonine-containing medications for various conditions, including short bowel syndrome and pulmonary arterial hypertension.[16]
Experimental Protocols
A variety of methods are employed for the analysis and quantification of threonine.
Quantification of Threonine
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of amino acids, including threonine.[17]
-
Principle: Amino acids are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. Detection is often achieved using methods like fluorescence or UV-visible absorbance after pre- or post-column derivatization.
-
General Protocol Outline:
-
Sample Preparation: Hydrolysis of protein samples to release free amino acids.
-
Derivatization: Reaction of amino acids with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC)) to form a detectable product.
-
Chromatographic Separation: Injection of the derivatized sample onto an appropriate HPLC column (e.g., reverse-phase C18). A gradient of mobile phases is used to elute the amino acids.
-
Detection: Monitoring the eluent with a suitable detector (e.g., fluorescence detector for OPA derivatives).
-
Quantification: Comparison of the peak area of threonine in the sample to that of a known standard.
-
References
- 2. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]
- 3. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Threonine: Structure, Functions & Benefits Explained [vedantu.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Reactome | Threonine catabolism [reactome.org]
- 9. Serine/Threonine Post-Translational Modifications [chomixbio.com]
- 10. news-medical.net [news-medical.net]
- 11. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. nbinno.com [nbinno.com]
- 15. Articles [globalrx.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. helixchrom.com [helixchrom.com]
A Comprehensive Technical Guide to Fmoc-Thr-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-α-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr-OH) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and proteomics research. The strategic use of the Fmoc protecting group, which is stable under acidic conditions but readily removed by a mild base, allows for the precise and sequential assembly of amino acids into peptides. This guide provides an in-depth overview of the identification, properties, and application of this compound.
Core Identification and Properties
This compound is identifiable by its specific Chemical Abstracts Service (CAS) number, 73731-37-0 .[1][2][3][4][5] Its molecular structure and physicochemical properties are critical for its effective use in synthesis and for the characterization of the final peptide product.
Physicochemical and Analytical Data
The key quantitative data for this compound are summarized in the tables below, providing a quick reference for its physical characteristics and the analytical parameters for its identification and purity assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 73731-37-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₉NO₅ | [2][3][5] |
| Molecular Weight | 341.36 g/mol | [2][5] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 90-115 °C | [2][5] |
| Optical Rotation | [a]D²⁰ = -14 ± 2º (c=1 in DMF) | [3] |
Table 2: Analytical Characterization Data for this compound
| Analytical Technique | Parameter | Typical Value/Conditions | References |
| Purity (HPLC) | Purity | ≥ 99.5% (Chiral HPLC) | [3] |
| Column | C18, 5 µm, 4.6 x 250 mm | [1] | |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | [1] | |
| Detection | 265 nm | [1] | |
| ¹H NMR (400 MHz, DMSO-d6) | Chemical Shift (δ) ppm | ~12.7 (br s, COOH), 7.89 (d, 2H, Fmoc), 7.72 (t, 2H, Fmoc), 7.61 (d, 1H, NH), 7.42 (t, 2H, Fmoc), 7.33 (t, 2H, Fmoc), 4.30-4.20 (m, 3H, Fmoc-CH, Fmoc-CH₂), 4.10 (m, 1H, α-CH), 3.95 (m, 1H, β-CH), 1.15 (d, 3H, γ-CH₃) | [1] |
| ¹³C NMR (100 MHz, DMSO-d6) | Chemical Shift (δ) ppm | 172.5 (C=O, Carboxylic Acid), 156.5 (C=O, Fmoc Urethane), 143.8, 140.7 (Quaternary C, Fmoc), 127.6, 127.0, 125.3, 120.1 (Aromatic CH, Fmoc), 66.8 (β-C), 65.6 (Fmoc-CH₂), 58.9 (α-C), 46.7 (Fmoc-CH), 20.4 (γ-C) | [1] |
| Mass Spectrometry (ESI) | [M+H]⁺ (Positive Ion Mode) | 342.13 | [1] |
| [M-H]⁻ (Negative Ion Mode) | 340.12 | [1] |
Chemical Structure and Synthesis Workflow
The structure of this compound features the threonine backbone with its α-amino group protected by the bulky Fmoc group. This protection is key to preventing unwanted reactions during peptide chain elongation.
The incorporation of this compound into a growing peptide chain follows a cyclical process inherent to solid-phase peptide synthesis. This workflow involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence relies on optimized protocols for deprotection and coupling steps.
Fmoc Deprotection Protocol
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
-
Reagents:
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[2]
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.[6]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Amino Acid Coupling Protocol (HBTU/DIPEA)
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin using the common coupling reagent HBTU.
-
Reagents:
-
Procedure:
-
In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.
-
Add DIPEA to the mixture to begin the activation of the amino acid. This pre-activation step typically lasts for 2-5 minutes.[10]
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[2]
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines and the completion of the coupling.[8]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
-
Conclusion
This compound is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides.[3] The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. This compound | 73731-37-0 | FF37962 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Thr-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques of solid-phase peptide synthesis (SPPS) with a specific focus on the incorporation of Fmoc-Threonine(tBu)-OH. The protocols outlined herein are designed to ensure high-purity peptide synthesis through efficient coupling and robust side-chain protection.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of peptides.[1] The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions and broad compatibility with a diverse array of amino acids.[2] This approach involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymeric support (resin).[3] The Fmoc protecting group is base-labile and is removed at each cycle, while the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group on Threonine, remain intact until the final cleavage step.[4][5]
Threonine, a polar amino acid with a secondary hydroxyl group, is crucial for the structure and function of many peptides and proteins.[6] Its side chain can participate in hydrogen bonding and is a common site for post-translational modifications like phosphorylation.[6] To prevent unwanted side reactions during peptide synthesis, the hydroxyl group of threonine is protected, typically with a tert-butyl (tBu) group.[2] This protecting group is stable under the basic conditions used for Fmoc deprotection and is efficiently removed during the final acidolytic cleavage from the resin.[6]
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing Threonine, using Fmoc-Thr(tBu)-OH.
Resin Selection and Preparation
The choice of resin is critical as it determines the C-terminal functionality of the synthesized peptide. For a C-terminal carboxyl group, Wang resin is commonly used, while Rink Amide resin is selected for a C-terminal amide.[7]
Protocol: Resin Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale for Rink Amide resin) into a reaction vessel.[8]
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at approximately 10 mL per gram of resin.[8]
-
Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[6][8]
-
Drain the solvent from the reaction vessel.[8]
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the peptide chain is achieved using a solution of piperidine (B6355638) in DMF.
Protocol: Nα-Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][9]
-
Agitate the mixture for an initial 3-5 minutes and then drain the solution.[6][9]
-
Add a fresh aliquot of the 20% piperidine in DMF solution.[6][9]
-
Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Drain the deprotection solution.[8]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][9]
Amino Acid Coupling: Incorporation of Fmoc-Thr(tBu)-OH
The coupling step involves the activation of the carboxylic acid of the incoming amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.
Protocol: Fmoc-Thr(tBu)-OH Coupling
-
Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.[6] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow for a pre-activation time of 1-5 minutes.[6]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[6]
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring: To confirm the completion of the coupling reaction, perform a Kaiser test on a small sample of resin beads. A negative result (yellow or colorless beads) indicates that the coupling is complete.[2] If the test is positive, continue the coupling for an additional 1-2 hours and re-test.[2]
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]
Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[10]
Protocol: Peptide Cleavage from Resin
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.[8] Dry the resin under vacuum for at least 2 hours.[8]
-
Prepare a cleavage cocktail. A common mixture is "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[8] The choice of scavengers is crucial to prevent side reactions, especially with sensitive residues like Tryptophan, Methionine, and Cysteine.[10]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10-25 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[6][8]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[11]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[6][11]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[6]
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[6]
-
Dry the crude peptide pellet under vacuum.[8] The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Data Presentation
Table 1: Chemical Properties of Fmoc-Thr(tBu)-OH
| Property | Value |
| Chemical Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Purity (HPLC) | Typically ≥99.0% |
| Enantiomeric Purity | Typically ≥99.8% L-isomer |
| Data sourced from BenchChem Application Notes.[6] |
Table 2: Comparison of Common Coupling Reagents for Fmoc-Thr(tBu)-OH
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98 |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98 |
| Data sourced from BenchChem Standard Protocol.[2] |
Table 3: Common Cleavage Cocktail Compositions
| Reagent Name | Composition | Application Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose, non-malodorous cocktail suitable for most sequences. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10][12] |
| TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol. |
Visualized Workflows
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Detailed steps within a single amino acid coupling cycle.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Fmoc-Thr-OH with HATU and HBTU Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient coupling of Fmoc-Thr-OH and its side-chain protected derivatives (e.g., Fmoc-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS) using the common uronium-based coupling reagents HATU and HBTU. This document outlines the chemical mechanisms, comparative performance data, potential side reactions, and detailed experimental protocols to assist in the successful synthesis of threonine-containing peptides.
Introduction
Threonine, a β-hydroxy amino acid, can present challenges in peptide synthesis due to steric hindrance around the peptide bond formation site. The selection of an appropriate coupling reagent is therefore critical to ensure high coupling efficiency and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used and effective coupling reagents in Fmoc-based SPPS.[1][2]
While both reagents facilitate the formation of an active ester from the carboxylic acid of the incoming Fmoc-amino acid, their reactivity and efficiency can differ, particularly with sterically hindered residues like threonine.[3][4] HATU is an analogue of HBTU where the benzotriazole (B28993) group is replaced by the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[1] This structural difference leads to the formation of a more reactive OAt-ester intermediate with HATU, resulting in faster and more efficient couplings compared to the OBt-ester formed with HBTU.[1][3]
Data Presentation: Comparative Performance of HATU and HBTU
The choice between HATU and HBTU can significantly impact the outcome of the synthesis of threonine-containing peptides. The following tables summarize the key performance indicators and typical reaction conditions for the coupling of Fmoc-Thr(tBu)-OH.
Table 1: Performance Comparison of HATU and HBTU
| Parameter | HATU | HBTU | Reference(s) |
| Purity | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [3] |
| Coupling Efficiency | High to Very High | Good to High | [3][5] |
| Reaction Speed | Faster | Slower | [3][6] |
| Risk of Epimerization | Lower | Higher | [3] |
| Suitability for Difficult Couplings | Excellent | Good | [4][5] |
Table 2: Typical Coupling Conditions and Reported Yields for Fmoc-Thr(tBu)-OH
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) | Reference(s) |
| HATU | (HOAt) | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99 | [7] |
| HBTU | (HOBt) | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98 | [7] |
Note: Yields can be sequence-dependent and may vary based on specific reaction conditions.
Chemical Activation Mechanisms
The fundamental role of both HATU and HBTU is to activate the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This activation occurs in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[1][8]
Caption: Activation mechanism of this compound with HATU.
The activation with HBTU follows a similar pathway, but with HOBt as the leaving group, forming a less reactive OBt-active ester.[9][10]
Experimental Protocols
The following are generalized protocols for the manual solid-phase coupling of this compound (or its tBu-protected form) to a peptide-resin using HATU or HBTU. These protocols assume a starting scale of 0.1 mmol of resin substitution.
Materials and Reagents
-
Fmoc-Thr(tBu)-OH (or this compound)
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Reaction vessel for SPPS
-
Shaker or bubbler for agitation
-
Kaiser test kit
Standard SPPS Coupling Cycle Workflow
Caption: Experimental workflow for a single SPPS coupling cycle.
Step-by-Step Coupling Protocol
Step 1: Fmoc Deprotection
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[11]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[7]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7][11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.[7][11]
Step 2: Amino Acid Activation and Coupling
This step should be performed in a separate, dry glass vial.
-
Dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU or HBTU (2.9-5 equivalents) in a minimal amount of DMF.[1][11]
-
Add DIPEA (6-10 equivalents) to the solution.[1][7] Allow this activation mixture to stand for a few minutes (pre-activation).[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.
-
Agitate the reaction mixture at room temperature. For HATU, 30-60 minutes is typically sufficient.[7] For HBTU, 1-2 hours may be required.[12]
Step 3: Monitoring and Washing
-
Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines.[1] A negative result (yellow/colorless beads) indicates that the coupling is complete.
-
If the Kaiser test is positive (blue beads), the coupling reaction can be repeated (double coupling) to ensure completion.[1]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
Potential Side Reactions and Mitigation Strategies
While HATU and HBTU are highly efficient, certain side reactions can occur.
-
Racemization: The risk of racemization at the α-carbon of the activated amino acid can lead to diastereomeric impurities.[5] HATU generally exhibits a lower risk of racemization than HBTU.[3] Using a hindered base like DIPEA or 2,4,6-collidine helps to suppress this side reaction.[1][13]
-
Guanidinylation: Excess HATU or HBTU can react with the N-terminal amine of the peptide chain, forming a stable guanidinium (B1211019) group that terminates peptide elongation.[2][14] To mitigate this, it is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent or to avoid prolonged exposure of the deprotected amine to the coupling reagent before the addition of the amino acid.[2][15]
-
β-Elimination: For unprotected this compound, the basic conditions of Fmoc deprotection can lead to β-elimination of the hydroxyl group, forming dehydroaminobutyric acid. This is why side-chain protection (e.g., with a tBu group) is highly recommended for threonine during Fmoc-SPPS.[11]
Conclusion and Recommendations
For the routine coupling of this compound, both HATU and HBTU are effective reagents. However, for challenging sequences, sterically hindered couplings, or when high purity and speed are paramount, HATU is the superior choice.[3][4] Its ability to form a more reactive OAt-ester intermediate leads to faster reaction kinetics and higher coupling efficiencies, minimizing the formation of deletion sequences.[3] While HBTU is a cost-effective and reliable option for many applications, HATU provides a greater assurance of success in the synthesis of complex threonine-containing peptides.
Caption: Decision logic for selecting between HATU and HBTU.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc Deprotection using Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which enables orthogonal protection strategies in concert with acid-labile side-chain protecting groups.[1] The critical step of removing the Fmoc group to elongate the peptide chain is most commonly achieved with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1][2] This process, known as Fmoc deprotection, proceeds via a β-elimination mechanism to expose the N-terminal amine of the growing peptide, preparing it for the subsequent amino acid coupling step.[1]
This document provides detailed application notes and protocols for efficient and reliable Fmoc deprotection using piperidine, covering key parameters, potential side reactions, and methods for monitoring the reaction's progress.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group is a two-step process initiated by the secondary amine, piperidine.[1][3]
-
Proton Abstraction: Piperidine acts as a base, abstracting the acidic proton from the C9 carbon of the fluorenyl ring.[1]
-
β-Elimination: This abstraction triggers a β-elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[1]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[1] This crucial step prevents DBF from reacting with the newly freed amine, which would otherwise lead to chain termination.[1] The formation of this adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance.[1][4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Factors Influencing Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Piperidine Concentration: The concentration of piperidine is a critical parameter. Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions.[1]
-
Reaction Time: Sufficient reaction time is essential for complete Fmoc removal. Incomplete deprotection can lead to the formation of deletion sequences in the final peptide.[1]
-
Solvent: DMF is the most common solvent due to its ability to swell the resin and solubilize reagents. The quality of DMF is important, as amine impurities can cause premature deprotection.[1]
-
Peptide Sequence and Structure: Peptide aggregation, particularly the formation of β-sheets, can hinder the access of piperidine to the N-terminal Fmoc group, resulting in incomplete deprotection.[1]
-
Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the approach of the piperidine base, slowing down the deprotection rate.[1]
Quantitative Data Summary
The following table summarizes typical conditions for Fmoc deprotection in both solid-phase and solution-phase synthesis.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration (Solid-Phase) | 20% (v/v) in DMF | >99% | The most common and effective concentration for rapid and complete deprotection.[1][5] |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions.[6] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions.[6] | |
| Reaction Time (Solid-Phase) | 2 x 5-10 minutes | >99% | A two-step deprotection is standard to ensure completeness.[1][7] |
| 1 x 2 min, 1 x 5 min | >99% | A common protocol for manual and automated synthesis.[8] | |
| Piperidine Concentration (Solution-Phase) | 20% (v/v) in DMF | >95% | Standard concentration for solution-phase deprotection.[6] |
| Reaction Time (Solution-Phase) | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[6] |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[6] | |
| Temperature | Room Temperature (~25°C) | High | Standard condition for most Fmoc deprotections. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Washing Solvents: DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the mixture at room temperature for 5-10 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 5-10 minutes to ensure complete removal of the Fmoc group.[7]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Caption: A typical experimental workflow for Fmoc-SPPS.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection steps
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1][4]
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[4]
-
Sample Collection: During the deprotection steps (Protocol 1, steps 4 and 6), collect the filtrate flowing from the reaction vessel. Combine the filtrates in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[4]
-
Dilution: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[4]
-
Measurement: Measure the absorbance of the diluted filtrate at 301 nm.[1]
-
Calculation: The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length (typically 1 cm).
Protocol 3: Monitoring Deprotection and Purity by HPLC
After a deprotection step, a small sample of the peptide-resin can be cleaved to assess the efficiency of the deprotection and the overall purity.
Materials:
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid)
Procedure:
-
Cleavage: Cleave a small sample of the peptide-resin using an appropriate cleavage cocktail.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Sample Preparation: Dissolve the precipitated peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
HPLC Analysis: Inject the sample into an RP-HPLC system. Elute the peptide using a gradient of an appropriate mobile phase. Monitor the chromatogram at a wavelength of 214 nm or 280 nm.[1]
-
Data Interpretation: Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide. The presence of side products can also be identified as separate peaks in the chromatogram.[1]
Common Side Reactions
While generally efficient, Fmoc deprotection using piperidine can lead to side reactions, particularly with sensitive amino acid residues:
-
Aspartimide Formation: This is a significant base-catalyzed side reaction, especially in sequences containing aspartic acid, particularly Asp-Gly motifs. Piperidine can catalyze the formation of a cyclic imide, which can lead to a mixture of byproducts.[9][10]
-
Dibenzofulvene Adducts: The highly electrophilic dibenzofulvene intermediate can react with nucleophilic side chains, such as the indole (B1671886) ring of tryptophan, if not efficiently scavenged by piperidine.[11][12]
-
Racemization: Prolonged exposure to basic conditions can lead to racemization of sensitive amino acids, particularly C-terminal cysteine.[9]
For difficult sequences prone to side reactions, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or alternative deprotection reagents such as piperazine (B1678402) may be beneficial.[9] For peptides containing sensitive groups like maleimides, it is crucial to introduce these moieties after the final piperidine deprotection step to avoid unwanted Aza-Michael addition.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. ovid.com [ovid.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols for the Incorporation of Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine, a polar amino acid characterized by a secondary hydroxyl group, is integral to the structure and function of numerous peptides and proteins.[1] Its side chain is a frequent site for post-translational modifications like phosphorylation, a key mechanism in many cellular signaling pathways.[1] In the realm of solid-phase peptide synthesis (SPPS), the precise and efficient incorporation of threonine is paramount for creating biologically active peptides for research and therapeutic applications.[1][2]
This document provides comprehensive application notes and detailed protocols for the use of Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH). The tert-butyl (tBu) group serves as a robust protecting group for the side-chain hydroxyl function, preventing undesirable side reactions during peptide chain elongation.[1][2][3] This protecting group remains stable under the basic conditions required for Fmoc-deprotection and is efficiently removed during the final acidic cleavage of the peptide from the resin.[1][3]
Data Presentation: Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high efficiency in SPPS, particularly when incorporating sterically hindered amino acids such as threonine.[2][4] The following table summarizes the performance of several commonly used coupling reagents for the incorporation of Fmoc-Thr(tBu)-OH.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[2] | High reactivity, effective for hindered amino acids.[4] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[2] | Good balance of performance and cost for routine couplings.[4] |
| HCTU | - | DIPEA | DMF | 3-5 : 2.9 : 6 | 20 - 45 | High to Very High | More reactive than HBTU, suitable for difficult couplings.[4] |
| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 - 60 | High | Good for sterically demanding couplings; byproducts can be challenging to remove.[4] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 60 - 120 | ~95-98 | Cost-effective, with a low risk of guanidinylation, but slower reaction rates.[4] |
| DIC/Oxyma | OxymaPure® | - | DMF/DCM | 3 : 3 : - | 60 - 120 | Good to High | Excellent at suppressing racemization.[4] |
Experimental Protocols
The following protocols are generalized for the manual incorporation of Fmoc-Thr(tBu)-OH in SPPS. Optimization may be necessary based on the specific peptide sequence, resin, and scale of synthesis.
Protocol 1: Single Coupling Cycle of Fmoc-Thr(tBu)-OH
This protocol details a single cycle of deprotection and coupling for the addition of Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (v/v)
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
Procedure:
-
Resin Swelling: If starting with a dry resin, swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Washing:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.[1]
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.[1]
-
Agitate the mixture for 30-120 minutes. The coupling time may vary depending on the coupling reagent and the sequence's difficulty.[1]
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test.[2]
-
A negative result (yellow or colorless beads) indicates the completion of the coupling reaction.[2]
-
If the Kaiser test is positive, continue coupling for an additional 1-2 hours and re-test. A double coupling may be necessary if the test remains positive.[2]
-
-
Post-Coupling Wash:
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[1]
-
Reduce the volume of the TFA solution under a gentle stream of nitrogen.[1]
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[1]
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.[1]
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Experimental Workflow
Caption: General workflow for one cycle of Fmoc-Thr(tBu)-OH incorporation in SPPS.
Signaling Pathway Example: Role of Threonine Phosphorylation
Caption: A generalized signaling cascade illustrating the role of threonine phosphorylation.
References
Application Notes and Protocols for Resin Preparation and Swelling in Fmoc-Solid Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence. The solid support, or resin, is a critical component of this methodology. Proper preparation and swelling of the resin are paramount for the success of the synthesis, directly impacting reaction kinetics, coupling efficiency, peptide purity, and overall yield.[1][2] Inadequate swelling can lead to incomplete reactions, truncated sequences, and aggregation of peptide chains.[2] These application notes provide detailed protocols and data for the preparation and swelling of resins commonly used in Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS.
Key Characteristics of an Ideal SPPS Resin
An ideal resin for SPPS should possess several key characteristics to ensure an efficient and high-quality peptide synthesis:
-
Chemical Stability: The resin must be inert to the various reaction conditions used in SPPS, including bases like piperidine (B6355638) for Fmoc deprotection and acidic cleavage cocktails.[1]
-
Mechanical Stability: It should be robust enough to withstand the mechanical stress of stirring or agitation during the synthesis without fragmenting.[1]
-
Solvent Compatibility (Swelling): The resin beads must swell sufficiently in the solvents used for synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Proper swelling allows reagents to penetrate the polymer matrix and access the growing peptide chain.[1][2]
-
Loading Capacity: This refers to the amount of the first amino acid that can be attached per gram of resin, typically expressed in mmol/g. The optimal loading capacity is a balance between maximizing yield and preventing steric hindrance between growing peptide chains, which can lead to aggregation.[1][3]
Common Resins for Fmoc-SPPS
The choice of resin is dictated by the desired C-terminal functionality of the peptide (acid or amide) and the properties of the peptide sequence itself. Polystyrene-based resins are widely used due to their cost-effectiveness and good swelling in common organic solvents.[1][4] Polyethylene glycol (PEG) grafted resins offer improved swelling in a wider range of solvents and are particularly suitable for the synthesis of long or difficult sequences.[3][4][5]
| Resin Type | Common Linker(s) | C-Terminal Functionality | Key Characteristics |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic acid | Widely used for the synthesis of peptide acids.[6][7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Carboxylic acid / Protected peptide fragments | Allows for very mild cleavage conditions, ideal for synthesizing protected peptide fragments.[1][8] |
| Rink Amide Resin | Rink Amide | Amide | The linker of choice for the synthesis of peptide amides using Fmoc chemistry.[6][7][9] |
| Sieber Amide Resin | Xanthenyl | Amide | Enables the synthesis of peptide amides under very mild cleavage conditions.[1][6] |
| TentaGel Resin | Various | Various | Polystyrene/PEG composite with excellent and consistent swelling properties in a range of solvents.[6] |
Resin Swelling
The extent of resin swelling is crucial for the accessibility of reagents to the reactive sites within the resin beads. The degree of swelling is influenced by the resin type, the degree of cross-linking (typically with divinylbenzene, DVB), the solvent, and the growing peptide chain.[10][11] Generally, resins with lower cross-linking (e.g., 1% DVB) exhibit greater swelling.[10]
| Solvent | Typical Swelling Volume for 1% DVB Polystyrene Resin (mL/g) |
| Tetrahydrofuran (THF) | 5.5 |
| Toluene | 5.3 |
| Dichloromethane (DCM) | 5.2 |
| Dioxane | 4.9 |
| N,N-Dimethylformamide (DMF) | 4.7 |
| Acetonitrile | 3.5 |
| Diethyl Ether | 3.2 |
| Ethanol (EtOH) | 2.0 |
| Methanol (MeOH) | 1.8 |
| Water | 1.0 (no significant swelling) |
Data sourced from AAPPTEC.[10]
Experimental Protocols
Protocol 1: Resin Washing and Swelling
This protocol describes the initial preparation of the resin to remove impurities and to ensure proper solvation and swelling before the attachment of the first amino acid.
Materials:
-
SPPS Resin (e.g., Wang, Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid Phase Synthesis Reaction Vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Weigh the desired amount of resin and place it into the reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).[9][12]
-
Agitate the resin slurry gently for 30-60 minutes to allow for initial swelling.[8]
-
Drain the solvent.
-
Wash the resin sequentially with the following solvents, agitating for 2-5 minutes for each wash and then draining the solvent:
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
After the final DMF wash, add fresh DMF to the resin to keep it solvated and proceed with the loading of the first amino acid.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Base Resins for Peptide Synthesis [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. benchchem.com [benchchem.com]
The Role of Fmoc-Thr-OH in Advancing Glycopeptide Synthesis for Research and Drug Development
Fmoc-L-Threonine (Fmoc-Thr-OH) and its glycosylated derivatives are indispensable building blocks in the solid-phase peptide synthesis (SPPS) of complex glycopeptides. These molecules are crucial for researchers, scientists, and drug development professionals investigating the roles of protein glycosylation in various biological processes, including cell signaling, immune responses, and pathogenesis. The strategic incorporation of specific carbohydrate moieties onto a peptide backbone, facilitated by this compound derivatives, allows for the creation of synthetic glycopeptides that serve as powerful tools for developing targeted therapeutics, such as cancer vaccines.
Glycosylation, the enzymatic attachment of sugars to proteins, is a critical post-translational modification that significantly influences protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making synthetic glycopeptides that mimic tumor-associated carbohydrate antigens (TACAs) highly valuable for immunological studies and vaccine development. The use of Fmoc-protected glycosylated threonine amino acids enables the precise, site-specific incorporation of glycans into peptide sequences using automated or manual SPPS protocols.
Application Notes
The primary application of this compound in this context is as a precursor for the synthesis of glycosylated threonine building blocks, such as Fmoc-Thr(Ac3-α-D-GalNAc)-OH, which is a key component in the assembly of MUC1 glycopeptides. MUC1 is a transmembrane mucin that is overexpressed and aberrantly glycosylated in various cancers, presenting TACAs like the Tn antigen (α-GalNAc-O-Ser/Thr). Synthetic MUC1 glycopeptides are being extensively explored as antigens in cancer vaccines to elicit a targeted immune response against tumor cells.
The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group of threonine, which can be readily removed under mild basic conditions (e.g., with piperidine) during SPPS, without affecting the acid-labile side-chain protecting groups or the glycosidic bond. The carbohydrate moiety is typically protected with acetyl (Ac) or other groups to prevent side reactions during peptide synthesis. These protecting groups are then removed in the final cleavage and deprotection step.
Quantitative Data Summary
The efficiency of glycopeptide synthesis using this compound derivatives can be evaluated based on the yields of the synthesized building blocks and the final glycopeptides. The following tables summarize representative quantitative data from various studies.
| Building Block Synthesis | Reactants | Yield (%) | Reference |
| Fmoc-Thr(αAc3GalN3)-OtBu | Fmoc-Thr-OtBu, Acetylated Galactosyl Bromide | Not specified | [1] |
| Fmoc-Thr(αAc3GalNAc)-OtBu | Fmoc-Thr(αAc3GalN3)-OtBu | Not specified | [1] |
| Fmoc-Thr(αAc3GalNAc)-OH | Fmoc-Thr(αAc3GalNAc)-OtBu | Not specified | [1] |
| Trisaccharide-linked Fmoc-threonine | Fmoc-Thr-OtBu, Trisaccharide donor | 72 | [2] |
| Fmoc-Thr[GalNAc(Ac)3-β-D]-OMe | Fmoc-Thr-OMe, β-GalNAc(Ac4) | 82 | [3] |
| Fmoc-Thr[GalNAc(Ac)3-α-D]-OMe | Fmoc-Thr-OMe, β-GalNAc(Ac4) | 39 | [3] |
| Glycopeptide Synthesis | Peptide Sequence | Overall Yield (%) | Purity (%) | Reference |
| MUC1 pseudo-glycopeptide | 20 amino acid tandem repeat | Not specified | Not specified | [4] |
| PSGL-1 Glycopeptide | Not specified | 50 (determined by HPLC) | Not specified | [2] |
| PACAP1–23 Glycopeptides | 23 amino acids | Not specified | Characterized by ESI-MS and HPLC | [5] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Thr(αAc3GalNAc)-OH Building Block
This protocol describes the synthesis of the glycosylated threonine building block required for SPPS. The synthesis involves multiple steps, including the preparation of a glycosyl donor and its subsequent coupling to an Fmoc-threonine derivative.
Materials:
-
Fmoc-Thr-OtBu
-
Acetylated galactosyl bromide
-
Zinc powder
-
Cupric sulfate (B86663)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetic anhydride
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Fmoc-Thr(αAc3GalN3)-OtBu: Dissolve Fmoc-Thr-OtBu in anhydrous DCM and toluene. Add activated molecular sieves and stir under argon. Cool the mixture to 0°C and add the acetylated galactosyl bromide donor. The reaction progress is monitored by TLC. After completion, the reaction is quenched, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography.[1]
-
Reduction of Azide and Acetylation to obtain Fmoc-Thr(αAc3GalNAc)-OtBu: Dissolve the azido-intermediate in a mixture of THF, acetic anhydride, and acetic acid. Add zinc powder (pre-treated with cupric sulfate solution) and stir the mixture. Filter the reaction mixture through celite and wash with THF. The filtrate is concentrated, and the crude product is purified.[1]
-
Deprotection of tert-butyl ester to yield Fmoc-Thr(αAc3GalNAc)-OH: Dissolve the protected product in a mixture of TFA and anisole and stir under argon. Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. Purify the final product by silica gel column chromatography.[1]
Protocol 2: Solid-Phase Synthesis of a MUC1 Glycopeptide
This protocol outlines the incorporation of the Fmoc-Thr(αAc3GalNAc)-OH building block into a peptide sequence using Fmoc-SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Thr(αAc3GalNAc)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: e.g., TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (or the glycosylated building block Fmoc-Thr(αAc3GalNAc)-OH) and the coupling reagent (e.g., HBTU) in DMF.
-
Add the base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for the required coupling time (typically 1-2 hours).
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the coupling is incomplete, repeat the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the glycopeptide from the solid support and remove the side-chain protecting groups (including the acetyl groups on the sugar).
-
Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified glycopeptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[1][6]
Visualizations
The following diagrams illustrate the key workflows and concepts in glycopeptide synthesis using this compound.
Caption: Workflow for glycopeptide synthesis using Fmoc-Thr(Glycan)-OH.
Caption: Conceptual pathway for a MUC1 glycopeptide-based cancer vaccine.
References
- 1. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[1] This methodology, pioneered by R.B. Merrifield, simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[1][2] The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, distinguished by their respective protecting group chemistries.[3][4] The Fmoc/tBu strategy is now more commonly used due to its milder reaction conditions.[3][5]
This document provides a detailed protocol for manual Solid-Phase Peptide Synthesis (SPPS) primarily focusing on the widely used Fmoc/tBu strategy. It includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflows to guide researchers through the synthesis process.
Principle of Solid-Phase Peptide Synthesis
SPPS involves the iterative addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle of amino acid addition consists of three main steps: deprotection of the N-terminal protecting group, washing, and coupling of the next protected amino acid.[1] This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and deprotected to yield the crude peptide, which is then purified.
Experimental Workflow
The overall workflow of manual solid-phase peptide synthesis is depicted below.
Caption: General workflow for manual solid-phase peptide synthesis.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol is designed for a standard synthesis scale of 0.1 mmol. Adjust volumes accordingly for different scales.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid).[6]
-
Solvents: Dimethylformamide (DMF) (peptide synthesis grade), N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Diethyl ether (cold).[7][8][9]
-
Amino Acids: N-α-Fmoc protected amino acids with appropriate side-chain protection.
-
Coupling Reagents: HBTU/HATU, HOBt/HOAt.
-
Cleavage Cocktail Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol.
Step 1: Resin Preparation and Swelling
-
Weigh out the appropriate amount of resin (e.g., 100-200 mg for a 0.1 mmol scale, depending on resin loading).[6]
-
Place the resin in a reaction vessel (a fritted glass funnel or a specialized SPPS reaction vessel).[1]
-
Add DMF or NMP (approximately 10 mL per gram of resin) to the resin.[11]
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[2][6]
-
After swelling, drain the solvent.
Step 2: N-terminal Fmoc Deprotection
Caption: Fmoc deprotection reaction.
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[6]
-
Agitate the mixture for 5-20 minutes at room temperature.[3] A common procedure is a first treatment of 5 minutes followed by a second treatment of 15 minutes.
-
Drain the deprotection solution.
Step 3: Washing
Thorough washing is crucial to remove residual reagents and by-products.
-
Wash the resin with DMF (3-5 times). For each wash, add the solvent, agitate for 30-60 seconds, and then drain.
-
Wash the resin with DCM (2-3 times).
-
Wash the resin with DMF (2-3 times) to prepare for the coupling step.
| Washing Step | Solvent | Volume (per gram of resin) | Number of Washes | Duration per Wash |
| Post-Deprotection | DMF | ~10 mL | 3 - 5 | 30 - 60 seconds |
| DCM | ~10 mL | 2 - 3 | 30 - 60 seconds | |
| Pre-Coupling | DMF | ~10 mL | 2 - 3 | 30 - 60 seconds |
| Post-Coupling | DMF | ~10 mL | 3 - 5 | 30 - 60 seconds |
| DCM | ~10 mL | 2 - 3 | 30 - 60 seconds |
Step 4: Amino Acid Coupling
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.[3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| HBTU/HATU | 3 - 5 |
| DIEA | 6 - 10 |
Step 5: Monitoring the Coupling Reaction
The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test, which detects free primary amines.[10]
-
Take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
Positive result (blue beads): Incomplete coupling, free amines are present. Repeat the coupling step.
-
Negative result (yellow/colorless beads): Complete coupling. Proceed to the next deprotection cycle.[2]
-
Step 6: Iteration
Repeat steps 2 through 5 for each amino acid in the peptide sequence.
Step 7: Final Deprotection and Washing
After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and a thorough washing sequence (Step 3). Dry the peptide-resin under vacuum.
Protocol 2: Peptide Cleavage and Purification
Step 1: Cleavage from the Resin
The cleavage process removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups. This is typically achieved with a strong acid like TFA.[12]
Cleavage Cocktail Preparation:
A cleavage cocktail containing TFA and scavengers is used to prevent side reactions with sensitive amino acid residues.[12] The composition of the cocktail depends on the peptide sequence.
| Cocktail Component | Standard Peptide (%) | Peptide with Cys, Met, Trp (%) | Purpose |
| TFA | 95 | 88 | Cleavage |
| Water | 2.5 | 5 | Scavenger |
| TIS | 2.5 | 2 | Scavenger |
| EDT | - | 5 | Scavenger for Trp |
Cleavage Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Step 2: Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.[12]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and protecting groups.[12]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 3: Purification
The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[13]
-
Fraction Collection: Collect fractions containing the purified peptide.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white powder.[13][14]
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling TFA, piperidine, and other volatile and corrosive reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. scharlabchina.com [scharlabchina.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Revolutionizing Peptide Cleavage and Purification Techniques - Dilun Biotechnology [m.peptidescientific.com]
Application Notes: Automated Peptide Synthesis Using Fmoc-Thr(tBu)-OH
Introduction
Threonine, a polar amino acid with a secondary hydroxyl group, is integral to the structure and function of many biologically active peptides.[1] Its side chain can form hydrogen bonds and is a primary site for post-translational modifications like phosphorylation, which is crucial for cellular signaling.[1] In automated Solid-Phase Peptide Synthesis (SPPS), the precise and efficient incorporation of threonine is essential. This document provides detailed protocols for using Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in automated Fmoc-based SPPS, a cornerstone technique for producing high-purity peptides for research, diagnostics, and therapeutic development.[2]
Principle of Fmoc/tBu Strategy
Fmoc-SPPS relies on an orthogonal protection strategy.[3][4] The Nα-amino group is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups.[2] For threonine, the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[5] This strategy ensures:
-
Stability: The tBu group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for repeated Fmoc group removal during peptide chain elongation.[3][6]
-
Orthogonality: The Fmoc group is stable during the final acid-mediated cleavage step.
-
Final Deprotection: The tBu group is efficiently removed simultaneously with the peptide's cleavage from the resin using a strong acid, typically Trifluoroacetic acid (TFA).[5][7]
Key Considerations for Threonine Incorporation
While robust, the incorporation of threonine presents unique challenges that must be managed for successful synthesis.
-
Steric Hindrance: Threonine is a β-branched amino acid, which can make coupling reactions sterically hindered. This may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation.[3]
-
Side Reactions: The primary side reaction involving an unprotected threonine hydroxyl group is O-acylation, which can lead to a subsequent β-elimination (dehydration), resulting in a peptide impurity with a mass of -18 Da.[7] The use of the tBu protecting group on the side chain is the most effective strategy to prevent this.[7]
-
Aggregation: Sequences containing multiple threonine or other β-branched residues can be prone to on-resin aggregation, which hinders reagent access and leads to incomplete deprotection and coupling steps.[8] Using pseudoproline dipeptides can be an effective strategy to disrupt these secondary structures.[7][8]
Data Presentation
Table 1: Reagents for Automated Synthesis Cycle (0.1 mmol Scale)
| Reagent/Material | Purpose | Typical Concentration / Amount |
| Fmoc-Rink Amide Resin | Solid Support | ~200 mg (0.5 mmol/g loading) |
| DMF (Peptide Grade) | Solvent | As required for washing and reactions |
| Piperidine | Fmoc Deprotection Agent | 20% (v/v) in DMF |
| Fmoc-Thr(tBu)-OH | Amino Acid Building Block | 3-5 equivalents (e.g., 0.3-0.5 mmol) |
| HATU/HCTU | Coupling Reagent | 3-4.9 equivalents (e.g., 0.3-0.49 mmol) |
| DIPEA (or Collidine) | Activation Base | 6-10 equivalents (e.g., 0.6-1.0 mmol) |
Table 2: Standard Cleavage Cocktails for Threonine-Containing Peptides
| Cocktail Name | Composition (v/v/w) | Application Notes |
| Standard (Reagent T) | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without sensitive residues like Cys, Met, or Trp. TIS (Triisopropylsilane) is a carbocation scavenger.[9] |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | A "universal" cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and Arg.[10] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" cocktail effective for scavenging trityl groups from Cys, His, Asn, or Gln.[10] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: Automated Single Synthesis Cycle for Fmoc-Thr(tBu)-OH Incorporation
This protocol outlines a single automated cycle for the addition of Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.
1. Resin Swelling:
-
Load the peptide-resin into the automated synthesizer's reaction vessel.
-
Swell the resin by washing with N,N-Dimethylformamide (DMF) for 30-60 minutes.[1]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3-5 minutes.[1][11]
-
Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1][11]
3. Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 cycles) to remove all residual piperidine, which could interfere with the subsequent coupling step.[1]
4. Coupling (Activation and Addition):
-
In a separate vial, prepare the activated amino acid solution:
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 45-120 minutes at room temperature.[6][7] The extended time helps overcome the steric hindrance of the threonine residue.
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.[7]
6. Chain Elongation:
-
Repeat steps 2-5 for all subsequent amino acids in the peptide sequence.[1]
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and remove the tBu side-chain protecting group.[1]
1. Resin Preparation:
-
Following the final synthesis cycle and Fmoc deprotection, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 cycles) to remove residual DMF.
-
Dry the resin under a vacuum for at least 1-2 hours.[1]
2. Cleavage Reaction:
-
CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the appropriate freshly prepared cleavage cocktail (e.g., Reagent T: 95% TFA, 2.5% water, 2.5% TIS) to the resin (approx. 10 mL per gram of resin).[1][9]
-
Agitate the mixture gently at room temperature for 2-4 hours.[1]
3. Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the TFA filtrate containing the cleaved peptide.[9]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]
-
In a centrifuge tube, add the TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][6][9]
-
Centrifuge the mixture to form a pellet of the peptide and carefully decant the ether.[1][9]
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage byproducts.[1][9]
-
Dry the final peptide pellet under vacuum.[9]
4. Analysis and Purification:
-
The crude peptide can now be analyzed by methods such as RP-HPLC and Mass Spectrometry to assess purity and confirm identity.
-
Purify the peptide to the desired level using preparative RP-HPLC.
Visualization of Workflow
Caption: Workflow for automated Fmoc-SPPS incorporating a protected threonine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Fmoc-Thr-OH Activation with DIPEA for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of threonine (Thr), a β-branched amino acid, into peptide sequences during solid-phase peptide synthesis (SPPS) presents a notable challenge due to steric hindrance.[1] This steric bulk can impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[2][3] Efficient activation of the Nα-Fmoc-protected threonine (Fmoc-Thr-OH) is therefore critical for successful peptide synthesis. This document provides detailed application notes and protocols for the activation of this compound using N,N-Diisopropylethylamine (DIPEA) in conjunction with common coupling reagents, ensuring high coupling efficiency and minimizing side reactions.
The hydroxyl group of threonine is typically protected with a tert-butyl (tBu) group to prevent side reactions, making Fmoc-Thr(tBu)-OH the standard reagent in Fmoc-based SPPS.[4] The protocols provided herein are applicable to this protected form.
Mechanism of Activation and the Role of DIPEA
In the presence of a coupling reagent such as HBTU, HATU, or HCTU, the activation of this compound is initiated by the deprotonation of its carboxylic acid group.[5][6] DIPEA, a sterically hindered, non-nucleophilic organic base, is commonly used for this purpose.[5][7] Its primary role is to facilitate the formation of a highly reactive intermediate, typically an active ester (e.g., HOBt or HOAt ester), which then readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a stable peptide bond.[5][6] The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions that could occur with less hindered bases like triethylamine (B128534) (TEA).[8]
Data Presentation: Quantitative Parameters for Fmoc-Thr(tBu)-OH Coupling
The following table summarizes the typical quantitative parameters for the coupling of Fmoc-Thr(tBu)-OH in SPPS. These values serve as a general guideline and may require optimization based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Standard Range | Notes |
| Fmoc-Thr(tBu)-OH (equivalents) | 3 - 5 | Higher equivalents may be necessary for difficult couplings to drive the reaction to completion.[1] |
| Coupling Reagent (e.g., HATU, HBTU) (equivalents) | 2.9 - 5 | Potent coupling reagents are recommended for sterically hindered amino acids.[1][9] |
| DIPEA (equivalents) | 6 - 10 | A sufficient excess of base is required to ensure complete activation.[1][4] |
| Solvent | DMF or NMP | High-purity, amine-free solvent is essential. NMP can sometimes improve solvation and disrupt peptide aggregation.[1][4] |
| Reaction Temperature (°C) | 20 - 25 | Elevated temperatures can be used to improve coupling efficiency but may increase the risk of side reactions like racemization. |
| Pre-activation Time (minutes) | 1 - 5 | A short pre-activation of the amino acid with the coupling reagent and base is typically performed before adding to the resin.[4][10][11] |
| Coupling Time (minutes) | 30 - 120 | Reaction time should be optimized and can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[1][10] For particularly difficult couplings, longer times or double coupling may be required.[9] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Thr(tBu)-OH using HBTU/DIPEA
This protocol describes a standard manual procedure for the coupling of Fmoc-Thr(tBu)-OH onto a solid support following Fmoc deprotection.
Materials:
-
Fmoc-Thr(tBu)-OH
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
-
Kaiser test kit
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Preparation and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.[4]
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (a positive test results in a blue/purple color).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[4]
-
Add DIPEA (6-10 equivalents) to the solution.[4]
-
Allow the mixture to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Monitoring and Post-Coupling Wash:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates that the coupling is complete.[12]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[4] The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Optimization for Difficult Couplings
For sequences where the coupling of Fmoc-Thr(tBu)-OH is particularly challenging, the following modifications can be implemented:
-
Double Coupling: If the Kaiser test remains positive after the initial coupling time, drain the reaction solution, wash the resin with DMF, and repeat the "Amino Acid Activation and Coupling" step with a freshly prepared solution of activated Fmoc-Thr(tBu)-OH.[9]
-
Use of More Potent Coupling Reagents: For exceptionally difficult couplings, consider using more powerful activating agents such as HATU or COMU.[9]
-
Elevated Temperature/Microwave Synthesis: Carefully increasing the reaction temperature (e.g., to 40-50 °C) or utilizing a microwave peptide synthesizer can significantly enhance coupling efficiency, especially for sterically hindered residues.[1]
Visualizations
Experimental Workflow
Caption: General workflow for one cycle of Fmoc-Thr(tBu)-OH coupling in SPPS.
Logical Relationships in Reagent Selection
Caption: Decision tree for selecting coupling conditions based on synthesis challenges.
Troubleshooting and Side Reactions
-
Racemization: Threonine, like other amino acids, can be susceptible to racemization during activation. While generally low with modern coupling reagents, prolonged activation times or the use of certain bases can increase this risk.[11][13] If racemization is a concern, minimizing the pre-activation time and considering alternative, less basic amines like 2,4,6-collidine may be beneficial.[13][14]
-
Incomplete Coupling: As previously mentioned, this is the primary challenge with threonine. Monitoring with the Kaiser test is crucial. If incomplete coupling persists despite double coupling and the use of potent reagents, capping unreacted amines with acetic anhydride (B1165640) may be necessary to prevent the formation of deletion peptides.[15]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate, making the N-terminal amine inaccessible.[4] The use of solvents like NMP, which can disrupt secondary structures, can help mitigate this issue.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. mesalabs.com [mesalabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Fmoc-Thr(tBu)-OH Coupling Reaction Completion in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of amino acids is a critical determinant of yield and purity in Solid-Phase Peptide Synthesis (SPPS). For sterically hindered amino acids such as Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), ensuring complete coupling to the N-terminal amine of the growing peptide chain can be particularly challenging.[1][2] The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl, combined with the β-branched structure of threonine, can impede the approach of the activated carboxyl group, leading to incomplete reactions.[2] On-resin peptide aggregation can further exacerbate this issue by physically blocking reactive sites.[2][3]
Therefore, reliable methods for monitoring the completion of the coupling reaction are essential to identify and address incomplete couplings, thereby preventing the formation of deletion sequences and simplifying the final purification of the target peptide.[2][4] This document provides detailed application notes and experimental protocols for the most common qualitative colorimetric tests used to monitor the presence of free primary and secondary amines on the peptide-resin: the Kaiser (Ninhydrin) test, the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) test, and the Chloranil (B122849) test.
Principles of Monitoring Tests
The monitoring of coupling reactions in SPPS relies on the detection of unreacted (free) amino groups on the peptide-resin after the coupling step. A negative test result, indicating the absence of free amines, confirms the completion of the coupling reaction. Conversely, a positive result signifies an incomplete reaction that may necessitate a second coupling (recoupling) or a capping step to block the unreacted amines.[2][5]
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[4] It is based on the reaction of ninhydrin (B49086) with the primary amine of the N-terminal amino acid. This reaction leads to the formation of a deep blue or purple chromophore known as Ruhemann's purple.[6] The intensity of the color is proportional to the concentration of free primary amines.[6] It is important to note that the Kaiser test is less reliable for secondary amines, such as proline, which typically yield a less intense red-brown color.[4] Prolonged or excessive heating during the test can lead to the removal of the Fmoc protecting group, resulting in a false positive.[4]
-
TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Test: The TNBSA test is another sensitive method for detecting primary amines.[7][8] TNBSA reacts with primary amines under alkaline conditions to produce a yellow-orange or red color on the resin beads.[7][9] This test is considered by some to be easier to perform than the Kaiser test and offers comparable sensitivity.[7] Like the Kaiser test, it is not suitable for detecting secondary amines.
-
Chloranil Test: This test is particularly useful for detecting secondary amines, for which the Kaiser test is not reliable.[4][10] It can also detect primary amines.[7] The test involves the reaction of the amine with chloranil (tetrachloro-1,4-benzoquinone) in the presence of acetaldehyde.[4][7] A positive result is indicated by the development of a dark blue or green color on the resin beads.[7][11]
Data Presentation: Comparison of Qualitative Colorimetric Tests
| Test | Target Amine | Positive Result Color | Negative Result Color | Key Advantages | Limitations |
| Kaiser Test | Primary Amines | Intense Blue/Purple[4][6] | Colorless to Light Yellow[6][7] | Very sensitive for primary amines.[4] | Unreliable for secondary amines (e.g., Proline).[4][10] Can give false positives with prolonged heating.[4] |
| TNBSA Test | Primary Amines | Intensely Orange or Red[7] | Colorless to Yellow[7] | Sensitive and easy to perform.[7] | Not suitable for secondary amines. |
| Chloranil Test | Secondary Amines (also detects primary) | Dark Blue to Green[7][11] | Colorless to Yellowish[7] | Reliable for secondary amines.[4][10] | Can be less sensitive than the Kaiser test for primary amines. |
Experimental Protocols
Note: For all tests, it is recommended to perform a positive control (resin beads after Fmoc deprotection) and a negative control (resin beads with the Fmoc group intact) to ensure the reagents are working correctly.[7]
Protocol 1: Kaiser Test
Reagents:
-
Solution A: 1.0 mL of a 0.01 M KCN solution in water diluted to 50 mL with pyridine.[6]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]
-
Solution C: 20 g of phenol (B47542) dissolved in 10 mL of n-butanol.
Procedure:
-
Transfer a small sample of resin beads (approximately 10-15 beads) to a small glass test tube.[4]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[12]
-
Observe the color of the beads and the solution.[6]
Interpretation:
-
Positive: Intense blue or purple color on the beads and in the solution indicates the presence of free primary amines (incomplete coupling).[4][6]
-
Negative: Colorless or yellowish beads and solution indicate the absence of free primary amines (complete coupling).[6][7]
Protocol 2: TNBSA Test
Reagents:
-
Solution A: 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).
-
Solution B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.
Procedure:
-
Take a small sample of resin beads (approximately 5 mg) and place them in a small test tube.
-
Wash the resin beads with DMF.
-
Add 2-3 drops of Solution A and 2-3 drops of Solution B.
-
Let the mixture stand at room temperature for 5-10 minutes.[7]
-
Observe the color of the resin beads, preferably under a microscope.[7]
Interpretation:
-
Positive: Intensely orange or red beads indicate the presence of free primary amines (incomplete coupling).[7]
-
Negative: Colorless or yellow beads indicate the absence of free primary amines (complete coupling).[7]
Protocol 3: Chloranil Test
Reagents:
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small test tube.[4]
-
Add 1-2 drops of Solution A and 1-2 drops of Solution B.[4]
-
Let the mixture stand at room temperature for 5 minutes.[4]
-
Observe the color of the beads.[4]
Interpretation:
-
Positive: Dark blue to green beads indicate the presence of free primary or secondary amines (incomplete coupling).[7][11]
-
Negative: Colorless to yellowish beads indicate the absence of free amines (complete coupling).[7]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for the Synthesis of Threonine-Rich Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine-rich peptide sequences are integral to numerous biological processes and represent a growing area of interest in drug development and biomaterials science. Their synthesis, however, presents unique challenges primarily due to the polar, sterically hindering β-hydroxyl group of threonine. This can lead to significant issues with peptide aggregation and incomplete coupling reactions during solid-phase peptide synthesis (SPPS). These application notes provide a detailed overview of the challenges and strategic protocols for the successful synthesis, purification, and characterization of threonine-rich peptides.
Challenges in Synthesizing Threonine-Rich Peptides
The primary obstacle in the synthesis of threonine-rich peptides is the propensity for aggregation. The hydroxyl group of threonine can participate in inter- and intra-chain hydrogen bonding, leading to the formation of secondary structures that hinder reagent accessibility to the growing peptide chain.[1] This can result in lower coupling efficiencies, deletions of amino acid residues, and ultimately, low purity of the crude peptide.
Another significant consideration is the potential for O-acylation of the threonine side-chain hydroxyl group by activated amino acids during the coupling step, which can lead to the formation of branched peptide impurities.[2] To prevent this, appropriate side-chain protection is essential.
Solid-Phase Peptide Synthesis (SPPS) of Threonine-Rich Peptides
The most common and effective method for synthesizing threonine-rich peptides is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[3] This approach involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Key Considerations for SPPS of Threonine-Rich Peptides
-
Side-Chain Protection: The use of a side-chain protecting group for threonine is highly recommended to prevent O-acylation.[2][4] The two most common protecting groups are tert-butyl (tBu) and trityl (Trt).[2][4] While Fmoc-Thr(tBu)-OH is the industry standard due to its robustness, Fmoc-Thr(Trt)-OH can be advantageous in certain synthetic contexts.[2]
-
Coupling Reagents: The choice of coupling reagent is critical for achieving high coupling efficiency, especially in "difficult" or aggregation-prone sequences.[2] While standard carbodiimide (B86325) reagents like DCC and DIC can be used, uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU are generally more efficient and lead to less racemization.[5][6][7] For particularly challenging couplings, more reactive reagents like PyAOP or the use of pre-formed amino acid fluorides may be necessary.[5][8]
-
Aggregation Disruption: To mitigate aggregation, several strategies can be employed:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (also known as oxazolidines) derived from serine or threonine can disrupt the formation of secondary structures.[9][10]
-
"Difficult" Sequence Protocols: Employing specialized protocols that include the use of chaotropic salts (e.g., LiCl), elevated temperatures, or alternative solvents can help to solubilize aggregated sequences.
-
Double Coupling: For sterically hindered couplings or within aggregation-prone sequences, performing the coupling reaction twice (double coupling) can significantly improve the yield.[11]
-
Quantitative Data on Synthesis Parameters
The following table summarizes expected outcomes for the synthesis of threonine-rich peptides using automated Fmoc-SPPS with Fmoc-Thr(tBu)-OH. Actual results are highly dependent on the specific peptide sequence, synthesizer, and reagents used.[11]
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency (per cycle) | >99% | With an appropriate coupling strategy. Double coupling may be required for optimal efficiency in difficult sequences.[11] |
| Crude Peptide Purity (post-cleavage) | 70-90% | Highly sequence-dependent. Aggregation-prone sequences may result in lower purity.[11] |
| Overall Yield | 10-50% | Dependent on peptide length, sequence, and purification strategy. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based SPPS.
Protocol for Fmoc Deprotection
This protocol is suitable for the majority of peptide sequences containing threonine.[12]
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in high-purity, amine-free DMF
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
-
Solid-phase peptide synthesis reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry for 3 minutes at room temperature.[12]
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two treatments.[12]
-
Wash the resin extensively with DMF (at least 5 x 10 mL per gram of resin).[12]
-
Wash the resin with DCM (3 x 10 mL per gram of resin) before the next coupling step.[12]
Protocol for Amino Acid Coupling (using HBTU)
This protocol describes a standard coupling procedure using HBTU, a widely used coupling reagent.
Reagents and Materials:
-
Deprotected peptide-resin
-
Fmoc-Thr(tBu)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[2]
-
DMF (peptide synthesis grade)
Procedure:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HBTU, and DIPEA in DMF.
-
Pre-activate the amino acid by gently mixing for a few minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[2]
-
Drain the coupling solution and wash the resin thoroughly with DMF.[2]
Protocol for Cleavage and Final Deprotection
This protocol is for cleaving the peptide from the resin and removing the side-chain protecting groups.
Reagents and Materials:
-
Peptide-resin
-
Cleavage Cocktail (for tBu protection): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)[2]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.[2]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[2]
Purification and Characterization
Purification Workflow
Due to potential aggregation and side products, purification of the crude peptide is almost always necessary.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method. For peptides that are difficult to purify, a two-step orthogonal purification strategy involving ion-exchange chromatography (IEX) followed by RP-HPLC can be employed.[1]
Protocol for RP-HPLC Purification
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[1]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[1]
-
Preparative RP-HPLC system with a suitable C18 column
Procedure:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[1]
-
Filter the solution through a 0.22 µm syringe filter.[1]
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.[1]
-
Inject the filtered peptide solution.
-
Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes, but this should be optimized based on the peptide's hydrophobicity.[1]
-
Monitor the absorbance at 214 nm or 220 nm.[1]
-
Collect fractions corresponding to the main peptide peak.[1]
Characterization
The purity of the collected fractions should be analyzed by analytical RP-HPLC, and the identity of the peptide should be confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).[13] Fractions that meet the desired purity level (typically >95%) are pooled and lyophilized to obtain the final purified peptide as a white powder.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Peptide aggregation | Use aggregation-disrupting strategies (pseudoproline dipeptides, chaotropic salts). Perform a double coupling.[11] |
| Steric hindrance | Use a more reactive coupling reagent (e.g., HATU, PyAOP).[5] Extend coupling time. | |
| Low Purity of Crude Peptide | Incomplete deprotection | Ensure fresh deprotection solution and adequate reaction time. |
| Side reactions (e.g., O-acylation) | Ensure complete side-chain protection of threonine. | |
| Poor Resolution during RP-HPLC | Peptide aggregation on the column | Increase column temperature.[1] Add a small percentage of an organic solvent like isopropanol (B130326) to the mobile phase to improve solubility.[1] |
Conclusion
The synthesis of threonine-rich peptides, while challenging, can be successfully achieved with careful planning and the implementation of optimized protocols. Key to success is the effective management of peptide aggregation through the use of appropriate side-chain protection, potent coupling reagents, and, where necessary, aggregation-disrupting techniques. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of these important biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application of Fmoc-Thr-OH in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a cornerstone amino acid derivative in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique properties, including the presence of a secondary hydroxyl group on its side chain, make it a critical building block for the synthesis of a wide array of therapeutic peptides and peptidomimetics. The threonine residue is a frequent site for post-translational modifications (PTMs) such as phosphorylation and glycosylation, which are pivotal in regulating biological processes. Consequently, this compound is indispensable for synthesizing modified peptides to study these processes and to develop novel therapeutics targeting them. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery.
Physicochemical Properties of this compound and Derivatives
A precise understanding of the physicochemical properties of this compound and its protected derivatives is fundamental for its effective application in peptide synthesis.
| Property | This compound | Fmoc-Thr(tBu)-OH |
| CAS Number | 73731-37-0[1] | 71989-35-0[2] |
| Molecular Formula | C₁₉H₁₉NO₅[1] | C₂₃H₂₇NO₅ |
| Molecular Weight | 341.36 g/mol [1] | 397.48 g/mol |
| Appearance | White to off-white powder[1] | White to off-white solid/powder |
| Melting Point | ~115 °C (decomposes)[1] | 90-115 °C |
| Solubility | Soluble in DMF and DMSO[1] | Soluble in DMF and DMSO |
| Storage Temperature | -20°C to -15°C | 2-8°C |
I. Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a fundamental building block in Fmoc-based SPPS. The Fmoc protecting group provides a stable linkage that is readily cleaved under mild basic conditions, allowing for the sequential addition of amino acids to a growing peptide chain.
A. Standard Peptide Synthesis
This compound, typically with its side-chain hydroxyl group protected by a tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH), is used to incorporate threonine residues into peptide sequences. The tBu group prevents unwanted side reactions at the hydroxyl group during synthesis and is cleaved under acidic conditions during the final cleavage step.
Experimental Protocol: Standard SPPS Cycle for Fmoc-Thr(tBu)-OH Incorporation
This protocol outlines the key steps for incorporating a Fmoc-Thr(tBu)-OH residue into a peptide chain on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA or collidine) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling).
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Capping (Optional):
-
To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes. This step prevents the formation of deletion sequences.
6. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine). A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude peptide.
Quantitative Data: Coupling Efficiency of Fmoc-Thr(tBu)-OH
The choice of coupling reagent significantly impacts the efficiency of incorporating the sterically hindered Fmoc-Thr(tBu)-OH.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Relative Coupling Efficiency/Purity | Racemization Potential |
| HATU | Uronium/Aminium Salt | 20 - 45[3] | High to Very High[3] | Low[3] |
| HBTU | Uronium/Aminium Salt | 30 - 60[3] | High[3] | Low[3] |
| HCTU | Uronium/Aminium Salt | 20 - 45[3] | High to Very High[3] | Low[3] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120[3] | Good to High[3] | Very Low[3] |
| PyBOP | Phosphonium Salt | 30 - 60[3] | High[3] | Low[3] |
Data extrapolated from studies on sterically hindered amino acids. Exact performance can be sequence-dependent.[3]
B. Synthesis of Phosphopeptides
Threonine phosphorylation is a key post-translational modification in cellular signaling. Fmoc-Thr(PO(OBzl)OH)-OH or other protected phosphothreonine derivatives are used to synthesize phosphopeptides for studying kinase activity and signal transduction pathways.
Experimental Protocol: Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH
This protocol is adapted for the incorporation of a protected phosphothreonine residue.
-
Resin Preparation and Deprotection: Follow the standard SPPS protocol.
-
Coupling:
-
Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (1.5-2 equivalents) and a coupling reagent like HBTU or HATU (1.5-2 equivalents) in DMF.
-
Add a base such as DIPEA (3-4 equivalents) to the mixture.
-
Add the activated solution to the resin and couple for 2-4 hours. Double coupling may be necessary for higher efficiency.
-
-
Washing and Subsequent Cycles: Follow the standard SPPS protocol.
-
Final Cleavage and Deprotection: A standard TFA cleavage cocktail will also remove the benzyl (B1604629) protecting groups from the phosphate (B84403) moiety.
C. Synthesis of Glycopeptides
Glycosylation of threonine is crucial for protein folding, stability, and function. Aberrant glycosylation is a hallmark of many diseases, including cancer. Fmoc-Thr(Ac-α-D-GalNAc)-OH and other glycosylated threonine building blocks are used to synthesize glycopeptides for developing vaccines and diagnostics.
Experimental Protocol: Incorporation of a Glycosylated Threonine Building Block
-
Resin Preparation and Deprotection: Follow the standard SPPS protocol.
-
Coupling:
-
Use a suitable coupling reagent such as HATU or HCTU, which are effective for coupling bulky glycosylated amino acids.
-
Extend the coupling time (2-4 hours) and consider double coupling to ensure high efficiency.
-
-
Deprotection of Glycan Protecting Groups:
-
If acetyl groups are used to protect the glycan hydroxyls, they can be removed on-resin using a solution of hydrazine (B178648) monohydrate in methanol.
-
-
Final Cleavage: Use a standard TFA cleavage cocktail.
II. Application in the Synthesis of Therapeutic Peptides
This compound is a key component in the synthesis of several peptide-based drugs.
A. Enfuvirtide (B549319) (Fuzeon)
Enfuvirtide is an HIV fusion inhibitor, a 36-amino acid peptide that contains four threonine residues. Its synthesis is a complex process often involving a combination of solid-phase and solution-phase fragment condensation.
Synthesis and Purity Data for Enfuvirtide
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Final Purity (%) |
| Linear SPPS on Rink Amide Resin | 30-40[4] | 6-8[4] | >98[4] |
| Hybrid (Solid- and Solution-Phase) | ~70 (after initial purification) | 85 (final washing step) | >99.0[4] |
| Biosynthesis in E. coli | ~75 (crude) | 2.86–3.31 mg/L | up to 94[5] |
B. GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are used to treat type 2 diabetes. Many of these are synthetic peptides or peptide analogues containing threonine. For example, Liraglutide and Semaglutide are long-acting GLP-1 analogues.
Biological Activity of Threonine-Containing GLP-1 Analogues
| Analogue | Modification | IC₅₀ / EC₅₀ (nM) |
| Native GLP-1 | - | IC₅₀: 0.78 |
| [Aib⁸]-GLP-1(7–36)-NH₂ | Ala⁸ -> Aib | IC₅₀: 0.45 |
| [Gly⁸]-GLP-1(7–36)-NH₂ | Ala⁸ -> Gly | IC₅₀: 2.8 |
| Semaglutide | Aib⁸, Arg³⁴, Lys²⁶(N-ε-(γ-L-Glu(N-α-hexadecanoyl))) | EC₅₀: 0.60 ± 0.2 |
| G1 (Semaglutide analogue) | Aib⁸, Lys²⁶ modification | EC₅₀: 0.97 ± 0.2 |
| G2 (Semaglutide analogue) | Aib⁸, Ser¹⁸ modification | EC₅₀: 0.73 ± 0.2 |
III. Threonine in Signaling Pathways and as a Drug Target
The hydroxyl side chain of threonine is a key site for phosphorylation, a critical event in many signaling pathways. Understanding these pathways is crucial for designing drugs that can modulate their activity.
A. Insulin (B600854) Signaling Pathway
Threonine phosphorylation of Insulin Receptor Substrate (IRS) proteins is a key regulatory mechanism in the insulin signaling pathway. Aberrant phosphorylation can lead to insulin resistance.
Synthetic phosphopeptides containing phosphothreonine are used to study the kinetics and substrate specificity of kinases and phosphatases involved in this pathway, such as Akt and GSK-3.[6][7]
B. MUC1 Glycopeptide Cancer Vaccines
Mucin 1 (MUC1) is a glycoprotein (B1211001) that is overexpressed and aberrantly glycosylated in many cancers. The extracellular domain of MUC1 contains tandem repeats rich in serine and threonine, which are sites of O-glycosylation. In cancer cells, these glycans are often truncated, exposing novel peptide and carbohydrate epitopes.
Synthetic MUC1 glycopeptides, synthesized using glycosylated Fmoc-Ser/Thr-OH building blocks, are being developed as cancer vaccines to elicit an immune response against tumor cells.[8][9][10]
IV. Application in Peptide-Drug Conjugates (PDCs)
Fmoc-amino acids, including this compound, can be incorporated into the linker component of peptide-drug conjugates (PDCs). The linker plays a crucial role in the stability of the PDC in circulation and the release of the cytotoxic drug at the target site. Threonine-containing linkers can provide desirable properties such as hydrophilicity and sites for further modification.[11][12]
While specific examples detailing this compound in clinically approved PDC linkers are not abundant in the public domain, the principles of peptide synthesis allow for its inclusion to modulate linker properties. The hydroxyl group of threonine can be used for attaching the drug or modifying the linker's solubility.
Conclusion
This compound is a versatile and essential building block in drug discovery, enabling the synthesis of a diverse range of therapeutic peptides. Its application extends from the straightforward incorporation into peptide backbones to the more complex synthesis of post-translationally modified peptides, such as phosphopeptides and glycopeptides. These synthetic peptides are invaluable tools for studying disease mechanisms and for the development of novel drugs, including HIV inhibitors, diabetes treatments, and cancer vaccines. The detailed protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 5. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Randomized, Double-Blind, Placebo-Controlled Trial of MUC1 Peptide Vaccine for Prevention of Recurrent Colorectal Adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Native Chemical Ligation at Threonine Sites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing chemical ligation at threonine (Thr) residues, a critical technique for the synthesis of complex proteins and peptides. Given the natural abundance of threonine, methods to form peptide bonds at this site significantly expand the flexibility of protein synthesis strategies. Two primary methodologies are covered: Serine/Threonine Ligation (STL) , a direct approach using a C-terminal salicylaldehyde (B1680747) (SAL) ester, and a Formal Native Chemical Ligation (NCL) via a Thiol-Modified Threonine Surrogate , which adapts the principles of classical NCL.
Introduction
Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis by allowing the chemoselective joining of unprotected peptide fragments.[1][2] The original and most common form of NCL occurs at N-terminal cysteine (Cys) residues. However, the relatively low natural abundance of cysteine can limit the choice of ligation sites.[1] To overcome this limitation, significant research has led to the development of methods for ligation at other amino acid residues, including threonine.
Ligation at threonine can be achieved through two robust methods:
-
Serine/Threonine Ligation (STL): A thiol-independent ligation that involves the reaction of a peptide with an N-terminal serine or threonine residue with another peptide bearing a C-terminal salicylaldehyde (SAL) ester.[3][4][5][6] This method directly uses the native threonine residue.
-
Formal NCL at a Thiol-Modified Threonine: This two-step approach involves the incorporation of a threonine surrogate containing a thiol group (e.g., γ-thiol threonine) at the N-terminus of a peptide.[7] This allows for a classical NCL reaction with a peptide C-terminal thioester. A subsequent desulfurization step removes the thiol group to yield the native threonine residue at the ligation junction.[7][8]
These techniques are invaluable for the synthesis of glycoproteins, post-translationally modified proteins, and other complex protein targets where strategic ligation at threonine is required.[6][7]
Method 1: Serine/Threonine Ligation (STL)
STL is a powerful, thiol-free method for directly joining a peptide fragment at an N-terminal threonine residue. The reaction proceeds through an imine capture mechanism, followed by intramolecular acyl transfer and subsequent acid-mediated cleavage of an acetal (B89532) intermediate to reveal the native peptide bond.[3][9]
Mechanism of Serine/Threonine Ligation
The STL reaction consists of three key stages:
-
Iminocapture and Cyclization: The aldehyde of the peptide-SAL ester reacts with the α-amino group of the N-terminal threonine to form an imine. The adjacent hydroxyl group of the threonine then attacks the imine carbon in a 5-endo-trig cyclization to form a more stable oxazolidine (B1195125) intermediate.
-
O-to-N Acyl Transfer: An irreversible intramolecular 1,5-O-to-N acyl transfer occurs, forming a stable N,O-benzylidene acetal-linked peptide.[3]
-
Acidolysis: The N,O-benzylidene acetal is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the final product with a native Xaa-Thr peptide bond.[9]
Data Presentation: C-Terminal Amino Acid Compatibility in STL
STL has been shown to be compatible with a wide range of C-terminal amino acids (Xaa) in the peptide-SAL ester. However, certain residues are not suitable for this ligation method. The table below summarizes the compatibility based on published studies.[3]
| Compatible C-Terminal Residues (Xaa) | Incompatible C-Terminal Residues (Xaa) | Notes |
| Alanine (Ala) | Aspartic Acid (Asp) | Bulky β-branched amino acids (Thr, Val, Ile), which can be slow in traditional NCL, do not show significant retardation under STL conditions.[3] |
| Glycine (Gly) | Glutamic Acid (Glu) | The presence of an internal, unprotected Lysine residue does not significantly interfere with the ligation efficiency.[3] |
| Threonine (Thr) | Lysine (Lys) | |
| Serine (Ser) | ||
| Valine (Val) | ||
| Leucine (Leu) | ||
| Isoleucine (Ile) | ||
| Proline (Pro) | ||
| Phenylalanine (Phe) | ||
| Tyrosine (Tyr) | ||
| Tryptophan (Trp) | ||
| Cysteine (Cys) | ||
| Methionine (Met) | ||
| Asparagine (Asn) | ||
| Glutamine (Gln) | ||
| Histidine (His) | ||
| Arginine (Arg) |
Experimental Protocol: Serine/Threonine Ligation
This protocol describes the general procedure for the ligation of a peptide with a C-terminal salicylaldehyde (SAL) ester and a peptide with an N-terminal threonine.
Materials:
-
Peptide 1: C-terminally modified with a salicylaldehyde (SAL) ester.
-
Peptide 2: Contains an N-terminal threonine residue.
-
Ligation Buffer: Pyridine/Acetic Acid (1:1, v/v).
-
Trifluoroacetic acid (TFA), 95% in H₂O.
-
Solvents for HPLC purification (Acetonitrile, Water, 0.1% TFA).
Procedure:
-
Peptide Preparation: Synthesize Peptide-1-SAL ester and N-terminal Threonine-Peptide-2 using standard solid-phase peptide synthesis (SPPS) methods. The SAL ester can be prepared via on-resin phenolysis.[10] Purify both peptides by reverse-phase HPLC and confirm their identity by mass spectrometry.
-
Ligation Reaction:
-
Dissolve equimolar amounts of Peptide-1-SAL ester and Threonine-Peptide-2 in the pyridine/acetic acid ligation buffer.
-
The recommended concentration is typically between 1-5 mM for each peptide.[9]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 20 hours, with nearly quantitative conversion often observed within 8 hours.[9][10]
-
-
Work-up:
-
Once the ligation is complete (as determined by the consumption of starting materials and the formation of the N,O-benzylidene acetal intermediate), remove the solvent (pyridine/acetic acid) under vacuum.
-
-
Acidolysis (Acetal Cleavage):
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the final ligated peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Method 2: Formal NCL via Thiol-Modified Threonine and Desulfurization
This strategy extends the principles of classical NCL to threonine sites by using a threonine amino acid surrogate that contains a thiol group. The γ-thiol threonine is a suitable surrogate that, when placed at the N-terminus of a peptide, can react with a C-terminal peptide thioester. The resulting thiol-containing ligation product is then desulfurized to yield the native threonine residue.[7]
Workflow and Mechanism
The process involves two main chemical transformations: NCL followed by desulfurization.
-
Native Chemical Ligation: A peptide with a C-terminal thioester (e.g., aryl thioester) undergoes a reversible transthioesterification with the thiol group of the N-terminal γ-thiol threonine surrogate. This is followed by an irreversible intramolecular S-to-N acyl shift, which forms a stable amide bond, yielding the ligated peptide with the thiol side chain.[7]
-
Desulfurization: The thiol group is removed from the ligated product, converting the surrogate residue into a native threonine. This is typically achieved using radical-based desulfurization methods.[7]
Data Presentation: Ligation and Desulfurization Yields
The following table provides representative yields for the two-step ligation/reduction protocol to achieve formal NCL at threonine. Data is adapted from studies involving model peptides and glycopeptides.[7]
| Ligation Step (Coupling) | Yield (%) | Desulfurization Step (Reduction) | Yield (%) |
| Z-Gly-SPh + γ-thiol-Thr-Phe-OMe | 85 | Z-Gly-(γ-thiol-Thr)-Phe-OMe | 92 |
| Boc-Ala-SPh + γ-thiol-Thr-Phe-OMe | 82 | Boc-Ala-(γ-thiol-Thr)-Phe-OMe | 90 |
| Z-Val-SPh + γ-thiol-Thr-Phe-OMe | 75 | Z-Val-(γ-thiol-Thr)-Phe-OMe | 88 |
| Peptide Fragment 1 + Peptide Fragment 2 | 70 | Ligated Peptide Intermediate | 85 |
Yields are isolated yields after purification.
Experimental Protocol: Formal NCL at Threonine
This protocol is divided into three main parts: synthesis of the γ-thiol threonine surrogate-containing peptide, the NCL reaction, and the final desulfurization step.
Part A: Synthesis of N-terminal γ-thiol Threonine Peptide
-
Surrogate Synthesis: Synthesize the Fmoc-protected γ-thiol threonine surrogate as described in the literature.[7] This typically involves a multi-step organic synthesis route.
-
SPPS: Incorporate the synthesized surrogate at the N-terminus of the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage and Purification: Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Part B: Native Chemical Ligation
Materials:
-
Peptide 1: C-terminal thioester (e.g., phenyl thioester).
-
Peptide 2: N-terminal γ-thiol threonine.
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Phosphate buffer, pH 7.0-7.5.
-
Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) (20-30 mM).
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) (2-5 mM).
Procedure:
-
Reaction Setup: Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM each.
-
Additives: Add TCEP to ensure the thiol on the surrogate is in its reduced state. Add the thiol catalyst (MPAA).
-
Ligation: Stir the reaction at room temperature or 37°C. Monitor the reaction by LC-MS until the starting materials are consumed and the ligated product is formed.
-
Purification: Purify the ligation product by reverse-phase HPLC and lyophilize. Confirm the mass of the ligated intermediate.
Part C: Radical-Based Desulfurization
Materials:
-
Ligated Peptide (containing γ-thiol threonine).
-
Buffer: 6 M Guanidine HCl, 200 mM Phosphate buffer, pH 7.0.
-
Radical Initiator: VA-044 or TCEP with a diboron (B99234) reagent.[11]
-
Thiol Source: TCEP (200-300 mM), Glutathione (optional).
Procedure:
-
Reaction Setup: Dissolve the purified, ligated peptide in the buffer.
-
Reagents: Add TCEP and the radical initiator.
-
Desulfurization: Incubate the reaction at 37-42°C for 4-12 hours. The reaction should be performed under an inert atmosphere (e.g., Argon) if sensitive reagents are used.
-
Monitoring: Monitor the conversion of the thiol-containing peptide to the final desulfurized product by LC-MS.
-
Purification and Characterization: Once the reaction is complete, purify the final peptide product by reverse-phase HPLC. Confirm the final product's identity and purity by analytical HPLC and mass spectrometry. The final mass should correspond to the native peptide with a threonine at the ligation site.
Conclusion
The ability to perform chemical ligation at threonine residues, either directly via Serine/Threonine Ligation or through a formal NCL/desulfurization strategy, provides powerful tools for chemical biologists and drug development professionals. STL offers operational simplicity by using the native amino acid directly, while the formal NCL approach expands the traditional thioester-based ligation chemistry to threonine sites. The choice of method will depend on the specific protein target, the desired synthetic strategy, and the availability of starting materials. Both methods enable the synthesis of complex, homogeneous proteins that are often inaccessible through recombinant expression alone.
References
- 1. pnas.org [pnas.org]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde ester-induced chemoselective peptide ligations: enabling generation of natural peptidic linkages at the serine/threonine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of serine/threonine ligation for synthetic protein chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Serine/threonine ligation for the chemical synthesis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01627E [pubs.rsc.org]
- 9. Frontiers | Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof [frontiersin.org]
- 10. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide and Protein Desulfurization with Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Thr-OH in the Synthesis of Threonine-Containing Kinase Inhibitors
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr-OH) is a critical building block in the solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics. Its use is particularly significant in the development of kinase inhibitors, where the threonine residue can play a crucial role in binding to the kinase active site and conferring selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a threonine-containing cyclic peptide with potential kinase inhibitory activity, exemplified by a conceptual solid-phase approach to a molecule like Balgacyclamide A.
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and parasitic infections.[1][2] Peptide-based kinase inhibitors offer a promising therapeutic avenue due to their high specificity and potential for rational design.
Data Presentation
The synthesis of peptide-based kinase inhibitors is a multi-step process with yields varying at each step. The following tables provide representative quantitative data for the synthesis and biological activity of a threonine-containing cyclic peptide kinase inhibitor.
Table 1: Synthesis and Purification of a Threonine-Containing Cyclic Peptide Inhibitor
| Parameter | Value | Reference |
| Resin Loading Capacity | 0.5 mmol/g | [3] |
| Scale of Synthesis | 0.1 mmol | [3] |
| Crude Peptide Yield | 75 mg | [4] |
| Purity of Crude Peptide (by RP-HPLC) | ~65% | [5][6] |
| Yield after Purification | 35 mg | [4] |
| Final Purity (by RP-HPLC) | >95% | [5] |
| Overall Yield | ~45% | [7][8] |
Table 2: Biological Activity of a Threonine-Containing Cyclic Peptide Inhibitor
| Target Organism/Kinase | IC50 | Reference |
| Plasmodium falciparum (in vitro) | 9.0 µM | [9] |
| cGMP-dependent protein kinase (PKG) (conceptual target) | To be determined | [1][10] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a linear peptide precursor containing threonine, followed by cyclization and purification. The protocol is based on established Fmoc/tBu chemistry.[3][11][12]
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the step-wise addition of amino acids to a solid support resin. Fmoc-Thr(tBu)-OH is used to incorporate the threonine residue with its side-chain hydroxyl group protected by a tert-butyl (tBu) group.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-Thr(tBu)-OH, the reaction time may be extended.[13]
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage of the Linear Peptide from Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Procedure:
-
Add the TFA cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Macrolactamization (Head-to-Tail Cyclization)
This protocol describes the cyclization of the linear peptide in solution.
Materials:
-
Crude linear peptide
-
DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar coupling reagent.
Procedure:
-
Dissolve the crude linear peptide in a large volume of DMF to ensure high dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add DIPEA to neutralize the peptide salt and to act as a base.
-
Add the coupling reagent (e.g., BOP) portion-wise over several hours.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction completion by RP-HPLC.
-
Remove the solvent under reduced pressure.
Protocol 4: Purification and Characterization
Procedure:
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Mandatory Visualization
Signaling Pathway
The cyclic peptide Balgacyclamide A has shown antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.[9] While the exact molecular target is still under investigation, a key signaling pathway in Plasmodium that is a target for other inhibitors is the cGMP signaling pathway, regulated by cGMP-dependent protein kinase (PKG).[1][10] Inhibition of this pathway can block crucial life cycle stages of the parasite.
References
- 1. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 2. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. Beilstein Archives - A formal synthesis of Balgacyclamide A using solution phase fragments condensation. [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during Solid-Phase Peptide Synthesis (SPPS).
Topic: Incomplete Coupling of Fmoc-Thr(tBu)-OH
The incomplete coupling of Fmoc-Thr(tBu)-OH is a common challenge in SPPS due to a combination of steric hindrance and the potential for peptide aggregation. The bulky tert-butyl (tBu) protecting group on the threonine side chain, combined with its β-branched structure, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc-Thr(tBu)-OH coupling?
Several factors can contribute to the incomplete coupling of Fmoc-Thr(tBu)-OH:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl and the β-branched nature of threonine create significant steric hindrance, making it difficult for the activated amino acid to access the N-terminal amine of the peptide chain.[1]
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the solid support, physically blocking the N-terminal amine and preventing the coupling reaction from proceeding to completion.[2] This is particularly common in hydrophobic sequences.
-
Inadequate Resin Swelling: The solid support must be adequately swelled by the solvent to allow for the efficient diffusion of reagents to the reactive sites.[3] Poor swelling can lead to reduced coupling efficiency.[3]
-
Suboptimal Activation/Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with Fmoc-Thr(tBu)-OH.[4]
Q2: How can I detect incomplete coupling of Fmoc-Thr(tBu)-OH?
The most common method for monitoring coupling completion is the Kaiser test (or other ninhydrin-based tests). This qualitative test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
For a more definitive analysis, a test cleavage of a small amount of the peptide-resin followed by analysis with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) can be performed. The presence of a significant peak corresponding to the mass of the peptide lacking the threonine residue (a deletion sequence) confirms a coupling failure at that step.
Q3: Can the choice of solvent impact the coupling efficiency of Fmoc-Thr(tBu)-OH?
Yes, the solvent plays a critical role. While N,N-Dimethylformamide (DMF) is a standard solvent for SPPS, switching to or using a mixture with N-methylpyrrolidone (NMP) can be beneficial.[2] NMP is a better swelling solvent for many resins and can help to disrupt peptide aggregation.[2][3] The addition of chaotropic salts like LiCl can also help to break up secondary structures and improve reagent accessibility.[5]
Troubleshooting Guide
If you are experiencing incomplete coupling of Fmoc-Thr(tBu)-OH, consider the following troubleshooting strategies, starting with the simplest and progressing to more advanced techniques.
Initial Troubleshooting Steps
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated Fmoc-Thr(tBu)-OH. This can often drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 2-4 hours) or moderately increasing the temperature (e.g., to 40-50°C) can improve the reaction kinetics for this sterically hindered amino acid.[5]
Advanced Strategies
If initial steps fail, more advanced modifications to the protocol may be necessary.
-
Utilize a More Potent Coupling Reagent: For difficult couplings, switching from standard carbodiimide-based activators (like DIC/HOBt) to more potent uronium/aminium or phosphonium (B103445) salt reagents is highly recommended.[6] Reagents such as HATU, HCTU, and COMU are known to be highly effective for sterically hindered amino acids.[6][7]
-
Incorporate a Capping Step: After the first coupling attempt, any unreacted N-terminal amines can be permanently blocked by "capping" them with acetic anhydride. This prevents the formation of deletion peptides in the final product.[5]
-
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help to break up peptide aggregates, leading to higher coupling efficiencies for difficult amino acids.[8]
-
Disrupt Peptide Aggregation:
-
Solvent Choice: Switch from DMF to NMP or use a mixture of the two.[2]
-
Chaotropic Salts: Add a small amount of a chaotropic salt like LiCl to the solvent to disrupt secondary structures.[5]
-
Pseudoproline Dipeptides: If the sequence allows, the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[9]
-
Data Presentation: Comparison of Common Coupling Reagents
The selection of the appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH. The table below provides a comparative summary of commonly used reagents.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Cost-effective, low risk of guanidinylation.[6] | Slower reaction rates compared to uronium reagents.[6] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Very Low | Excellent racemization suppression.[6] | Slower reaction rates than uronium reagents.[6] |
| HBTU/HCTU | Uronium/Aminium Salt | High | Low | Good for many standard and difficult couplings.[6] | Can be less effective than HATU for the most challenging couplings; potential for guanidinylation side reaction.[5] |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly reactive, excellent for difficult couplings.[6][7] | Higher cost; potential for guanidinylation side reaction. |
| COMU | Uronium Salt | Very High | Very Low | High reactivity comparable to HATU, safer (Oxyma-based), water-soluble byproducts.[5][7] | Can be less stable in solution over extended periods.[5] |
| PyBOP | Phosphonium Salt | High | Low | Good for sterically demanding couplings; avoids guanidinylation. | Byproducts can be difficult to remove.[6] |
Note: The data presented is collated from various studies and may not represent a direct head-to-head comparison under identical reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.[1]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[1][6] Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[1][6]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[6]
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: After the coupling step, take a small sample of the peptide-resin (a few beads) and wash it thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the resin sample:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Heating: Heat the sample at 100-120°C for 2-5 minutes.
-
Observation:
-
Blue/Purple color: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-Thr(tBu)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Threonine Side Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating side reactions involving threonine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the threonine hydroxyl group in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
The main side reactions involving an unprotected threonine hydroxyl group are O-acylation and subsequent dehydration.[1] The hydroxyl group is nucleophilic and can attack the activated carboxyl group of an incoming amino acid, forming an ester linkage (O-acylation). This intermediate can then undergo β-elimination, which results in a dehydroamino acid residue, representing a loss of water (dehydration).[1] A less common side reaction is O-sulfonation, which can occur during the final Trifluoroacetic acid (TFA) cleavage of peptides containing arginine protected with Pmc or Mtr groups if proper scavengers are not used.[1][2]
Q2: How can I prevent these side reactions?
There are two primary strategies to prevent O-acylation and dehydration:
-
Side-Chain Protection: The most common and effective method is to use a threonine derivative where the hydroxyl group is protected. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard choice.[1][3][4] The tert-butyl (tBu) protecting group is stable in the basic conditions used for Fmoc removal (piperidine) but is cleanly removed by strong acids like TFA during the final cleavage step.[1][3]
-
Use of Pseudoproline Dipeptides: For difficult or aggregation-prone sequences, incorporating pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH , is a powerful strategy.[1][5] These derivatives temporarily convert the Ser/Thr residue into a proline-like structure, which masks the hydroxyl group and disrupts the interchain hydrogen bonding that causes aggregation.[1][5][6] The native threonine structure is restored during the final TFA cleavage.[1][6]
Q3: How does the choice of coupling reagent influence the extent of side reactions?
Yes, the choice of coupling reagent and the activation time can significantly impact the level of side reactions.[1] While more powerful reagents like HATU are often necessary for sterically hindered couplings, prolonged pre-activation times can increase the formation of unwanted side products, including dehydration.[1][7] It is crucial to optimize coupling conditions, especially for problematic sequences, to ensure the desired N-acylation occurs much faster than the competing O-acylation side reaction.[7]
Q4: What are the main differences between using tert-butyl (tBu) and trityl (Trt) protection for threonine?
Both tBu and Trt are common ether-based protecting groups for the threonine side chain, but they differ in their acid lability.
-
Fmoc-Thr(tBu)-OH: This is the robust, standard choice for routine peptide synthesis. The tBu group requires strong acid (e.g., high concentration TFA) for removal.[3][8]
-
Fmoc-Thr(Trt)-OH: The trityl group is much more sensitive to acid and can be cleaved under milder conditions (e.g., dilute TFA).[3][8] This makes it ideal for synthesizing protected peptide fragments that will be used in further fragment condensation, or for peptides containing other acid-sensitive modifications.[3]
Troubleshooting Guide
Problem: My HPLC-MS analysis shows a significant peak with a mass corresponding to my target peptide minus 18 Da.
-
Likely Cause: This mass loss strongly indicates that dehydration of a threonine (or serine) residue has occurred.[1] This is a two-step process initiated by O-acylation of the unprotected side-chain hydroxyl group, followed by base-catalyzed β-elimination.[1]
-
Troubleshooting Steps:
-
Verify Protection: Confirm that you are using side-chain protected threonine, such as Fmoc-Thr(tBu)-OH, for all threonine residues in your sequence.[1] Using unprotected threonine is a primary cause of this issue.[7]
-
Optimize Coupling Conditions: If you are already using protection, the coupling conditions may be too harsh or prolonged. Reduce the pre-activation time for the amino acid being coupled to the threonine residue to minimize the window for side reactions.[1]
-
Alternative Strategy: For sequences known to be difficult, consider synthesizing the peptide using a pseudoproline dipeptide at the problematic position to prevent both dehydration and aggregation.[1]
-
Problem: I am synthesizing a long, threonine-rich peptide and observing very low yield and signs of aggregation (e.g., poor swelling, slow reactions).
-
Likely Cause: Long peptides, especially those with hydrophobic residues or repeating sequences, are prone to forming stable secondary structures on the resin.[1] This aggregation hinders the access of reagents to the reactive sites, leading to incomplete couplings and deprotections.[1][6]
-
Troubleshooting Steps:
-
Incorporate Pseudoproline Dipeptides: This is the most effective method for disrupting aggregation. By introducing a "kink" in the peptide backbone, pseudoprolines break up the hydrogen bonding networks that lead to β-sheet formation.[5][6]
-
Choose an Appropriate Resin: For complex peptides, using a resin designed to minimize aggregation, such as a PEG-based resin, can significantly improve synthesis outcomes.[5]
-
Optimize Synthesis Protocol: Consider using higher temperatures (if your instrument allows), stronger coupling reagents, or alternative solvents to improve reaction kinetics and reduce aggregation.
-
Data Presentation
Table 1: Comparison of Strategies for Threonine Incorporation in Fmoc-SPPS
| Strategy | Primary Application | Advantages | Disadvantages / Side Reaction Risk |
| Unprotected (Fmoc-Thr-OH) | Not recommended for most applications; possibly for very short peptides.[7] | Low cost. | High risk of O-acylation and subsequent dehydration (-18 Da).[1][7][8] Risk increases with peptide length. |
| tBu Protection (Fmoc-Thr(tBu)-OH) | Routine synthesis of peptides for full deprotection.[3] | Robust, cost-effective, high stability during synthesis, effectively prevents O-acylation.[8] | Requires strong acid (high % TFA) for cleavage, which may not be suitable for sensitive peptides.[3][8] Can contribute to aggregation in "difficult" sequences.[8] |
| Trt Protection (Fmoc-Thr(Trt)-OH) | Synthesis of protected peptide fragments; peptides with acid-sensitive moieties.[3] | Highly acid-labile, allowing for mild cleavage conditions.[3][8] | Higher cost. Less stable than tBu during prolonged synthesis. May be partially cleaved during repeated Fmoc deprotection cycles. |
| Pseudoproline Dipeptide (Fmoc-Xaa-Thr(ΨPro)-OH) | Long or "difficult" sequences prone to aggregation.[5] | Actively disrupts aggregation, enhances solubility, improves coupling efficiency and purity.[5][6] | Higher cost as it is a dipeptide. Library of different dipeptides may be needed.[9] |
Visualizations
Caption: Key side reactions of threonine in SPPS and preventative strategies.
Caption: Troubleshooting workflow for dehydration side products.
Experimental Protocols
1. General Protocol for Amino Acid Coupling in Fmoc-SPPS
This protocol outlines a standard cycle for adding a protected amino acid, such as Fmoc-Thr(tBu)-OH, to the growing peptide chain on a solid support.
-
Reagents:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
Solvent: N,N-dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
-
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes at room temperature to remove the N-terminal Fmoc group.[8] Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. Allow to react for a few minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 1-2 hours at room temperature.[1][8]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
2. Protocol for Final Cleavage and Deprotection (tBu-based protection)
This protocol is for cleaving the completed peptide from the resin while simultaneously removing tBu-based side-chain protecting groups.
-
Reagent Cocktail:
-
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). TIS and water act as scavengers to prevent side reactions with other sensitive residues.
-
-
Procedure:
-
Wash the final resin-bound peptide with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the crude peptide to air dry.[8]
-
Analyze the crude product using RP-HPLC and Mass Spectrometry to confirm identity and purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when coupling sterically hindered amino acids.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate difficult couplings.
Q1: Why is my coupling reaction failing or showing low efficiency for a sterically hindered amino acid?
A1: Low coupling efficiency with sterically hindered amino acids is a frequent challenge. The primary cause is the bulky nature of the amino acid's side chain (e.g., Val, Ile, Aib) or N-methylation, which physically obstructs the formation of the peptide bond.[1][2] This steric hindrance slows down the reaction rate, leading to incomplete coupling and the formation of deletion sequences in your final peptide product.[3] Additionally, as the peptide chain grows, it can fold into secondary structures or aggregate on the solid support, further blocking the reactive sites.
Q2: My standard coupling protocol with DCC or DIC isn't working for a hindered residue. What should I do?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings.[4] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP).[5] These reagents form highly reactive esters that can more effectively overcome the steric barrier.
Q3: I've switched to a more potent reagent like HATU, but my coupling is still incomplete. What are my next steps?
A3: If a high-efficiency coupling reagent alone is insufficient, several strategies can be employed:
-
Double Coupling: This is a common and effective method to drive the reaction to completion. After the first coupling, the reaction vessel is drained, and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling cycle.[2]
-
Increase Reagent Concentration: Using a higher excess (3-5 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading can increase the reaction rate.
-
Elevated Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.
-
Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids, by efficiently heating the reaction mixture and helping to disrupt peptide aggregation.[6][7][8]
Q4: How can I minimize racemization during difficult couplings?
A4: Racemization, the loss of stereochemical integrity, is a significant concern, especially with prolonged reaction times, higher temperatures, and stronger bases. To minimize this:
-
Choose the Right Reagent: Reagents like HATU and COMU, which are based on HOAt and OxymaPure respectively, are known for their ability to suppress racemization.[1][9]
-
Use Additives: The inclusion of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is effective in reducing racemization.
-
Optimize the Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases. For some reagents like COMU, only one equivalent of base is needed, which can also reduce the risk of racemization.[5]
-
Avoid Prolonged Pre-activation: The activated amino acid is susceptible to racemization, so it should be added to the resin immediately after a short pre-activation time (1-5 minutes).
Q5: My peptide seems to be aggregating on the resin. How can I address this?
A5: Peptide aggregation can severely hinder both coupling and deprotection steps. To mitigate this:
-
Solvent Choice: Switch from the standard N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP).[2] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt the secondary structures that lead to aggregation.
-
Microwave Synthesis: The application of microwave energy can help break up aggregates.[7]
Q6: What is "capping" and when should I use it?
A6: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step, rendering them unreactive in subsequent cycles.[3] This is crucial for preventing the formation of deletion sequences, which can be difficult to separate from the final product. Capping is highly recommended if a coupling reaction is found to be incomplete after a double coupling attempt. The most common capping agent is acetic anhydride (B1165640), used with a base like DIPEA or pyridine.[3][10][11]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different coupling reagents and synthesis strategies.
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[4] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for many challenging couplings.[4] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | High solubility and safety profile; by-products are water-soluble, simplifying workup.[4][5][9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | By-products are generally less problematic than those from other phosphonium reagents.[4] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | An economical choice, but often requires longer reaction times or double coupling for hindered residues.[4] |
Table 2: Conventional vs. Microwave-Assisted SPPS for a Hindered Peptide
| Peptide Sequence | Synthesis Method | Synthesis Time | Crude Purity (%) |
| GEQKLGAibAibAibASEEDLG-NH₂ | Conventional | 40 hours | < 10 |
| GEQKLGAibAibAibASEEDLG-NH₂ | Microwave-Assisted | < 3 hours | 89 |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completeness of the coupling. A positive result (blue beads) indicates incomplete coupling. Wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat the "Amino Acid Activation" and "Coupling Reaction" steps with a fresh solution of the activated amino acid and reagents.
-
Agitate for an additional 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling.
-
Protocol 2: Capping of Unreacted Amines with Acetic Anhydride
-
Resin Preparation:
-
Following an incomplete coupling reaction (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3-5 times).
-
-
Capping Solution Preparation:
-
Prepare a capping solution. A common formulation is a mixture of acetic anhydride, DIPEA (or pyridine), and DMF. For example, a mixture of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio) can be used.[11] Use a significant excess (e.g., 50 equivalents of acetic anhydride and DIPEA based on resin substitution).[10]
-
-
Capping Reaction:
-
Add the freshly prepared capping solution to the washed peptide-resin.
-
Agitate the mixture at room temperature for 15-30 minutes.[3] This will acetylate any unreacted primary amines.
-
-
Final Wash:
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again to prepare for the next deprotection step.[3]
-
Protocol 3: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid
-
Resin Preparation:
-
Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Perform Fmoc deprotection using a microwave protocol (e.g., 3 minutes at a controlled temperature of 75-90°C).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (5 equivalents), a coupling reagent such as DIC (5 equivalents), and an additive like OxymaPure (5 equivalents) in DMF.
-
-
Microwave Coupling:
-
Add the activation mixture to the deprotected peptide-resin.
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate with microwave power to maintain a temperature of 75-90°C for 5-10 minutes.[6][12] The precise power and time will depend on the instrument and the specific amino acids being coupled.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF.
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the reaction. If the test is positive, a second microwave-assisted coupling can be performed.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency in peptide synthesis.
Diagram 2: Experimental Workflow for Double Coupling and Capping
Caption: A step-by-step workflow for performing a double coupling followed by a capping step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. teo.elte.hu [teo.elte.hu]
Technical Support Center: Fmoc-Amino Acid Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-protected amino acids, with a specific focus on Fmoc-Thr-OH in DMF.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
Poor solubility of this compound in DMF can be attributed to several factors:
-
Solvent Quality: The purity of DMF is crucial. Over time, DMF can degrade to form small amounts of dimethylamine, which can affect the solubility and even cause premature removal of the Fmoc protecting group.[1][2] Always use high-purity, peptide-synthesis-grade DMF.
-
Water Content: The presence of water in DMF can negatively impact the solubility of hydrophobic Fmoc-amino acids. Using anhydrous DMF is recommended.
-
Temperature: Lower laboratory temperatures can decrease the solubility of Fmoc-amino acids.[2]
-
Reagent Quality: The physical properties, such as the crystalline structure, of the this compound lot can influence its dissolution rate.
-
Aggregation: Fmoc-protected amino acids, including this compound, have a tendency to aggregate in solution, which can reduce their effective concentration and hinder reactivity.[3]
Q2: What is the expected solubility of this compound and its derivatives in common solvents?
While precise solubility can vary based on experimental conditions, the following table summarizes reported qualitative and quantitative solubility data for this compound and its tert-butyl protected analog, Fmoc-Thr(tBu)-OH.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMF | "clearly soluble" | ~250 mM | Based on 1 mmole (341.36 mg) in 2 mL of DMF.[4][5] |
| This compound | DMSO | 175 mg/mL | 512.66 mM | Ultrasonic assistance is required. Use of new, anhydrous DMSO is recommended.[6] |
| Fmoc-Thr(tBu)-OH | DMF | "excellent solubility" | Not specified | Qualitative description from a supplier.[4] |
| Fmoc-Thr(tBu)-OH | DMSO | 100 mg/mL | 251.60 mM | Ultrasonic assistance may be needed.[7] |
Q3: How can I improve the solubility of this compound in DMF?
If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath is a highly effective method to break up aggregates and enhance dissolution.[6]
-
Gentle Warming: Gently warming the solution to around 30-40°C can increase solubility. However, avoid excessive or prolonged heating to prevent potential degradation of the Fmoc-amino acid.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
-
Use of Co-solvents: If solubility in pure DMF is still an issue, adding a small amount of a stronger solvent like DMSO can improve dissolution.
Q4: Are there alternative solvents to DMF for dissolving this compound?
Yes, several other polar aprotic solvents are commonly used in solid-phase peptide synthesis (SPPS) and can be effective for dissolving Fmoc-amino acids:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and is known to be a good solvent for most Fmoc-amino acids.[1]
-
Dimethyl Sulfoxide (DMSO): As indicated in the table above, DMSO can be an excellent solvent for this compound, often achieving higher concentrations than DMF.[3][6]
Troubleshooting Guide
This guide provides a systematic workflow to address solubility issues with this compound during your experiments.
Issue: this compound powder does not fully dissolve or forms a suspension in DMF at the desired concentration.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol describes the standard procedure for dissolving this compound in DMF for use in SPPS coupling reactions.
Materials:
-
This compound
-
High-purity, anhydrous DMF (peptide synthesis grade)
-
Sterile vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: Ensure the vial is clean and dry. Allow the this compound container to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound and transfer it to the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minutes, or until the solid is completely dissolved. The solution should become clear.
-
Gentle Warming (Optional): If sonication alone is insufficient, gently warm the vial in a water bath to 30-40°C while continuing to mix or sonicate periodically.
-
Final Inspection: Once dissolved, visually inspect the solution to ensure no particulate matter remains. The solution is now ready for use in your peptide synthesizer.
Protocol 2: Determination of this compound Solubility
This protocol provides a general method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[3]
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand at the same temperature to let the undissolved solid settle.
-
Carefully draw the supernatant and filter it through a syringe filter to remove any microparticles.[3]
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting peak area against concentration.[3]
-
Accurately dilute a known volume of the filtered saturated solution.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Factors Influencing Fmoc-Amino Acid Solubility
The solubility of an Fmoc-protected amino acid is a result of the interplay between its chemical structure and the properties of the solvent.
References
Double coupling strategy for difficult Fmoc-Thr-OH incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Thr-OH during Solid-Phase Peptide Synthesis (SPPS). A special focus is placed on the application of a double coupling strategy to overcome these difficulties.
Troubleshooting Guide
Issue: Positive Kaiser test after this compound coupling, indicating incomplete reaction.
A positive Kaiser test (blue or purple beads) after the scheduled coupling time is a clear indication of unreacted primary amines on the peptide-resin, signifying a failed or incomplete coupling of this compound.[1] This is a common issue due to the specific chemical nature of threonine.
Systematic Troubleshooting Steps:
-
Confirm the Positive Test: Ensure the Kaiser test was performed correctly. Run a positive (resin sample before coupling) and negative (a fully capped resin or a resin with a proline N-terminus) control simultaneously.
-
Investigate Potential Causes: The primary reasons for incomplete threonine coupling are:
-
Steric Hindrance: Threonine is a β-branched amino acid. The bulky methyl and hydroxyl groups on the β-carbon, even with a tert-butyl (tBu) protecting group, physically obstruct the formation of the peptide bond.[1]
-
Peptide Aggregation: Threonine residues can promote the formation of stable hydrogen bonds within or between peptide chains. This on-resin aggregation can block access of the activated amino acid to the N-terminal amine of the growing peptide.[2]
-
Suboptimal Reagents or Conditions: Inadequate activation of the amino acid, insufficient reagent equivalents, or suboptimal reaction times can lead to poor coupling efficiency.[3]
-
-
Immediate Corrective Action: Double Coupling: If the Kaiser test is positive, the most direct solution is to perform a second coupling (double coupling).[4][5] This involves draining the initial coupling solution, washing the resin, and repeating the coupling step with a fresh preparation of activated this compound.[6]
-
For Persistent Issues (Positive Kaiser Test After Double Coupling):
-
Switch to a More Potent Coupling Reagent: If you are using a standard reagent like DIC/HOBt, switching to a more powerful uronium/aminium salt-based reagent such as HATU or HBTU can significantly improve yields for sterically hindered amino acids.[1][7]
-
Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can help drive the reaction to completion.[3] Elevating the temperature (e.g., to 40-50°C) can also enhance reaction kinetics and disrupt aggregation.[6]
-
Incorporate a Capping Step: If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amines using a reagent like acetic anhydride (B1165640).[6][8] This will prevent the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate in SPPS?
A1: The primary challenges with this compound incorporation are steric hindrance and its propensity to induce peptide aggregation. Threonine is a β-branched amino acid, and its bulky side chain can physically impede the coupling reaction.[1] Additionally, the hydroxyl group can participate in hydrogen bonding, leading to the formation of secondary structures on the resin that mask the reactive N-terminus of the peptide chain.[2][3]
Q2: What is a double coupling strategy and when should it be used?
A2: A double coupling strategy involves repeating the amino acid coupling step immediately after an initial, incomplete coupling. It is employed when a monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines on the peptide-resin.[4][5] This approach increases the opportunity for the coupling reaction to go to completion.
Q3: Will a double coupling strategy always solve the problem of incomplete this compound incorporation?
A3: While often effective, a double coupling may not be sufficient in cases of severe steric hindrance or peptide aggregation. If a Kaiser test remains positive after a double coupling, more aggressive strategies are necessary, such as switching to a more potent coupling reagent, increasing the reaction temperature, or using additives to disrupt aggregation.[2][6]
Q4: Can double coupling lead to side reactions?
A4: One potential side reaction, though less common than incomplete coupling, is double incorporation, where two threonine residues are added instead of one.[8] This is thought to occur through acylation of a backbone amide nitrogen. To mitigate this, it is crucial to use appropriate equivalents of reagents and ensure thorough washing between coupling steps to remove any excess activated amino acid.[8]
Q5: Are there alternatives to double coupling for difficult threonine incorporations?
A5: Yes, several other strategies can be employed:
-
Use of specialized reagents: More potent coupling reagents like HATU, HCTU, or PyBOP are often more effective for hindered amino acids.[7]
-
Microwave-assisted synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation.[3]
-
Use of pseudoproline dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures.[9]
-
Solvent choice: Using N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF can improve solvation and reduce aggregation.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Thr(tBu)-OH Incorporation
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield/Efficiency (%) | Notes |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 20 - 45 | High to Very High (~99)[4][7] | Highly reactive, effective for hindered amino acids.[7] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[4] | Good balance of performance and cost.[7] |
| HCTU | - | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 20 - 45 | High to Very High[7] | More reactive than HBTU, good for difficult couplings.[7] |
| PyBOP | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 - 60 | High[7] | Good for sterically demanding couplings.[7] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 60 - 120 | Good to High (~95-98) | Cost-effective, but slower reaction rates.[4][7] |
| DIC/Oxyma | Oxyma | - | DMF/DCM | 3 : 3 : - | 60 - 120 | Good to High[7] | Excellent at suppressing racemization.[7] |
Data is compiled from multiple sources and represents typical values.[4][7] Actual performance can be sequence-dependent.
Experimental Protocols
Detailed Protocol for Double Coupling of Fmoc-Thr(tBu)-OH
This protocol assumes the synthesis is being performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-dimethylformamide (DMF), synthesis grade
-
Reagents for Kaiser test
Procedure:
First Coupling:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., using 20% piperidine (B6355638) in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[4]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF. Add DIPEA (8 equivalents, ~0.8 mmol) and allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[4]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[4]
Decision Point:
-
Negative Kaiser Test (Yellow Beads): The coupling is complete. Proceed to the deprotection of the newly added Fmoc-Thr(tBu)-OH.
-
Positive Kaiser Test (Blue/Purple Beads): The coupling is incomplete. Proceed with the second coupling.
Second Coupling (Double Coupling):
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual reagents from the first coupling.[7]
-
Repeat Activation: Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as described in Step 2.
-
Second Coupling Reaction: Add the newly activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for another 1-2 hours.[6]
-
Final Monitoring: After the second coupling, perform another Kaiser test on a small, washed sample of the resin.
-
If the test is negative, the double coupling was successful. Proceed with the synthesis.
-
If the test is still positive, consider capping the remaining free amines with acetic anhydride before proceeding to the next deprotection step to avoid deletion sequences.[6]
-
Visualizations
Caption: Decision workflow for applying a double coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Fmoc-Thr-OH Coupling and Peptide Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of incorporating Fmoc-Thr-OH during solid-phase peptide synthesis (SPPS), with a specific focus on the impact of peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency and poor yield when using this compound?
Low coupling efficiency with this compound is a common issue in SPPS and typically arises from two main factors:
-
Steric Hindrance: Threonine is a β-branched amino acid. The bulky methyl and hydroxyl groups on its side chain physically obstruct the incoming activated amino acid, slowing down the coupling reaction.[1][2]
-
Peptide Aggregation: Sequences containing threonine, especially when near other hydrophobic or β-branched residues, are prone to forming secondary structures like β-sheets on the resin.[1][3] This on-resin aggregation causes peptide chains to clump together, which can block reactive sites and prevent reagents from accessing the N-terminal amine for deprotection and coupling, leading to a significant drop in reaction efficiency.[1][3]
Q2: How can I determine if peptide aggregation is the cause of my difficult this compound coupling?
Several on-resin indicators can signal that peptide aggregation is occurring:
-
Poor Resin Swelling: A noticeable decrease in the volume of the peptide-resin or a failure to swell properly is a primary sign of aggregation.[1][4][5]
-
Positive Kaiser Test After Coupling: The Kaiser test detects free primary amines. A positive result (blue/purple beads) after the coupling step confirms that the reaction was incomplete.[1] However, in cases of severe aggregation, the Kaiser test can yield a false negative because the clumped peptide chains can physically block the test reagents from reaching the unreacted amines.[6]
-
Altered Fmoc-Deprotection Profile: In synthesizers with real-time UV monitoring, a flattened and broadened UV absorbance peak during the Fmoc deprotection step is a strong indicator of aggregation.[3][6][7]
-
LC-MS Analysis of a Test Cleavage: Cleaving a small amount of the peptide from the resin and analyzing it via LC-MS can definitively identify deletion sequences (the target peptide missing the threonine residue), confirming a failed coupling.[1]
Q3: What are the most effective strategies to overcome difficult couplings involving this compound due to aggregation?
A multi-faceted approach is often necessary. Here are some of the most effective strategies, which can be used in combination:
-
Use of Potent Coupling Reagents: For sterically hindered amino acids like threonine, standard coupling reagents may not be sufficient. More powerful activating agents are recommended.[1]
-
Microwave-Assisted Synthesis: Performing the coupling at elevated temperatures (70-90°C) using a microwave peptide synthesizer can disrupt the hydrogen bonds that cause aggregation and significantly accelerate the reaction.[2][3]
-
Incorporation of Structure-Disrupting Elements: Introducing "kinks" into the peptide backbone is a highly effective way to prevent the formation of β-sheets. This can be achieved by using:
-
Pseudoproline Dipeptides: These derivatives of Ser or Thr temporarily cyclize to form a proline-like ring, disrupting secondary structures. The native residue is restored during the final cleavage.[6][8]
-
Backbone-Protecting Groups: Attaching groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) to the α-nitrogen of an amino acid can prevent hydrogen bonding.[4][8]
-
-
Addition of Chaotropic Salts: Washing the resin with or including chaotropic salts like LiCl or NaClO₄ in the coupling mixture can disrupt secondary structures and improve solvation.[3][8][9]
-
Solvent and Resin Choice:
-
Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF) can improve solvation of the growing peptide chain.[4][10]
-
Employing a low-loading resin (0.1-0.3 mmol/g) increases the distance between peptide chains, reducing intermolecular aggregation.[6] Resins with polyethylene (B3416737) glycol (PEG) linkers can also enhance solvation.[6][11]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound coupling.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Activation | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | In situ | Highly reactive, fast, efficient for hindered couplings, lower racemization risk.[1][9] | Higher cost. |
| HCTU | Aminium/Uronium Salt | In situ | Very reactive and fast, similar to HATU.[1] | Higher cost. |
| HBTU | Aminium/Uronium Salt | In situ | Effective and widely used.[1] | Slightly less reactive than HATU, higher racemization risk.[9] |
| DIC/HOBt | Carbodiimide | In situ | Lower cost. | Generally slower and less efficient for sterically demanding couplings.[1] |
Table 2: Summary of Strategies to Mitigate Peptide Aggregation
| Strategy | Principle | Typical Application | Outcome |
| Microwave-Assisted SPPS | Thermal disruption of H-bonds | Difficult sequences, rapid synthesis | High purity and yield by preventing aggregation.[6] |
| Chaotropic Salt Wash | Disruption of non-covalent interactions | Prior to a difficult coupling step | Breaks up existing aggregates, improving reagent access.[8] |
| Pseudoproline Dipeptides | Backbone modification to disrupt β-sheets | Inserted every 6-8 residues in aggregation-prone sequences | Prevents aggregation, leading to higher purity and yield.[6][8] |
| Low-Loading Resin | Increases distance between peptide chains | Synthesis of long or hydrophobic peptides | Reduces intermolecular aggregation.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using HATU
This protocol is a baseline for coupling threonine and is suitable for sequences that are not expected to be highly aggregating.
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[1] If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 2: Microwave-Assisted Coupling for Aggregation-Prone Sequences
This protocol utilizes elevated temperatures to overcome aggregation and steric hindrance.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1, performing the deprotection step in a microwave peptide synthesizer (e.g., 3 minutes at 75°C).[3]
-
Amino Acid Activation: Prepare the coupling cocktail as described in step 3 of Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin in the synthesizer. Perform the coupling reaction in the microwave at a set temperature (e.g., 75°C) for 5-10 minutes.[3]
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Chaotropic Salt Wash for Disrupting On-Resin Aggregation
This protocol is used to break up existing secondary structures on the resin before a difficult coupling step.[8]
-
Fmoc Deprotection: Perform standard Fmoc deprotection and wash the resin with DMF.
-
Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[8]
-
DMF Wash: Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Coupling: Proceed immediately with your chosen coupling protocol (e.g., Protocol 1 or 2).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Removal of tert-butyl protecting group from threonine side-chain
This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of the tert-butyl (tBu) protecting group from the threonine (Thr) side-chain during peptide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for removing the tert-butyl (tBu) protecting group from a threonine residue?
The standard method for removing the tBu group from the hydroxyl side-chain of threonine is acidolysis, most commonly using a high concentration of trifluoroacetic acid (TFA).[1][2] This is a routine final step in Fmoc/tBu solid-phase peptide synthesis (SPPS) to achieve global deprotection of the peptide.
Q2: What is a typical cleavage cocktail for Thr(tBu) deprotection?
A widely used and generally effective cleavage cocktail for peptides without other sensitive residues is a mixture of 95% TFA, 2.5% water (H₂O), and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).[3][4] The TFA is the cleavage agent, while water and TIS act as scavengers to trap the released tert-butyl cations.
Q3: What are the primary side reactions to be aware of during the removal of the Thr(tBu) group?
The primary side reaction is the alkylation of other nucleophilic amino acid side-chains by the reactive tert-butyl cation generated during deprotection.[3] Residues most susceptible to this modification, which results in a +56 Da mass addition, include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[5]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium (B1226848) salt.
-
Tyrosine (Tyr): The activated phenolic ring can be tert-butylated.
Q4: How can I prevent the tert-butylation of other sensitive residues in my peptide?
The most effective way to prevent tert-butylation is to include a cocktail of scavengers in the cleavage reagent.[3][6] These molecules are more reactive towards the tert-butyl cation than the amino acid side-chains, effectively "trapping" them. The choice of scavenger depends on the peptide sequence. For peptides containing multiple sensitive residues, a more robust cleavage cocktail, such as Reagent K, is recommended.[6][7]
Q5: Can the deprotection of Thr(tBu) be incomplete?
Yes, incomplete removal of the tBu protecting group from threonine and serine residues can occur, particularly if the concentration of TFA in the cleavage cocktail is reduced.[5][8] It is crucial to use a sufficiently high concentration of TFA (typically 90-95%) and an adequate reaction time to ensure complete deprotection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete removal of the Thr(tBu) protecting group (observed as a +56 Da adduct on the threonine residue in mass spectrometry) | 1. Insufficient TFA concentration in the cleavage cocktail.[5][8] 2. Short cleavage reaction time. 3. Steric hindrance around the Thr(tBu) residue. | 1. Ensure the cleavage cocktail contains at least 90-95% TFA. 2. Increase the cleavage time to 2-4 hours, monitoring the progress by LC-MS if possible. 3. If the issue persists, isolate the crude peptide and subject it to a second cleavage treatment. |
| Presence of unexpected +56 Da adducts on Trp, Cys, Met, or Tyr residues | Alkylation by tert-butyl cations generated during deprotection due to ineffective or insufficient scavengers. | 1. Use a scavenger cocktail appropriate for the sensitive residues in your peptide (see Table 1). The standard TFA/TIS/H₂O (95:2.5:2.5) is often sufficient for peptides without Cys or Met.[3][4] 2. For peptides with multiple sensitive residues, use a more robust scavenger cocktail like Reagent K.[6][7] 3. Ensure scavengers are fresh and of high purity. |
| Peptide degradation or fragmentation | Prolonged exposure to strong acid. While less common for the threonine side-chain itself, other post-cleavage workup steps or harsh conditions can lead to degradation. | 1. Minimize cleavage time to the minimum required for complete deprotection. 2. Ensure prompt precipitation of the peptide in cold ether after cleavage to remove it from the acidic environment. |
| Discoloration of the cleavage mixture (e.g., turning brown or purple) | Oxidation of sensitive residues, particularly tryptophan. | 1. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity, fresh TFA and scavengers. 3. Include an antioxidant scavenger like 1,2-ethanedithiol (B43112) (EDT) in the cocktail. |
Data Summary
Table 1: Common Cleavage Cocktails for Global Deprotection
| Cleavage Cocktail | Composition (v/v) | Primary Application | Reference(s) |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for peptides without highly sensitive residues. | [3][4] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with a combination of sensitive residues (Trp, Met, Cys, Tyr). | [6][7] |
| Two-Step (for Cys) | Step 1 (30 min): 70% TFA / 10% Thioanisole / 10% DMS / 5% H₂O / 5% TIS / 1% DTT Step 2 (150 min): Add TFA to 80% | Specifically designed to minimize S-tert-butylation of cysteine. | [5] |
Experimental Protocols
Protocol 1: Standard Global Deprotection of a Thr(tBu)-Containing Peptide
This protocol is suitable for peptides that do not contain other highly sensitive residues like Cys or Met.
-
Resin Preparation:
-
Following solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Caution: Always add acid to other components slowly.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin beads.
-
Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection and assess purity.
-
Protocol 2: Deprotection using Reagent K for Peptides with Multiple Sensitive Residues
This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr in addition to Thr(tBu).
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
Cleavage Reaction:
-
Add Reagent K to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[7]
-
-
Peptide Isolation, Precipitation, and Washing: Follow steps 4, 5, and 6 from Protocol 1.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry.
Visualizations
Caption: Workflow for the removal of the tert-butyl protecting group from threonine.
Caption: Desired deprotection pathway and potential side reactions.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Minimizing Deletion Sequences in Threonine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of threonine-containing peptides, with a specific focus on minimizing the formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in peptide synthesis?
A1: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence. They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). These impurities can be difficult to separate from the desired peptide due to similar physicochemical properties, leading to reduced overall yield and purity. In a therapeutic or research context, deletion sequences can alter the biological activity, immunogenicity, and safety profile of the peptide.
Q2: Why are threonine-containing peptides particularly susceptible to the formation of deletion sequences?
A2: Threonine, along with other β-branched amino acids like valine and isoleucine, can present challenges during peptide synthesis that contribute to incomplete coupling and the formation of deletion sequences. The primary reasons include:
-
Steric Hindrance: The bulky side chain of threonine can physically obstruct the incoming activated amino acid, slowing down the coupling reaction.
-
Secondary Structure Formation: Threonine residues can participate in the formation of secondary structures, such as β-sheets, within the growing peptide chain on the solid support. This aggregation can mask the N-terminal amine, making it inaccessible for the next coupling step.[1][2]
Q3: What are the primary strategies to minimize deletion sequences in threonine-containing peptides?
A3: Several key strategies can be employed to enhance coupling efficiency and minimize the formation of deletion sequences:
-
Capping: After each coupling step, any unreacted N-terminal amines are "capped" by acetylation with a reagent like acetic anhydride (B1165640). This prevents them from reacting in subsequent cycles, ensuring that the final product does not contain peptides with missing residues.
-
Double Coupling: The coupling reaction for a specific amino acid is performed twice before proceeding to the next deprotection step. This is particularly useful for sterically hindered residues like threonine.[3]
-
Optimized Coupling Reagents: Utilizing highly efficient coupling reagents can significantly improve reaction rates and yields.
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at or near the threonine residue can disrupt the formation of secondary structures, thereby improving solvation and coupling efficiency.[1][4][5]
Q4: How do I detect and characterize deletion sequences in my synthesized peptide?
A4: The primary methods for detecting and characterizing deletion sequences are:
-
Mass Spectrometry (MS): This is a powerful tool for identifying deletion sequences by analyzing the mass-to-charge ratio of the peptide products. Deletion sequences will appear as peaks with masses corresponding to the target peptide minus the mass of the missing amino acid(s).[6][7]
-
Edman Degradation: This classical sequencing method sequentially removes amino acids from the N-terminus. While it can be used to identify the position of a deletion, it is a more laborious technique compared to mass spectrometry.
Troubleshooting Guides
Problem: My mass spectrometry analysis shows a significant peak corresponding to a single amino acid deletion, particularly at or after a threonine residue.
| Possible Cause | Recommended Solution |
| Incomplete Coupling due to Steric Hindrance | 1. Implement Double Coupling: Repeat the coupling step for the threonine residue and the subsequent amino acid to ensure the reaction goes to completion.[3]2. Extend Coupling Time: Increase the reaction time for the challenging coupling step.3. Use a More Efficient Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or COMU. |
| Peptide Aggregation on the Resin | 1. Incorporate a Pseudoproline Dipeptide: If the sequence allows, replace the amino acid preceding threonine and the threonine itself with a corresponding pseudoproline dipeptide to disrupt secondary structure formation.[1][2][4][5]2. Change the Synthesis Solvent: Using solvents like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM, DMF, and NMP (1:1:1) can improve resin swelling and reduce aggregation.3. Introduce Backbone Protection: Consider using Hmb/Dmb protected amino acids to disrupt interchain hydrogen bonding. |
| Insufficient Reagent Excess | 1. Increase Reagent Equivalents: Use a higher excess of the activated amino acid and coupling reagents for the difficult coupling step. |
Problem: I observe multiple deletion sequences throughout my threonine-rich peptide.
| Possible Cause | Recommended Solution |
| Systemic Low Coupling Efficiency | 1. Implement Capping: Introduce a capping step after every coupling reaction to terminate unreacted chains. This is crucial for preventing the accumulation of various deletion sequences.2. Optimize General Coupling Protocol: Re-evaluate the standard coupling times, reagent concentrations, and washing steps for your synthesis protocol. |
| Severe Aggregation | 1. Strategic Use of Pseudoproline Dipeptides: Insert pseudoproline dipeptides at regular intervals (e.g., every 5-6 residues) within the threonine-rich regions.[1]2. Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection reactions, often overcoming issues related to aggregation. |
Data Presentation
Table 1: Impact of Different Strategies on Threonine-Containing Peptide Synthesis Purity
The following table summarizes qualitative and quantitative data on the effectiveness of various strategies for minimizing deletion sequences. Direct quantitative comparisons across all methods are often sequence-dependent and not always available in a single study.
| Strategy | Method | Expected Impact on Purity/Deletion Sequences | Quantitative Data/Observations |
| Standard Synthesis | Single Coupling with standard reagents (e.g., HBTU) | Prone to deletion sequences, especially in difficult or long sequences. | Can result in a complex mixture of truncated peptides. |
| Double Coupling | Repeating the coupling step for a specific amino acid | Increases the completeness of the reaction, thereby reducing deletion sequences for that residue. | Yields a cleaner crude peptide sample compared to single or extended single couplings, particularly for sterically hindered amino acids like arginine.[3] |
| Capping | Acetylation of unreacted amines after each coupling step | Prevents the formation of deletion sequences by terminating chains that have failed to couple. | Essential for minimizing deletion products in long or difficult syntheses. |
| Optimized Coupling Reagents | Using more reactive reagents like HATU or COMU | Faster and more complete coupling reactions, leading to higher purity and fewer deletion products. | HATU consistently demonstrates superior performance over HBTU in terms of reaction speed and final peptide purity, especially for "difficult" sequences. COMU is reported to have coupling efficiencies comparable to HATU. |
| Pseudoproline Dipeptides | Replacing a dipeptide unit with a pseudoproline derivative | Disrupts secondary structure formation, improves solvation, and significantly enhances coupling efficiency. | Incorporation of pseudoproline dipeptides has been shown to dramatically increase synthetic efficiency, leading to the desired product in excellent yield where standard synthesis fails. For a model decapeptide, incorporating a threonine pseudoproline and acylating with different amino acids resulted in main product purities ranging from 8% to 94%, highlighting the sequence-dependent nature of the coupling efficiency.[2][5] |
Experimental Protocols
Protocol 1: Capping with Acetic Anhydride
This protocol is used to block unreacted N-terminal amines after a coupling step to prevent the formation of deletion sequences.
-
Following the coupling step, wash the resin three times with Dimethylformamide (DMF).
-
Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) in DMF. A typical ratio is acetic anhydride:DIPEA:DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Wash the resin three times with DMF and then three times with Dichloromethane (DCM).
-
Proceed with the Fmoc-deprotection step for the next cycle.
-
A Kaiser test can be performed after capping to ensure the absence of free primary amines.
Protocol 2: Double Coupling
This protocol is employed for amino acids that are known to be difficult to couple, such as threonine.
-
Perform the first coupling reaction as per your standard protocol (e.g., using your chosen coupling reagent and base in DMF).
-
After the designated reaction time, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any by-products and excess reagents.
-
Repeat the coupling reaction using a fresh solution of the activated amino acid and coupling reagents.
-
After the second coupling, wash the resin extensively with DMF and DCM before proceeding to the next deprotection step.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for using a pre-formed Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide in your synthesis.
-
In place of coupling the "Xaa" amino acid followed by threonine in separate cycles, use the corresponding pseudoproline dipeptide in a single coupling step.
-
Dissolve the pseudoproline dipeptide (typically 1.5-2 equivalents) and a suitable coupling reagent (e.g., HATU, HCTU) in DMF.
-
Add the appropriate amount of base (e.g., DIPEA).
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completeness of the reaction can be monitored using a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
The native threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[1][2]
Mandatory Visualizations
Caption: Workflow for minimizing deletion sequences during SPPS.
Caption: Logical workflow for minimizing deletion sequences.
References
Technical Support Center: Monitoring Fmoc-Thr-OH Coupling with the Kaiser Test
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of the Kaiser test to monitor the coupling efficiency of Fmoc-Thr-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in Solid-Phase Peptide Synthesis (SPPS)?
The Kaiser test, also known as the ninhydrin (B49086) test, is a sensitive colorimetric assay used to detect the presence of free primary amines on the solid support resin during SPPS.[1][2] Its primary application is to monitor the completeness of two critical steps in the synthesis cycle:
-
Fmoc-Deprotection: A positive Kaiser test (intense blue color) after the Fmoc-deprotection step confirms the successful removal of the Fmoc protecting group, exposing the N-terminal primary amine for the next coupling reaction.[1]
-
Amino Acid Coupling: A negative Kaiser test (yellow or colorless) after the coupling step indicates that the N-terminal amine has been successfully acylated by the incoming amino acid, signifying a complete coupling reaction.[1][3]
Q2: Why is this compound coupling particularly challenging to monitor?
Coupling of this compound can be problematic, leading to incomplete reactions and potentially false negatives with the Kaiser test. The primary reasons for this difficulty are:
-
Steric Hindrance: Threonine is a β-branched amino acid, meaning it has a methyl and a hydroxyl group on its β-carbon. This bulkiness can physically obstruct the activated carboxyl group of this compound from efficiently reaching the N-terminal amine of the growing peptide chain on the resin.[4]
-
Peptide Aggregation: Peptide sequences containing threonine, especially when near other bulky or hydrophobic residues, have a tendency to aggregate on the resin. This clumping can block reactive sites, preventing reagents from accessing the N-terminal amines and leading to failed coupling.[4]
Q3: How is the Kaiser test performed?
A small sample of resin beads is taken from the reaction vessel and washed to remove residual reagents. The beads are then heated with a solution of ninhydrin in the presence of pyridine (B92270) and a cyanide source. If free primary amines are present, they react with ninhydrin to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[1]
Q4: Can the Kaiser test give false positive or false negative results?
Yes, false results can occur:
-
False Positives: Excessive heating during the test can sometimes cause the Fmoc protecting group to be prematurely removed by the pyridine in the test reagents, leading to a false positive blue color.[5][6] Inefficient washing of the resin after the coupling step can also leave residual primary amines, causing a false positive.[7]
-
False Negatives/Ambiguous Results: While less common for threonine, secondary amines like proline give a reddish-brown color instead of the distinct blue, which can be misinterpreted.[5][8] For sterically hindered residues like threonine, a very low level of unreacted amines might not produce a color intense enough to be easily detected, leading to a potential false negative.
Experimental Protocol: Qualitative Kaiser Test
This protocol outlines the standard procedure for qualitatively assessing the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of a 0.001 M aqueous potassium cyanide (KCN) solution diluted with 49 mL of pyridine.
-
Solution B: 25 g of phenol (B47542) dissolved in 50 mL of ethanol (B145695).[5]
-
Solution C: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[9]
-
Washing Solvents: Dichloromethane (DCM) and/or Dimethylformamide (DMF), Ethanol.
Procedure:
-
Sample Collection: Carefully withdraw a small sample of peptide-resin (approximately 10-20 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube. Wash the beads thoroughly with a suitable solvent like DCM or DMF to remove any residual reagents. Decant the solvent. Repeat the wash with ethanol (3 times).[10]
-
Reagent Addition: Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the washed resin beads.
-
Incubation: Heat the test tube at 100-120°C for 5 minutes.[8][10]
-
Observation: Remove the test tube from the heat source and allow it to cool. Observe the color of the resin beads and the solution.
Data Presentation: Interpretation of Kaiser Test Results
| Color of Beads and Solution | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive Result: Indicates a significant amount of free primary amines. Coupling has likely failed.[1][9] | Proceed to the troubleshooting guide for failed coupling. |
| Light blue solution and dark blue beads | Incomplete Coupling: A considerable number of reactive sites remain uncoupled.[9] | Perform a recoupling (double coupling). |
| Colorless solution and colorless/yellow beads | Negative Result: Indicates the absence or a negligible amount of free primary amines. Coupling is complete. | Proceed to the next Fmoc-deprotection step. |
| Dark blue solution but colorless beads | Nearly Complete Coupling: Most amines on the resin are coupled, but some unreacted reagents may be present in the solution. | Extend the current coupling time or proceed to capping.[9] |
| Brown or reddish-brown color | Ambiguous Result: May indicate the presence of a secondary amine (e.g., N-terminal proline).[1] | Use an alternative test for secondary amines, such as the Chloranil or Isatin test. |
Troubleshooting Guide for this compound Coupling Failure (Positive Kaiser Test)
A positive Kaiser test after the this compound coupling step necessitates immediate troubleshooting to avoid the formation of deletion peptides.
Q5: My Kaiser test is positive after this compound coupling. What should I do first?
The most immediate and common first step is to perform a double coupling .[11] This involves repeating the coupling step with a fresh solution of activated this compound.[11]
Q6: I performed a double coupling, but the Kaiser test is still positive. What are my next options?
If a second coupling fails, it indicates a more persistent issue. Consider the following strategies:
-
Capping: Acetylate the unreacted N-terminal amines using acetic anhydride. This will terminate the unreacted chains, preventing them from forming deletion sequences in the final product.[5][11]
-
Change Coupling Reagents: Standard coupling reagents may be insufficient for the sterically hindered this compound. Switch to a more potent coupling reagent like HATU, HCTU, or COMU.[4][12]
-
Modify Reaction Conditions:
-
Increase Coupling Time: Extend the reaction time for the coupling step to allow for the slower reaction to proceed to completion.[3]
-
Increase Temperature: Raising the reaction temperature to 40-50°C can help overcome the activation energy barrier for the coupling reaction.[12]
-
Solvent Choice: Switch from DMF to a solvent like NMP or use a mixture of DMF/DCM, which can improve solubility and reduce aggregation.[12]
-
Q7: Could peptide aggregation be the cause of the repeated coupling failure?
Yes, peptide aggregation is a significant cause of incomplete coupling.[4] If you suspect aggregation:
-
Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt the secondary structures that lead to aggregation.[12]
Q8: How can I definitively confirm a failed this compound coupling?
If you continue the synthesis after a suspected failed coupling, you can analyze a small, cleaved portion of the crude peptide product by Mass Spectrometry (MS) and HPLC. The presence of a significant peak corresponding to the mass of the peptide sequence lacking threonine (a deletion sequence) will confirm the coupling failure.[4]
Visualizations
Caption: Experimental workflow for a single this compound coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Choosing potent coupling reagents for Fmoc-Thr-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-Thr-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The incorporation of this compound can be problematic primarily due to two factors:
-
Steric Hindrance: Threonine is a β-branched amino acid, meaning it has both a methyl and a hydroxyl group on its β-carbon. This creates significant bulk, which can physically obstruct the activated carboxyl group from reaching the N-terminal amine of the growing peptide chain, resulting in slower and less efficient coupling.[1]
-
Peptide Aggregation: Peptide sequences that contain threonine, especially when near other hydrophobic or β-branched residues, have a tendency to form stable secondary structures like β-sheets directly on the resin. This aggregation can block reactive sites, preventing reagents from accessing the N-terminal amine for both deprotection and coupling, which severely reduces reaction efficiency.[1] A sign of aggregation can be the failure of the peptide-resin to swell properly.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: Due to the steric hindrance of threonine, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone.[1] Uronium/aminium and phosphonium (B103445) salt-based reagents are preferred for such "difficult" couplings.[1][2] Reagents like HATU, HCTU, and COMU are highly recommended for sterically hindered amino acids.[3][4]
Q3: What are the potential side reactions when coupling this compound?
A3: The primary side reaction of concern is racemization at the α-carbon of the activated amino acid, which can lead to the formation of diastereomeric impurities. While the Fmoc protecting group generally suppresses racemization, the choice of coupling reagent and base is critical.[5] For instance, the combination of HATU with N-methylmorpholine (NMM) has been shown to increase the formation of the D-isomer for the structurally similar Fmoc-Ser(tBu)-OH.[5] For residues prone to racemization, a DIC/Oxyma combination can be a more effective choice for suppression.[5]
Q4: How can I improve the solubility of this compound during coupling?
A4: Poor solubility can lead to incomplete coupling.[4] To improve solubility, consider the following:
-
Solvent Choice: While DMF is common, N-methyl-2-pyrrolidone (NMP) is often more effective at solvating protected amino acids and can help prevent aggregation.[4] In very difficult cases, solvent mixtures containing DMSO might be beneficial.[4]
-
Additives: The use of chaotropic salts like LiCl can help disrupt secondary structures of the peptide chain on the resin, thereby improving solvation.[4]
-
Temperature: Increasing the reaction temperature to 40-60°C can enhance solubility and coupling efficiency.[4]
Troubleshooting Guide
Problem 1: Low peptide yield after a coupling step with this compound.
-
Possible Cause: Incomplete coupling due to steric hindrance or peptide aggregation.[1]
-
Diagnosis: Perform a Kaiser test (or TNBS test) on a small sample of resin beads after the coupling step. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, confirming incomplete coupling.[1]
-
Solution:
-
Switch to a more potent coupling reagent: If you are using a standard reagent like DIC/HOBt, consider switching to a more powerful uronium/aminium salt like HATU, HCTU, or COMU.[1][4]
-
Increase reaction time and/or temperature: Extend the coupling time and monitor the reaction's progress with the Kaiser test.[3][6] Elevating the temperature can also improve efficiency.[4]
-
Double couple: If the Kaiser test remains positive, a second coupling with fresh reagents may be necessary.[6]
-
Change the solvent: Switching from DMF to NMP can help disrupt aggregation and improve reagent access.[4][6]
-
Problem 2: The Kaiser test is positive even after extended coupling times.
-
Possible Cause: Severe on-resin peptide aggregation is preventing the coupling reagents from reaching the N-terminal amine.[1]
-
Diagnosis: A persistently positive Kaiser test, especially when using a potent coupling reagent, strongly suggests aggregation. The resin may also appear clumpy or not swell properly.[1]
-
Solution:
-
Incorporate structure-breaking elements: The use of "magic mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate) as a solvent can help disrupt secondary structures.[4]
-
Microwave-assisted synthesis: Microwave irradiation can provide the energy needed to overcome aggregation and drive the coupling reaction to completion.[3]
-
Use of pseudoproline dipeptides: Incorporating pseudoproline dipeptides in the peptide sequence can help to disrupt the formation of secondary structures.[6]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Coupling Time | Efficiency for Hindered Amino Acids | Key Considerations |
| HATU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | Highly reactive, effective for difficult couplings; higher cost.[5] |
| HCTU | Uronium/Aminium Salt | 20 - 45 min | High to Very High | More reactive than HBTU, good for challenging couplings; higher cost.[5] |
| HBTU | Uronium/Aminium Salt | 20 - 60 min | High | Good balance of performance and cost for routine couplings.[1][5] |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Good for sterically demanding couplings; byproducts can be difficult to remove.[5] |
| COMU | Uronium Salt | 20 - 45 min | High to Very High | High coupling efficiency, comparable to HATU, with improved safety and solubility.[7][8] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Good to High | Cost-effective, low risk of guanidinylation; slower reaction rates.[5] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | Good to High | Excellent for suppressing racemization; slower reaction rates.[5] |
Experimental Protocols
Protocol 1: General Fmoc Deprotection (Prior to Coupling)
-
Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[5][6]
Protocol 2: Coupling with a Uronium/Aminium Salt (e.g., HATU, HCTU)
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and the uronium/aminium salt (2.9-5 equivalents) in DMF.[3][5][6]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[3][5][6]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 20-60 minutes.[5]
-
Monitoring: Perform a Kaiser test to monitor the reaction's progress.[6]
-
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[6]
Protocol 3: Coupling with DIC/Oxyma
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.[5]
-
Coupling Reaction: Add the dissolved amino acid and additive solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.[5]
-
Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.[5]
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[5]
Visualizations
Caption: General workflow for one cycle of Fmoc-Thr(tBu)-OH coupling in SPPS.
References
Adjusting reaction time and temperature for threonine coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during threonine coupling reactions in peptide synthesis.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common problems associated with threonine coupling.
Problem: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1]
-
HPLC/MS analysis of a test cleavage reveals a significant peak corresponding to a deletion sequence (peptide mass without threonine).[1][2]
-
Resin shrinking, which can be an indication of peptide aggregation.[1]
| Potential Cause | Troubleshooting Steps & Solutions |
| Steric Hindrance | Threonine is a β-branched amino acid, making it sterically bulky and leading to slower, less efficient coupling.[1] Solutions: 1. Extend Reaction Time: For sterically hindered couplings, extending the reaction time may be necessary.[3] Monitor the reaction progress using a qualitative method like the Kaiser test.[4] 2. Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (3-5 equivalents or more) to drive the reaction to completion.[3][4] 3. Use a More Potent Coupling Reagent: Switch from standard reagents to more powerful ones like HATU, HBTU, or COMU, which are more effective for difficult couplings.[1][5][6] |
| Peptide Aggregation | Threonine-containing sequences, especially those with other hydrophobic or β-branched residues, are prone to forming secondary structures on the resin, blocking reactive sites.[1][4] Solutions: 1. Incorporate Pseudoproline Dipeptides: Using pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, can disrupt interchain hydrogen bonding that leads to aggregation.[2] 2. Modify Solvent System: Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.[5] 3. Elevated Temperature: Increasing the reaction temperature can help overcome aggregation, but must be carefully monitored to avoid racemization.[5][7] |
| Incomplete Fmoc Deprotection | If the Fmoc group from the preceding amino acid is not fully removed, the N-terminal amine remains blocked, preventing the coupling of Fmoc-Thr-OH.[1] Solution: Ensure complete Fmoc removal by using fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF) and extending the deprotection time if necessary.[3][8] |
Problem: Presence of Side Products in HPLC/MS Analysis
Symptoms:
-
HPLC analysis shows a peak with a mass corresponding to the target peptide minus 18 Da (loss of water).[2]
-
Multiple unidentified peaks in the chromatogram, indicating low purity.[2]
| Potential Cause | Troubleshooting Steps & Solutions |
| O-acylation and Dehydration | The hydroxyl group of an unprotected threonine can be acylated by the incoming activated amino acid, leading to a depsipeptide intermediate. This can then undergo β-elimination to form a dehydroamino acid, resulting in a mass loss of 18 Da.[2][9] Solutions: 1. Use Side-Chain Protected Threonine: The most effective way to prevent O-acylation is to use a threonine derivative with a protected side-chain hydroxyl group, such as Fmoc-Thr(tBu)-OH.[2][3][9] The tert-butyl (tBu) group is stable to the basic conditions of Fmoc removal but is cleaved by strong acid during the final cleavage.[2] 2. Optimize Coupling Conditions: Reduce the pre-activation time of the amino acid being coupled to the threonine residue to minimize the opportunity for side reactions.[2] |
| Racemization | Higher reaction temperatures can increase the risk of epimerization at the α-carbon of the amino acid.[5] Solutions: 1. Control Reaction Temperature: Keep the reaction temperature low, especially when using highly activating coupling reagents.[5] 2. Use Additives: The addition of reagents like HOBt or HOAt can help to suppress racemization.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is threonine a "difficult" amino acid to couple in peptide synthesis?
Threonine is considered a "difficult" amino acid primarily due to the steric hindrance caused by its β-branched side chain, which contains both a methyl and a hydroxyl group.[1] This bulkiness can slow down the coupling reaction and lead to incomplete incorporation.[4] Additionally, the hydroxyl group can contribute to peptide chain aggregation through hydrogen bonding.[4]
Q2: When should I adjust the reaction time and temperature for threonine coupling?
Adjustments to reaction time and temperature are often necessary for threonine coupling, especially in challenging sequences.
-
Reaction Time: An extended reaction time (e.g., 1-2 hours or longer) is often required for sterically hindered couplings involving threonine to ensure the reaction goes to completion.[3] It is recommended to monitor the reaction progress with a qualitative test like the Kaiser test at various time points (e.g., 30, 60, 90, 120 minutes).[4]
-
Temperature: While most coupling reactions are performed at room temperature (20-25°C), a slight increase in temperature can help to overcome aggregation and drive sterically hindered couplings.[4][5] However, elevated temperatures can also increase the risk of side reactions like racemization, so this should be done with caution.[5]
Q3: What are the recommended coupling reagents for threonine?
Due to the steric hindrance of threonine, standard coupling reagents may not be sufficient.[1] More potent uronium/aminium-based coupling reagents are often recommended to improve coupling efficiency.
| Coupling Reagent | Comments |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective coupling reagent, particularly for sterically hindered amino acids.[2][5] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and effective coupling reagent for standard and difficult couplings.[3][10] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A powerful coupling reagent that can improve yields in challenging sequences.[5][6] |
Q4: How can I prevent side reactions involving the threonine hydroxyl group?
The primary side reactions of the threonine hydroxyl group are O-acylation and subsequent dehydration.[2] The most effective way to prevent these is through side-chain protection . The standard protected form for Fmoc-based solid-phase peptide synthesis (SPPS) is Fmoc-Thr(tBu)-OH .[2][3] The tert-butyl (tBu) protecting group is stable under the basic conditions used for Fmoc removal and is cleaved during the final TFA-mediated cleavage from the resin.[2]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Thr(tBu)-OH
This protocol outlines a general procedure for a single coupling cycle of Fmoc-Thr(tBu)-OH in Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Activation:
-
Coupling Reaction:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.[2]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling.[4]
-
Protocol 2: Optimization of Reaction Time
-
Set up the coupling reaction as described in Protocol 1.
-
At various time points (e.g., 30, 60, 90, 120, and 240 minutes), take a small sample of the resin.[4]
-
Wash each resin sample thoroughly with DMF.
-
Perform a qualitative ninhydrin (Kaiser) test on each sample.
-
The optimal reaction time is the point at which the ninhydrin test becomes negative, indicating complete coupling.
Visualizations
Caption: Workflow for an optimized threonine coupling cycle.
Caption: Troubleshooting decision tree for threonine coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Side-Chain Protection for Threonine in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing threonine side-chain protection in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 18 Da from the expected molecular weight.
-
Question: My mass spectrometry results indicate a mass loss of 18 Da. What is the likely cause and how can I fix it?
-
Answer: A mass loss of 18 Da strongly suggests dehydration of a threonine (or serine) residue. This occurs when the side-chain hydroxyl group is not protected, leading to O-acylation during the coupling step, followed by a β-elimination reaction.[1]
Troubleshooting Steps:
-
Verify Protection: Ensure that you are using a threonine derivative with a protected side chain, such as Fmoc-Thr(tBu)-OH, for all threonine residues in your sequence.[1]
-
Optimize Coupling Conditions: If you are already using a protected threonine, the protecting group might be partially labile, or the coupling conditions could be too harsh. Consider reducing the pre-activation time for the amino acid being coupled to the threonine residue.[1]
-
Alternative Strategy: For sequences known to be prone to this side reaction, consider using a pseudoproline dipeptide, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, at the problematic position. This strategy masks the hydroxyl group and can prevent dehydration.[1]
-
Problem 2: The synthesis of a long or hydrophobic threonine-containing peptide is resulting in low yield and poor purity.
-
Question: I am synthesizing a threonine-rich peptide, and I'm observing low yields and what appears to be peptide aggregation. What can I do to improve the synthesis?
-
Answer: Low yields and purity in long or hydrophobic sequences containing threonine are often due to on-resin aggregation. The growing peptide chains can form stable secondary structures, typically β-sheets, which hinder the accessibility of the N-terminus for both Fmoc deprotection and coupling reactions.[1]
Troubleshooting Steps:
-
Incorporate Pseudoproline Dipeptides: The most effective strategy to disrupt aggregation is the incorporation of pseudoproline dipeptides.[1] These derivatives introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[1] For optimal results, pseudoprolines should be spaced approximately 5-6 residues apart.
-
Optimize Solvent and Temperature: Switch from N,N-Dimethylformamide (DMF) to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP). In very difficult cases, consider using a "magic mixture" (DCM/DMF/NMP with Triton X-100 and ethylene (B1197577) carbonate). Performing the coupling at an elevated temperature (e.g., 50-60°C), potentially with a microwave peptide synthesizer, can also help to disrupt aggregation.
-
Use Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can help to break up secondary structures and improve solvation.
-
Problem 3: Fmoc-Thr(tBu)-OH has poor solubility in the coupling solvent.
-
Question: I am having trouble dissolving Fmoc-Thr(tBu)-OH in DMF for the coupling reaction. What are the consequences, and how can I improve its solubility?
-
Answer: Poor solubility of Fmoc-Thr(tBu)-OH, a β-branched amino acid, is a common issue that can lead to incomplete coupling reactions, resulting in deletion sequences and truncated peptides.[1]
Troubleshooting Steps:
-
Change the Solvent: NMP is often more effective than DMF at solvating protected amino acids. Solvent mixtures containing Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can also be employed.
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve the recommended concentration (typically 0.2-0.5 M).
-
Gentle Warming: Gently warming the solution can aid dissolution, but avoid prolonged heating to prevent potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard side-chain protecting group for threonine in Fmoc-SPPS and why?
A1: The standard and most robust choice for threonine side-chain protection in routine Fmoc-SPPS is the tert-butyl (tBu) ether, used in the form of Fmoc-Thr(tBu)-OH.[2][3] The tBu group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the removal of the N-terminal Fmoc group but is readily cleaved under the strong acidic conditions (e.g., high concentration of Trifluoroacetic acid - TFA) used for the final deprotection and cleavage from the resin.[2][3] This orthogonality is fundamental to the success of the synthesis.[2]
Q2: What are the main side reactions involving the threonine side chain, and how can they be prevented?
A2: The primary side reactions involving the unprotected hydroxyl group of threonine are O-acylation and subsequent dehydration (β-elimination).[1] The hydroxyl group can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage (O-acylation). This can then undergo elimination to form a dehydroamino acid residue.[1] The most effective way to prevent these side reactions is to use a threonine derivative with a protected side chain, such as Fmoc-Thr(tBu)-OH.[1]
Q3: When should I consider using Fmoc-Thr(Trt)-OH instead of Fmoc-Thr(tBu)-OH?
A3: Fmoc-Thr(Trt)-OH, where the side chain is protected by a trityl (Trt) group, is a valuable alternative to Fmoc-Thr(tBu)-OH in specific scenarios. The Trt group is significantly more acid-labile and can be cleaved under milder acidic conditions (e.g., dilute TFA).[2][3] This makes it the preferred choice for the synthesis of protected peptide fragments or for peptides containing other acid-sensitive residues.[2] The use of Trt protection can also lead to crude peptides of higher purity, particularly in sequences containing other nucleophilic amino acids like Trp and Met, as it reduces side reactions caused by the tert-butyl cation during cleavage.[4][5]
Q4: What are pseudoproline dipeptides and how do they help in synthesizing threonine-containing peptides?
A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group and the amide nitrogen are cyclized to form an oxazolidine (B1195125) ring.[1] This modification introduces a proline-like "kink" into the peptide backbone, which effectively disrupts the inter-chain hydrogen bonding that leads to aggregation.[1] Incorporating pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, is a powerful strategy to enhance synthetic efficiency, improve crude product purity, and increase the yield of "difficult" or aggregation-prone sequences.[1] The pseudoproline structure is converted back to a standard threonine residue during the final TFA cleavage.[1]
Q5: Can the choice of coupling reagent affect the incorporation of Fmoc-Thr(tBu)-OH?
A5: Yes, the choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH. More powerful uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often used to achieve high coupling yields.[1] However, it is important to optimize coupling conditions, as prolonged pre-activation times can sometimes increase the formation of side products.[1]
Data Presentation
Table 1: Comparison of Side-Chain Protection Strategies for Threonine in Fmoc-SPPS
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Fmoc-Xaa-Thr(ΨMe,MePro)-OH (Pseudoproline) |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | Oxazolidine Ring |
| Primary Application | Routine synthesis of fully deprotected peptides.[2] | Synthesis of protected peptide fragments; peptides with acid-sensitive residues; difficult sequences.[2] | "Difficult" or aggregation-prone sequences.[1] |
| Acid Lability | Requires strong acid (e.g., high concentration of TFA) for cleavage.[2][3] | Highly acid-labile; cleaved by mild acid (e.g., dilute TFA).[2][3] | Cleaved by standard TFA conditions to regenerate threonine.[1] |
| Advantages | - High stability during synthesis.- Widely available and cost-effective.[3] | - Milder cleavage conditions preserve sensitive residues.- Can lead to higher crude peptide purity.[4][5]- Reduces risk of t-butylation side products. | - Effectively disrupts peptide aggregation.- Increases yield and purity of difficult sequences.[1]- Improves solubility of the growing peptide chain. |
| Disadvantages | - Harsh cleavage conditions can cause side reactions with sensitive residues.- Can contribute to aggregation in "difficult sequences".[3]- Incomplete Fmoc deprotection in long peptides.[2][5] | - Higher cost.- Steric hindrance may require more potent coupling reagents.[2] | - Higher cost as it is a dipeptide.- Requires specific placement within the peptide sequence. |
| Typical Crude Purity | Good to Excellent.[3] | Often higher than with tBu protection for complex peptides.[4][5] | Can significantly improve purity for aggregation-prone sequences. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Fmoc-Thr(tBu)-OH
This protocol outlines a single cycle for the incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[2]
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.[3]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[3]
-
Monitor the coupling completion with a Kaiser test (should be negative).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.[1]
-
-
Repeat: Repeat the cycle for the subsequent amino acids in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For peptides containing Thr(tBu) but no other sensitive residues, a common cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[3] Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[3]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry.
Mandatory Visualization
Caption: Troubleshooting flowchart for threonine-related SPPS issues.
Caption: Standard Fmoc-SPPS cycle for threonine incorporation.
References
Technical Support Center: Managing Impurities in Fmoc-Thr-OH Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to impurities in Fmoc-Thr-OH reagents during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and why are they a concern?
A1: Commercially available this compound can contain several impurities that can significantly impact the outcome of peptide synthesis.[1] The most frequently encountered impurities include:
-
Fmoc-di-Threonine (Fmoc-Thr-Thr-OH): This dipeptide impurity can form during the synthesis of the this compound building block.[1][2][3] Its presence leads to the undesired incorporation of an extra threonine residue, resulting in an insertion mutation that can be difficult to separate from the target peptide.[1]
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Thr-OH: These impurities can arise from a Lossen-type rearrangement during the introduction of the Fmoc protecting group.[1][3] Their incorporation alters the peptide backbone, which can consequently affect the peptide's structure and biological function.[1]
-
Free this compound (unprotected): The presence of the free amino acid can lead to double insertion events during the coupling step.[1][2]
-
Acetic Acid: This seemingly minor impurity can act as a capping agent, permanently terminating the peptide chain elongation and leading to truncated peptide sequences.[1][3] Even trace amounts can have a significant impact due to its low molecular weight and high reactivity.[4]
Q2: How do these impurities affect the final peptide product?
A2: Impurities in the this compound starting material can lead to a cascade of undesirable side reactions, culminating in a crude peptide product that is difficult and costly to purify.[1] The primary consequences are:
-
Reduced Purity of Crude Peptide: The presence of various impurity-related by-products significantly lowers the purity of the synthesized peptide.
-
Difficult Purification: Peptides with insertion or deletion mutations are often chemically very similar to the target peptide, making their separation by chromatography challenging.
-
Lower Overall Yield: The formation of truncated sequences and other side products reduces the overall yield of the desired high-purity peptide.[1]
-
Altered Biological Activity: Changes in the peptide sequence or backbone structure can drastically alter its biological function.
Q3: How can I detect and quantify impurities in my this compound reagent?
A3: Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound.[5] Chiral HPLC can be used to assess enantiomeric purity.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the main component and identify impurities based on their mass-to-charge ratio.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in the identification and quantification of impurities.[5]
Troubleshooting Guide
Problem 1: My crude peptide analysis (HPLC/MS) shows a significant peak corresponding to a peptide with an extra threonine residue (insertion mutation).
-
Possible Cause: Your this compound reagent is likely contaminated with Fmoc-di-Threonine (Fmoc-Thr-Thr-OH).[1][2] This impurity gets incorporated into the growing peptide chain, leading to the insertion of an additional threonine.
-
Solution:
-
Analyze the Starting Material: Use HPLC to analyze your stock of this compound to confirm the presence of the dipeptide impurity.
-
Purify the Reagent: If the impurity level is significant, purify the this compound by recrystallization.[1][6] A detailed protocol is provided below.
-
Source High-Purity Reagent: For future syntheses, purchase this compound with a certified high purity (≥99%) and low dipeptide content.[3][4][7]
-
Problem 2: I am observing a high percentage of truncated peptide sequences in my final product.
-
Possible Cause: This issue is often caused by the presence of acetic acid in the Fmoc-amino acid derivative.[1][3] Acetic acid acts as a capping agent, terminating peptide chain elongation.
-
Solution:
-
Use High-Purity Solvents: Ensure that all solvents used in the synthesis, especially DMF, are of high purity and free from amines like dimethylamine, which can cause Fmoc group removal.[2]
-
Specify Low Acetate (B1210297) Content: When purchasing Fmoc-amino acids, specify a low acetate content (e.g., <0.02%).[4] Standard HPLC analysis does not typically detect acetic acid, so supplier specifications are crucial.
-
Problem 3: My peptide has a modified backbone, as indicated by unexpected MS fragmentation or altered retention time.
-
Possible Cause: Contamination with Fmoc-β-Ala-OH or Fmoc-β-Ala-Thr-OH can lead to the incorporation of a β-alanine residue into the peptide backbone.[1][3]
-
Solution:
-
Thorough Reagent Analysis: Analyze the this compound reagent by LC-MS to identify any β-alanine-related impurities.
-
Source from a Reputable Supplier: High-quality synthesis of Fmoc-amino acids minimizes the formation of these rearrangement products. Sourcing from a reputable supplier who provides detailed certificates of analysis is recommended.
-
Data Presentation
Table 1: Impact of Fmoc-Amino Acid Purification on Crude Peptide Purity
A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated a significant improvement in the purity of the crude product when using purified Fmoc-amino acids.[1]
| Starting Material | Total Impurity Level in Fmoc-Amino Acids | Crude Peptide Purity (Glucagon) |
| Commercial Grade | ~26% | 53.49% |
| Purified | ~10% | 68.08% |
Data sourced from a study on the impact of purifying all 20 Fmoc-amino acids used in the synthesis.[1]
Experimental Protocols
Protocol 1: Purification of Fmoc-Thr(tBu)-OH by Recrystallization
This protocol is adapted from a published method for purifying Fmoc-amino acids.[1][6]
-
Dissolution: In a suitable flask, add 100g of commercial Fmoc-Thr(tBu)-OH and 600ml of toluene.
-
Heating: Heat the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Crystallization: Cool the solution to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration and Washing: Filter the crystalline product and wash the collected solid with fresh toluene.
-
Drying: Collect the wet solid and dry it under vacuum at 50°C to obtain the purified Fmoc-Thr(tBu)-OH.
Protocol 2: HPLC Analysis of Crude Peptide Purity
This is a general protocol for analyzing the purity of a crude peptide synthesized by SPPS.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Impact of this compound impurities on SPPS outcomes.
Caption: Troubleshooting decision tree for this compound impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Fmoc-Thr(tBu)-OH [cem.com]
Technical Support Center: Fmoc Group Removal in Solid-Phase Peptide Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their peptide synthesis workflows.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues users may encounter during their experiments.
FAQ 1: What are the primary indicators of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection can be identified through several analytical methods. A primary indication is the failure of the subsequent amino acid to couple, leading to deletion sequences in the final peptide product.[1][2][3]
Specific methods for detection include:
-
Qualitative Colorimetric Tests (e.g., Kaiser Test): The Kaiser test (or ninhydrin (B49086) test) is a rapid, qualitative assay to detect free primary amines on the resin beads.[1][4] A negative result, indicated by yellow or colorless beads, suggests that the Fmoc group is still attached, signifying incomplete deprotection.[5][6] A positive test results in a dark blue or purple color, indicating successful Fmoc removal.[5][6]
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene (DBF) adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301-312 nm.[5][7] A plateauing of this absorbance indicates the reaction is complete. An unusually broad curve or failure to return to the baseline may signal slow or incomplete deprotection.[5]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method for detecting incomplete deprotection.[5] Analysis of a cleaved sample of the crude peptide by RP-HPLC will show the desired product along with a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[5][8] Mass spectrometry can confirm the identity of this byproduct by showing a mass difference of 222.24 Da (the mass of the Fmoc group) between the target peptide and the deletion sequence.[5][8]
FAQ 2: What are the common causes of Fmoc group removal failure?
Several factors can contribute to inefficient Fmoc removal, leading to incomplete deprotection. These can be broadly categorized as issues related to reagents, reaction conditions, or the peptide sequence itself.
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution, can significantly reduce deprotection efficiency.[4][9] Incorrect concentrations of the deprotection agent, as well as inadequate reaction times and temperatures, can also lead to incomplete removal.[3][4]
-
Peptide Sequence and Structure: Certain peptide sequences are inherently more difficult to deprotect due to steric hindrance or aggregation.[3][4]
-
Steric Hindrance: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), can physically impede the approach of the deprotection reagent.[2][3] The presence of bulky protecting groups on adjacent amino acids, like the Boc group on Histidine (His), can also contribute to steric hindrance.[5]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets, particularly in sequences containing repeating hydrophobic residues.[3][4][5] This on-resin aggregation can make the peptide less permeable to solvents and reagents, leading to inefficient deprotection.[3][5]
-
-
Poor Resin Swelling and Overloading: Inadequate swelling of the solid support can cause peptide chains to be too close together, hindering the diffusion of reagents.[2][3][4] Similarly, high loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains.[3][4]
Troubleshooting: My Kaiser test is negative after standard Fmoc deprotection. What should I do?
A negative Kaiser test indicates the absence of free primary amines, meaning the Fmoc group has not been successfully removed.[1] The following troubleshooting workflow can help identify and resolve the issue.
FAQ 3: What are common side reactions during Fmoc deprotection and how can they be minimized?
The two most prevalent side reactions during Fmoc deprotection are aspartimide formation and diketopiperazine (DKP) formation.[8]
-
Aspartimide Formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly, Asp-Asn, or Asp-Ser sequences.[8][10] To minimize this, one can use a bulkier side-chain protecting group for Aspartic acid, such as O-2,4-dichlorobenzyl (ODCB) or 3-methylpent-3-yl (OMpe).[8] The use of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to the deprotection solution has also been shown to reduce aspartimide formation.[10]
-
Diketopiperazine (DKP) Formation: This side reaction is common when proline is the second amino acid in the sequence and can lead to the cleavage of the dipeptide from the resin.[11] Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402) has been shown to suppress DKP formation.[8][11]
Another side reaction can occur with Tryptophan-containing peptides, where the indole (B1671886) side chain can react with the dibenzofulvene (DBF) byproduct of Fmoc cleavage, leading to discoloration of the resin (yellow, orange, or pink).[12] To mitigate this, it is recommended to use Fmoc-D-Trp(Boc)-OH to protect the indole side chain and to minimize the contact time with the piperidine solution.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fmoc deprotection and the performance of common deprotection reagents.
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Well-established and effective for most sequences. | Can be insufficient for hindered sequences; is a controlled substance.[8][13] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | 2 x 10 min | As effective as piperidine; not a controlled substance.[14][13] | Similar propensity for side reactions as piperidine. |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences. | DBU is a strong base that can increase the risk of racemization and aspartimide formation.[8] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min for complete removal | Very rapid deprotection; effective for difficult and aggregation-prone sequences.[8][11] | May require optimization to minimize side reactions.[8] |
| Piperazine | 5% (w/v) in DMF/NMP | Variable | An effective alternative to piperidine, reported to reduce certain side reactions like aspartimide formation.[5][10] | May be less efficient than piperidine for some sequences.[14] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes a standard manual Fmoc deprotection step suitable for most peptide synthesis cycles.[6][15]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 15-30 minutes in the reaction vessel.[6][15]
-
Solvent Removal: Drain the DMF from the vessel.[6]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[6]
-
Reagent Removal: Drain the deprotection solution.[6]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-15 minutes.[6]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15] The resin is now ready for the next coupling step.
Protocol 2: Fmoc Deprotection for Difficult Sequences using DBU/Piperidine
This protocol is recommended for sterically hindered residues or aggregating sequences where standard methods fail.[2][5]
-
Resin Swelling: Swell the peptide-resin in DMF or N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.[16]
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in DMF.[16]
-
Deprotection: Treat the resin with the DBU/piperidine solution and agitate for 5-15 minutes.[2][5]
-
Drain: Drain the deprotection solution.[16]
-
Washing: Wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the strong base.[16]
Protocol 3: Qualitative Monitoring of Fmoc Deprotection using the Kaiser Test
This test confirms the presence of free primary amines after the deprotection step.[4][5]
-
Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[5]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[4]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[4]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[4]
-
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube containing the resin beads.[5]
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observe Color:
Protocol 4: Quantitative Monitoring of Fmoc Deprotection using UV-Vis Spectrophotometry
This method quantifies the release of the dibenzofulvene-piperidine adduct.[7][16]
-
Sample Collection: Collect the filtrate from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[16]
-
Dilution: Dilute the solution to the mark with the deprotection solvent (e.g., DMF).[16]
-
Measurement: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[7][16]
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹ in DMF).[16] This allows for the quantification of the extent of Fmoc removal.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Fmoc-Thr-OH Purity Determination
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the amino acid building blocks is paramount to achieving high-quality synthetic peptides.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of Nα-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH). Supported by experimental data and detailed methodologies, this document aims to equip scientists with the necessary information to make informed decisions for quality control in peptide synthesis.
The adage "garbage in, garbage out" is particularly resonant in the meticulous process of peptide synthesis.[1] Even seemingly minor impurities in Fmoc-amino acid starting materials can lead to a cascade of undesirable side reactions, resulting in a crude peptide product that is challenging and costly to purify.[1] Therefore, robust analytical methods are essential for identifying and quantifying potential impurities before their incorporation into a peptide sequence.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most prevalent method for determining the purity of Fmoc-amino acids.[2] This technique separates the primary compound from its impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[2][3] Purity is generally calculated as the percentage of the main peak area relative to the total area of all detected peaks.[3]
Typical Impurities in this compound:
Several types of impurities can be present in commercially available this compound, each with the potential to disrupt the stepwise elongation of the peptide chain.[1][4] Understanding these impurities is key to appreciating the importance of high-purity reagents. Common impurities include:
-
Fmoc-di-Threonine (Fmoc-Thr-Thr-OH): This dipeptide impurity can arise during the synthesis of the this compound building block itself.[1]
-
Free this compound (unprotected): The presence of the free amino acid can lead to double insertion events during the coupling step.[1]
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Thr-OH: These impurities can form through a rearrangement during the introduction of the Fmoc protecting group and can lead to the incorporation of a β-alanine residue, altering the peptide's backbone.[1][5]
-
Enantiomeric Impurities (D-Threonine): Standard HPLC columns cannot separate D- and L-amino acids. The presence of the D-enantiomer can have a significant impact on the quality and biological activity of the final peptide.[4] Chiral HPLC is required for determining enantiomeric purity.[3][6]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool for purity determination, a comprehensive characterization of this compound often involves complementary analytical methods. The following table summarizes the strengths and limitations of HPLC in comparison to Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC (Reversed-Phase) | Purity assessment, quantification of impurities.[3] | High resolution, sensitivity, and reproducibility for quantitative analysis.[7] | Co-eluting impurities can lead to inaccurate purity assessment. Does not provide structural information for unknown impurities. Cannot separate enantiomers.[2][4] |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities based on mass-to-charge ratio.[2][3] | High sensitivity and specificity, provides molecular weight information for unambiguous identification.[2] | Can have matrix effects impacting quantification. Not ideal for routine purity checks due to higher cost and lower throughput.[2] |
| NMR Spectroscopy | Detailed structural information, confirmation of identity and integrity of the molecule.[3] | Provides unambiguous structure confirmation. | Lower sensitivity compared to HPLC and MS, not suitable for detecting trace impurities. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule.[3] | Fast and simple method for confirming the overall chemical structure. | Provides limited information on purity and cannot distinguish between similar impurities. |
Experimental Protocols
To facilitate the implementation of these analytical methods, detailed experimental protocols are provided below.
HPLC Protocol for this compound Purity Assessment
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[3] Filter the final solution through a 0.22 µm syringe filter before injection.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][3]
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Gradient: A typical linear gradient is from 10% to 90% Mobile Phase B over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 265 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[3]
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.[3]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the protonated molecule [M+H]⁺.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent such as DMSO-d6 or CDCl3.[3]
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[3]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[3]
Experimental Workflow and Data Visualization
The following diagram illustrates a typical experimental workflow for the purity analysis of this compound using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
While HPLC stands out as the primary method for routine purity assessment of this compound due to its quantitative accuracy and high throughput, a multi-faceted approach incorporating techniques like MS and NMR is crucial for comprehensive characterization and unambiguous impurity identification. For researchers and professionals in drug development, employing a combination of these analytical tools is a critical step in ensuring the synthesis of high-quality, well-defined peptides, ultimately contributing to the success of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Coupling Reagents for Fmoc-Thr-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids like Fmoc-Threonine-OH (Fmoc-Thr-OH). The β-branched structure of threonine presents a significant steric obstacle, demanding a careful balance between reactivity to drive the reaction to completion and mildness to prevent side reactions, most notably racemization. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data, to inform the selection process for this challenging incorporation.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is gauged by its ability to facilitate rapid and complete acylation of the free amine of the growing peptide chain while minimizing undesirable side reactions. Threonine's steric bulk can lead to sluggish reaction kinetics, resulting in incomplete coupling and deletion sequences. Furthermore, the choice of coupling reagent and conditions can influence the stereochemical integrity of the incorporated amino acid.
The following tables summarize the performance of several common coupling reagents for the incorporation of this compound and other sterically hindered amino acids. It is important to note that exact performance can be sequence-dependent, and the quantitative data presented is often extrapolated from studies on model peptides or structurally similar amino acids due to a lack of extensive direct comparative studies on this compound itself.
Table 1: Quantitative Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Crude Peptide Purity (%)* | Racemization (%)** |
| HATU | Uronium/Aminium Salt | 20 - 45 | 70 - 85[1] | < 1[2] |
| HCTU | Uronium/Aminium Salt | 20 - 45 | 70 - 84[1] | < 1[2] |
| COMU | Uronium Salt | 20 - 45 | 78 - 91[1] | < 1[3] |
| PyBOP | Phosphonium Salt | 30 - 60 | 65 - 80 | < 2 |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 60 - 75 | < 0.5[2] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 | 55 - 70 | < 1 |
*Crude peptide purity can vary significantly based on the peptide sequence and synthesis conditions. Data is extrapolated from studies on difficult sequences.[1] **Racemization data is often for sensitive amino acids like Fmoc-Cys(Trt)-OH or Fmoc-Ser(tBu)-OH and serves as an indicator of the reagent's potential for causing epimerization.[2]
Table 2: Qualitative Performance and Practical Considerations
| Coupling Reagent | Key Advantages | Potential Disadvantages |
| HATU | High reactivity, effective for hindered amino acids.[4] | Higher cost, based on potentially explosive HOAt.[4][5] |
| HCTU | More reactive than HBTU, good for difficult couplings. | Higher cost than HBTU. |
| COMU | High reactivity comparable to HATU, excellent safety profile (non-explosive), good solubility.[1][4][5] | Higher cost than carbodiimides. |
| PyBOP | Good for sterically demanding couplings, byproducts are non-carcinogenic. | Byproducts can be difficult to remove. |
| DIC/Oxyma | Cost-effective, excellent racemization suppression, safer than HOBt/HOAt-based reagents.[2][5] | Slower reaction rates compared to onium salts.[2] |
| DIC/HOBt | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation, HOBt is potentially explosive.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the manual Fmoc-SPPS of a peptide containing a threonine residue, which can be adapted for the different coupling reagents discussed.
General Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Protocol for Uronium/Aminium Salt Reagents (HATU, HCTU, COMU):
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading) and the uronium/aminium salt reagent (2.9 equivalents) in DMF. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for the time specified in Table 1 (e.g., 20-60 minutes).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative result indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).
Coupling Protocol for Carbodiimide Reagents (DIC/Oxyma or DIC/HOBt):
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and the additive (OxymaPure® or HOBt, 3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved amino acid and additive solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Final Cleavage and Purification:
-
Cleavage: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for comparing coupling reagents in Fmoc-SPPS.
Caption: General mechanism of peptide bond formation using coupling reagents.
Conclusion
The choice of coupling reagent for the incorporation of this compound is a critical decision that directly impacts the purity and yield of the final peptide. For routine syntheses where cost is a major consideration, DIC/Oxyma offers a good balance of efficiency and excellent racemization suppression.[2] For more challenging sequences, or when faster coupling times are desired, the more reactive uronium salts such as HATU, HCTU, and COMU are superior choices.[1][4] COMU, in particular, stands out due to its high reactivity, excellent safety profile, and good solubility, making it a highly recommended modern alternative.[1][4][5] Ultimately, the optimal reagent may be sequence-dependent, and empirical testing is often necessary to achieve the best results for a specific synthetic target.
References
A Researcher's Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of Fmoc-amino acids is a critical checkpoint in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used for determining the enantiomeric purity of Fmoc-amino acids, supported by experimental data and detailed methodologies.
The control of chiral purity for Nα-Fmoc-amino acid derivatives is a crucial quality attribute in the manufacturing of therapeutic peptides to mitigate the risks of adverse pharmacological and toxicological effects from diastereomeric impurities in the final drug substance.[1] This guide focuses on the three principal methods for this analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely used and robust method for the enantioselective analysis of Fmoc-protected amino acids, offering a balance of high resolution, sensitivity, and speed.[2] The primary approach involves direct separation on a chiral stationary phase (CSP).
The choice of CSP is paramount for successful enantioseparation.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for resolving a wide range of Fmoc-amino acids.[3] Other successful CSPs include those based on Cinchona alkaloids and macrocyclic glycopeptides.[4][5]
Comparative Performance of Chiral Stationary Phases
The selection of the optimal CSP and mobile phase is critical for achieving baseline separation of D- and L-enantiomers. Below is a summary of the performance of various CSPs for the chiral separation of Fmoc-amino acids.
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Resolution (Rs) | Key Advantages |
| Lux Cellulose-2 | Polysaccharide | Reversed-phase: Acetonitrile/Water with TFA | >1.5 for most Fmoc-amino acids[3] | Broad applicability, excellent resolution for many derivatives.[3] |
| CHIRALPAK IC | Polysaccharide | Normal-phase or Reversed-phase | 2.2 < Rs < 12.5[1] | High selectivity and resolution for a variety of natural and unnatural Fmoc-amino acids.[1] |
| QN-AX™ | Cinchona Alkaloid (Anion-Exchanger) | Polar-ionic: MeOH/MeCN with TEA/FA | >2.0 for most Fmoc-amino acids[6] | Excellent efficiency, with the D-enantiomer typically eluting first.[6] |
| CHIROBIOTIC T | Macrocyclic Glycopeptide | Reversed-phase or Polar Organic | Baseline resolution achievable[5] | Multimodal capability, effective in both reversed-phase and polar organic modes.[5] |
Note: Rs > 1.5 is generally considered baseline separation. Mobile phase composition is a critical parameter and is optimized for each specific analysis.
Experimental Protocol: Chiral HPLC of Fmoc-Amino Acids
This protocol is a representative procedure based on established methods for Fmoc-amino acids using a polysaccharide-based CSP.
1. Materials and Reagents:
-
Fmoc-L-amino acid standard
-
Fmoc-D-amino acid standard (or a racemic mixture)
-
HPLC-grade Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Lux Cellulose-2, 5 µm, 250 x 4.6 mm).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with ACN/Water (e.g., 70:30 v/v) + 0.1% TFA. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the Fmoc-amino acid sample at 1 mg/mL in the mobile phase.
-
Prepare standards of the pure L- and D-enantiomers, and a mixture of both, to determine retention times and elution order.
5. Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.
Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral GC is a powerful technique that can provide very high resolution for enantioseparation.[2] A significant drawback for non-volatile compounds like Fmoc-amino acids is the necessity of derivatization to increase volatility.[2] This multi-step sample preparation can be a source of error, including potential racemization if conditions are not carefully controlled.[7]
The typical workflow involves the cleavage of the Fmoc group, followed by esterification and acylation of the amino acid to create a volatile derivative suitable for GC analysis.[7] Separation is then achieved on a chiral stationary phase, such as Chirasil-Val.[8]
Experimental Protocol Outline: Chiral GC
1. Deprotection:
-
Cleavage of the Fmoc group is performed using a suitable base, such as piperidine (B6355638) at low temperatures (e.g., 0°C) to minimize racemization.[7]
2. Derivatization:
-
The free amino acid is converted to a volatile derivative. A common method is the formation of N(O,S)-trifluoroacetyl isobutyl esters.[9]
3. GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient is used to separate the derivatized amino acids.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS detection in Selected Ion Monitoring (SIM) mode offers high sensitivity and can be used to confirm the identity of the enantiomers.[8][9]
Capillary Electrophoresis (CE): High Efficiency with Minimal Sample
Capillary electrophoresis is known for its high separation efficiency, low sample and reagent consumption, and rapid analysis times.[10] For chiral separations of amino acids, CE is a powerful alternative to HPLC and GC.[11]
The separation of enantiomers in CE is typically achieved by adding a chiral selector to the background electrolyte.[12] Commonly used chiral selectors for amino acid derivatives include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral crown ethers.[10][13]
Experimental Protocol Outline: Chiral CE
1. Instrumentation:
-
Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
-
Untreated fused-silica capillary.
2. Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH.
-
Add the chiral selector (e.g., a modified cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin) to the buffer at an optimized concentration.
3. Sample Preparation:
-
Dissolve the Fmoc-amino acid sample in the BGE or water to a suitable concentration.
4. Electrophoretic Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with sodium hydroxide, water, and the BGE.[10]
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled, e.g., 25 °C.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 200-220 nm or ~265 nm).
Method Comparison
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Differential migration in an electric field in the presence of a chiral selector in the electrolyte. |
| Sample Preparation | Minimal; direct injection of dissolved sample. | Extensive; requires deprotection and derivatization to create volatile compounds.[2] | Minimal; sample dissolved in buffer. |
| Resolution | High to excellent.[2] | Very high.[2] | Very high efficiency.[10] |
| Sensitivity | Good, typically down to ≤0.05% of the undesired isomer.[1] | High, especially with MS detection.[8] | Excellent, especially with laser-induced fluorescence (LIF) detection (requires derivatization). |
| Analysis Time | Typically 10-30 minutes per sample.[14] | Longer due to derivatization; GC run times can be 30+ minutes.[8] | Fast, often less than 15 minutes per run.[13] |
| Key Advantage | Robust, reliable, and widely applicable; the industry standard.[2] | Exceptional resolving power.[2] | High efficiency, low sample/reagent consumption, rapid method development.[10] |
| Limitations | Requires specialized and expensive chiral columns. | Labor-intensive sample preparation; risk of racemization during derivatization.[7] | Lower concentration sensitivity with UV detection compared to HPLC; reproducibility can be challenging. |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.
Caption: General experimental workflow for chiral HPLC analysis.
Caption: General experimental workflow for chiral GC analysis.
Caption: General experimental workflow for chiral CE analysis.
Conclusion and Recommendations
For the routine and reliable determination of the enantiomeric purity of Fmoc-amino acids, chiral HPLC is the recommended method due to its high resolution, robustness, and straightforward sample preparation.[2] It is the most established and widely validated technique in both research and quality control settings.
Chiral GC offers the highest resolving power but is hampered by a cumbersome and potentially error-prone derivatization process.[2][7] It is best reserved for specific cases where extremely high resolution is required and cannot be achieved by HPLC.
Chiral CE is a valuable alternative, particularly when sample volume is limited or when rapid, high-efficiency separations are needed.[10][13] Its lower concentration sensitivity with standard UV detection is a consideration, but its speed and low solvent consumption make it an attractive option for high-throughput screening or method development.
The final choice of method will depend on the specific requirements of the analysis, including the required level of sensitivity, the number of samples, available instrumentation, and the specific properties of the Fmoc-amino acid being analyzed.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 14. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Introduction to Threonine's Significance in Mass Spectrometry
A Comprehensive Guide to the Mass Spectrometry Analysis of Peptides Containing Threonine
For researchers, scientists, and drug development professionals, the accurate analysis of peptides is paramount. The presence of threonine, an amino acid with a hydroxyl group, introduces unique opportunities and challenges in mass spectrometry-based peptide sequencing and characterization. This guide provides an objective comparison of the performance of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—for the analysis of threonine-containing peptides, supported by experimental data and detailed protocols.
Threonine residues are frequent sites of post-translational modifications (PTMs), most notably phosphorylation, which plays a critical role in cellular signaling. The hydroxyl group of threonine can also be a site for glycosylation. The accurate identification and localization of these PTMs are crucial for understanding protein function and disease mechanisms. However, the labile nature of these modifications, particularly phosphorylation, presents a significant analytical challenge. Furthermore, the existence of isomers, such as isothreonine, can complicate data interpretation, requiring sophisticated analytical strategies for unambiguous identification.
This guide will delve into the intricacies of analyzing threonine-containing peptides, with a special focus on phosphopeptides, and compare the effectiveness of different fragmentation methods in providing comprehensive sequence information and accurate PTM localization.
Comparison of Fragmentation Methods
The choice of fragmentation method is critical for the successful analysis of threonine-containing peptides. Each technique offers distinct advantages and disadvantages, particularly when dealing with labile PTMs.
Collision-Induced Dissociation (CID)
CID is a widely used, robust fragmentation technique that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions. While effective for general peptide sequencing, CID poses a significant challenge for the analysis of phosphothreonine-containing peptides. The low-energy collisions often lead to the preferential neutral loss of the phosphoric acid group (H₃PO₄, 98 Da) from the precursor ion.[1] This neutral loss can dominate the tandem mass spectrum, resulting in limited backbone fragmentation and ambiguity in the localization of the phosphorylation site.[1]
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation technique that occurs in a higher-pressure collision cell. It provides higher fragmentation energy compared to CID, which can result in a more diverse range of fragment ions, including immonium ions and internal fragments. For some peptides, HCD can yield more sequence information than CID.[2] Studies have shown that HCD is well-suited for analyzing glycated peptides.[3] When analyzing peptides containing a Pro-Thr or Pro-Ser motif, HCD can produce unusual fragment ions that can aid in identification.[4]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply protonated peptide precursor. This process induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile PTMs, such as phosphorylation, making it a superior choice for the analysis of phosphopeptides.[5][6][7] ETD often provides more extensive sequence coverage for phosphopeptides compared to CID, facilitating unambiguous phosphorylation site localization.[5] However, ETD is generally more effective for peptides with higher charge states (≥3+).
Ultraviolet Photodissociation (UVPD)
UVPD is an emerging fragmentation technique that utilizes high-energy photons to induce peptide fragmentation. This method can generate a wide variety of fragment ions, including a-, b-, c-, x-, y-, and z-types, often leading to extensive sequence coverage.[8] A unique advantage of UVPD is its ability to distinguish between isomeric amino acids, such as threonine and isothreonine, based on their distinct fragmentation patterns.[9][10] This makes UVPD a valuable tool for proteogenomic studies where such distinctions are critical.[9][10]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of CID, HCD, and ETD based on data from comparative studies.
| Metric | CID | HCD | ETD | Combined CID/ETD | Source |
| Phosphopeptide-Spectrum Matches (PhosphoPSMs) | 2504 | - | 491 | 3249 (Alternating) | [11][12] |
| Peptide Identifications (General) | ~50% more than ETD | More than CID and ETD for 2+ peptides | - | - | [13] |
| Average Sequence Coverage (General Peptides) | 67% | - | 82% | 92% | [13] |
| Phosphopeptide Identifications | Lower | - | ~60% more than CID | - | [5] |
Table 1: Comparison of peptide and phosphopeptide identification rates and sequence coverage for different fragmentation methods.
| Database Search Algorithm | Fragmentation Method | Peptides Identified (at 1% FDR) | Source |
| Mascot | ETD-Trypsin Digest | 5,310 | [14] |
| MS-GFDB | ETD-Trypsin Digest | 14,409 | [14] |
| Mascot | CID-Trypsin Digest | 12,658 | [14] |
| MS-GFDB | CID-Trypsin Digest | 16,203 | [14] |
Table 2: Comparison of the number of identified peptides from ETD and CID spectra using different database search algorithms, highlighting the importance of the search algorithm in data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the mass spectrometry analysis of threonine-containing peptides.
Sample Preparation: In-solution Digestion
-
Protein Solubilization: Solubilize the protein sample in a buffer compatible with enzymatic digestion (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
Mass Spectrometry Analysis
The following are example parameters for different fragmentation methods on a hybrid ion trap-Orbitrap mass spectrometer.
CID Analysis:
-
Precursor Selection: Isolate the precursor ion of interest using a 1-2 m/z isolation window.
-
Collision Energy: Use a normalized collision energy of 35%.
-
Activation Time: 10 ms.
-
Detector: Analyze fragment ions in the linear ion trap.
HCD Analysis:
-
Precursor Selection: Isolate the precursor ion of interest using a 1-2 m/z isolation window.
-
Collision Energy: Use a normalized collision energy of 30-35%.
-
Activation Time: 0.1 ms.
-
Detector: Analyze fragment ions in the Orbitrap at a resolution of ≥15,000.
ETD Analysis:
-
Precursor Selection: Isolate the precursor ion of interest using a 1-2 m/z isolation window.
-
Reagent: Use fluoranthene (B47539) as the ETD reagent.
-
Activation Time: 100-250 ms, depending on the precursor charge state and m/z.
-
Detector: Analyze fragment ions in the linear ion trap or Orbitrap.
UVPD Analysis:
-
Precursor Selection: Isolate the precursor ion of interest.
-
Laser: Use a 193 nm ArF excimer laser.
-
Laser Pulse: A single laser pulse of ~5 ns.
-
Detector: Analyze fragment ions in the Orbitrap.
Visualizing Workflows and Fragmentation Pathways
Diagrams generated using Graphviz (DOT language) illustrate key workflows and fragmentation patterns.
A typical bottom-up proteomics workflow for peptide analysis.
Simplified representation of CID/HCD and ETD fragmentation mechanisms.
Comparison of CID and ETD for phosphothreonine peptide fragmentation.
Conclusion and Recommendations
The optimal method for analyzing threonine-containing peptides depends on the specific research question.
-
For general peptide identification of non-modified peptides, CID and HCD are robust and effective methods.
-
For the analysis of phosphothreonine-containing peptides , ETD is the superior method due to its ability to preserve the labile phosphate group, leading to more confident site localization. Combining CID and ETD in an alternating or decision-tree-based approach can maximize the number of identified phosphopeptides.
-
When encountering potential isomeric ambiguity between threonine and isothreonine, UVPD offers a powerful solution for their differentiation.
By carefully selecting the appropriate fragmentation technique and optimizing experimental parameters, researchers can overcome the challenges associated with the mass spectrometry analysis of threonine-containing peptides and gain deeper insights into their biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HCD Fragmentation of Glycated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for Identification of Threonine Isoforms in Peptides by Ultraviolet Photofragmentation of Cold Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc vs. Boc: A Comparative Guide for the Synthesis of Sensitive Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protection strategies is a critical decision that profoundly influences the yield, purity, and overall success of synthesizing sensitive peptides. This guide provides an objective comparison of the two methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route for peptides containing acid-sensitive residues or those prone to side reactions.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc group is base-labile and is typically cleaved using a solution of piperidine (B6355638) in a polar aprotic solvent.[1] This key distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions.
Key Advantages of the Fmoc Strategy for Sensitive Peptides
The Fmoc strategy has largely become the method of choice for the synthesis of sensitive peptides due to its milder deprotection conditions and the orthogonality of its protecting group scheme.[][3]
-
Preservation of Acid-Sensitive Residues: The repetitive use of strong acid in Boc-SPPS can lead to the degradation of sensitive amino acids. For instance, Tryptophan (Trp) can be modified under acidic conditions, and Methionine (Met) is susceptible to oxidation and S-alkylation.[][4] The mild basic conditions of Fmoc deprotection effectively prevent these side reactions, leading to higher purity and yield for peptides containing these residues.[]
-
Orthogonal Protection Scheme: The Fmoc/tBu (tert-butyl) strategy is fully orthogonal. The base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[] This allows for selective on-resin modifications of the peptide, which is a significant advantage for synthesizing complex and modified peptides.[] In contrast, the Boc/Bzl (benzyl) strategy is considered semi-orthogonal, as both protecting groups are removed by acid, albeit at different strengths.[1]
-
Milder Final Cleavage: The final cleavage of the peptide from the resin in Fmoc-SPPS is typically achieved with a milder TFA "cocktail," whereas Boc-SPPS often requires hazardous and corrosive strong acids like hydrogen fluoride (B91410) (HF).[1][3] This makes the Fmoc strategy more amenable to standard laboratory setups and safer to perform.
While the Fmoc strategy offers significant advantages, it is not without its own set of potential side reactions. Aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Asn motifs, can be a significant issue due to the basic deprotection conditions.[6][7] Racemization of sensitive residues like histidine and cysteine can also occur.[6] However, strategies to mitigate these side reactions, such as the use of modified protecting groups and optimized coupling conditions, have been developed.[6]
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes when comparing the Fmoc and Boc strategies for the synthesis of sensitive peptides. The data is based on established principles and findings from various studies.
Table 1: General Comparison of Fmoc vs. Boc SPPS for Sensitive Peptides
| Parameter | Fmoc Strategy | Boc Strategy | Key Considerations |
| Crude Purity (%) | Generally >90%[8] | Generally 70-85%[8] | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products. |
| Overall Yield (%) | Typically >85%[8] | Typically 60-80%[8] | Yield is highly dependent on the efficiency of each coupling and deprotection step. |
| Deprotection Conditions | 20-50% Piperidine in DMF[8] | 25-50% TFA in DCM[8] | Mild base vs. strong acid. |
| Side Reactions | Aspartimide formation, Racemization[6] | Alkylation of Trp/Met, Acid-catalyzed degradation[][4] | Side reactions are sequence- and condition-dependent. |
Table 2: Aspartimide Formation in Fmoc-SPPS for Asp-Xxx Sequences
| Asp-Xxx Sequence | Aspartimide Formation (% per cycle) | Mitigation Strategy |
| Asp-Gly | High[6] | Use of Fmoc-Asp(OBno)-OH shows almost no aspartimide formation. |
| Asp-Asn | Significant[6] | Use of Fmoc-Asp(OBno)-OH is effective. |
| Asp-Arg | Significant[6] | Use of Fmoc-Asp(OBno)-OH is effective. |
Data adapted from studies on aspartimide formation and its mitigation.[6]
Experimental Protocols
The following are generalized protocols for a single cycle of amino acid addition in both Fmoc and Boc SPPS. These protocols may require optimization based on the specific peptide sequence and available equipment.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a standard cycle for adding one Fmoc-protected amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (HBTU/DIEA Activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a standard cycle for adding one Boc-protected amino acid.
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3 times), Isopropanol (IPA) (3 times), and then DCM (3 times).
-
-
Neutralization:
-
Neutralize the N-terminal ammonium (B1175870) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (DCC/HOBt Activation):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF/DCM.
-
Add DCC (3 eq.) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Cleavage and Deprotection Cocktails for Sensitive Peptides
Fmoc Strategy (TFA-based cleavage):
-
Standard Cocktail (for most peptides): TFA/TIS/H₂O (95:2.5:2.5)[9]
-
For peptides with Trp(Boc): TFA/TIS/H₂O (95:2.5:2.5)[9]
-
For peptides with Cys, Met, Tyr, and unprotected Trp (Reagent K): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)[9][10]
Boc Strategy (HF cleavage):
-
Final cleavage typically requires anhydrous Hydrogen Fluoride (HF) with scavengers like anisole (B1667542) in a specialized apparatus. This procedure is hazardous and requires specific expertise.
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Side-Chain Protection of Threonine: tBu vs. Trt vs. Thp
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, the selection of an appropriate side-chain protecting group for threonine (Thr) is a critical determinant of synthesis efficiency, peptide purity, and overall yield. The hydroxyl group of threonine is susceptible to undesired side reactions, such as O-acylation, necessitating a robust yet selectively cleavable protecting group. This guide provides an objective comparison of three commonly employed protecting groups for the Thr side chain: tert-butyl (tBu), trityl (Trt), and tetrahydropyranyl (Thp), supported by experimental considerations.
Core Principles of Threonine Side-Chain Protection in Fmoc SPPS
The foundational requirement for a Thr side-chain protecting group in Fmoc-based SPPS is its orthogonality to the Fmoc group. This means it must remain stable under the basic conditions used for the repeated removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF) while being readily cleavable under acidic conditions at the final deprotection and resin cleavage step.[1][2] The choice among tBu, Trt, and Thp hinges on their relative acid lability and their impact on the physicochemical properties of the peptide during synthesis.
Comparative Analysis of tBu, Trt, and Thp Protecting Groups
The tert-butyl (tBu) group is the most conventional and robust choice for routine peptide synthesis. In contrast, the more acid-labile trityl (Trt) and tetrahydropyranyl (Thp) groups offer distinct advantages in specific synthetic contexts, such as the synthesis of protected peptide fragments or sequences prone to aggregation.[1][3]
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Fmoc-Thr(Thp)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | Tetrahydropyranyl (Thp) |
| Acid Lability | Low; requires strong acid (e.g., 95% TFA) for cleavage.[1][4] | High; cleavable with mild acid (e.g., 1-10% TFA in DCM).[5][6] | High; cleavable with very mild acid (e.g., 2% TFA).[3] |
| Stability | Stable to prolonged piperidine treatment for Fmoc deprotection. | Stable to standard Fmoc deprotection conditions. | Stable to most non-acidic reagents, including piperidine.[3][7] |
| Primary Application | Routine synthesis of fully deprotected peptides.[1] | Synthesis of protected peptide fragments; peptides prone to aggregation.[8] | Suitable for Fmoc/tBu strategy, especially when mild cleavage is required.[3][7] |
| Key Advantages | - High stability during synthesis. - Widely characterized and cost-effective. | - Mild cleavage conditions preserve other acid-labile functionalities. - Can improve peptide solubility and reduce aggregation.[8] | - Very mild cleavage conditions. - Can improve solubility of protected peptides.[3][7] |
| Key Disadvantages | - Harsh cleavage conditions (high concentration of TFA) may not be suitable for sensitive peptides. - Can contribute to aggregation in "difficult" sequences.[8] | - Steric bulk may sometimes hinder coupling reactions. - Trityl cations generated during cleavage require efficient scavenging.[9] | - Introduces a new stereocenter, leading to diastereomeric mixtures of the protected amino acid.[10] |
| Potential Side Reactions | Incomplete deprotection with reduced TFA concentrations.[4] | Re-attachment of trityl cations to nucleophilic residues if scavenging is inefficient.[9] | Potential for incomplete cleavage if conditions are too mild. |
Experimental Protocols
Below are generalized experimental protocols for the key steps involving the cleavage of tBu, Trt, and Thp protected threonine residues in Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and solid support.
Protocol 1: Cleavage of Thr(tBu)-Protected Peptides
This protocol is for the final cleavage and deprotection of a peptide synthesized using Fmoc-Thr(tBu)-OH.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).[4]
-
Dichloromethane (DCM) for washing.
-
Cold diethyl ether (Et₂O) for precipitation.
Procedure:
-
Wash the peptide-resin thoroughly with DCM to remove residual DMF.
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Selective Cleavage of Thr(Trt)-Protected Peptides
This protocol is for the selective deprotection of the Trt group, for example, in the synthesis of protected peptide fragments.
Reagents:
-
Cleavage Cocktail: 1-10% TFA in DCM with 2.5% TIS as a scavenger.[6]
-
10% Pyridine (B92270) in Methanol (B129727) (for neutralization).
-
DCM for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the cleavage cocktail (e.g., 1% TFA, 2.5% TIS in DCM) for 30 minutes at room temperature. Repeat as necessary, monitoring the deprotection by HPLC.
-
Filter the cleavage solution into a flask containing 10% pyridine in methanol for neutralization.
-
Wash the resin with DCM.
-
The resin now carries the peptide with the Thr side chain deprotected, while other tBu-protected residues remain intact.
-
To isolate the fully protected peptide fragment from a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin), the peptide can be cleaved from the resin using the mild TFA/DCM mixture.[2]
Protocol 3: Cleavage of Thr(Thp)-Protected Peptides
This protocol outlines the mild acid cleavage for the deprotection of the Thp group.
Reagents:
-
Cleavage Cocktail: 2% TFA in DCM with TIS as a scavenger.[3]
-
DCM for washing.
-
Cold diethyl ether for precipitation.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the 2% TFA cleavage cocktail for approximately 15-30 minutes at room temperature.[3]
-
Filter the cleavage mixture.
-
If performing a global deprotection in conjunction with tBu-based protecting groups, a standard high-TFA cocktail (Protocol 1) will also cleave the Thp group.
-
Isolate the peptide via precipitation with cold diethyl ether as described in Protocol 1.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical logic discussed, the following diagrams are provided.
Conclusion
The choice of a side-chain protecting group for threonine is a strategic decision that should be guided by the specific requirements of the peptide synthesis. For routine applications where the final product is a fully deprotected peptide, the robust and well-established Fmoc-Thr(tBu)-OH remains the standard. However, for the synthesis of protected peptide fragments, aggregation-prone sequences, or peptides containing other acid-sensitive moieties, the milder cleavage conditions offered by Fmoc-Thr(Trt)-OH and Fmoc-Thr(Thp)-OH provide valuable alternatives that can lead to higher purity and yield of the desired product. The introduction of a diastereomeric center by the Thp group is a factor to consider, though it is removed upon final deprotection.[10] Careful consideration of these factors will enable researchers to optimize their peptide synthesis strategies for successful outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cblpatras.gr [cblpatras.gr]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protecting Group Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, functionally active peptides. Orthogonal protecting group strategies, which allow for the selective removal of specific protective groups without affecting others, are the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the most prevalent orthogonal strategies, supported by experimental data and detailed protocols, to inform the selection of the optimal approach for various research and drug development applications.
The Principle of Orthogonality
At its core, orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class is stable to the conditions used to remove the others.[1] A typical peptide synthesis strategy involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.[1]
This multi-layered protection scheme allows for the precise and controlled construction of complex peptide architectures.
Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl
The two most prominent methodologies in solid-phase peptide synthesis are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. The fundamental distinction lies in the chemical lability of the α-amino protecting group, which dictates the entire synthetic approach.
The Fmoc/tBu Strategy
This is the most widely adopted method in modern peptide synthesis.[2] It is a fully orthogonal system where the temporary Nα-protecting group (Fmoc) is cleaved under basic conditions, while the permanent side-chain protecting groups (tBu-based) and the resin linker are cleaved under acidic conditions.[]
-
Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2]
-
Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group.[2]
-
Deprotection: The Fmoc group is cleaved by a base, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). The tBu-based side-chain groups are stable under these conditions and are subsequently removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[2]
The Boc/Bzl Strategy
A classic approach, the Boc/Bzl strategy relies on graded acid lability. It is considered a quasi-orthogonal system because both the temporary and permanent protecting groups are removed by acid, but at different concentrations.[4]
-
Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[2]
-
Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions for removal.[2]
-
Deprotection: The Boc group is removed with a moderately strong acid, such as TFA, while the Bzl-based side-chain protecting groups and cleavage from the resin require a much stronger acid, such as hydrofluoric acid (HF).[4]
Performance Comparison
While both methods can produce high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. The following tables summarize the key characteristics and performance metrics of each strategy.
Table 1: General Comparison of Fmoc/tBu and Boc/Bzl Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM |
| Side-Chain Protection | tert-Butyl (tBu)-based | Benzyl (Bzl)-based |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |
| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) |
| Typical Yield per Step | >99%[] | High, but can be affected by aggregation |
| Automation Friendliness | Highly amenable | Less common in modern automated synthesizers |
| Safety Considerations | Avoids highly corrosive HF | Requires specialized apparatus for HF handling |
| Cost of Amino Acids | Can be more expensive | Generally less expensive |
Table 2: Quantitative Analysis - Synthesis of Amyloid Beta (Aβ) Peptide (A "Difficult" Sequence)
| Strategy | Modifications/Coupling | Crude Yield | Purity | Reference |
| Fmoc/tBu SPPS | Standard Fmoc/tBu SPPS | 33% | Not Reported | [] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported | [] |
| Fmoc SPPS | HCTU coupling, microwave assistance | 87% | 67% | [] |
It is generally acknowledged that for "difficult sequences" prone to aggregation, Boc chemistry can sometimes offer advantages due to the protonation of the N-terminus in the acidic deprotection step, which can reduce aggregation.[]
Table 3: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) - A Model Pentapeptide
| Strategy | Synthesis Method | Crude Purity | Reference |
| Fmoc-SPPS | Aqueous Fmoc/tBu peptide synthesis | 86% | [5] |
| Boc-SPPS | Liquid-assisted ball-milling | - | [6] |
| Fmoc-SPPS | Using p-alkoxybenzyl alcohol resin | Superior yields and easier purification compared to Boc on Merrifield resin | [7] |
Advanced Orthogonal Protecting Groups for Complex Peptides
For the synthesis of more complex peptides, such as cyclic, branched, or modified peptides, additional orthogonal protecting groups are necessary. These "auxiliary" groups can be removed under conditions that do not affect the Nα-Fmoc/Boc or the side-chain tBu/Bzl protection.
Table 4: Common Auxiliary Orthogonal Protecting Groups
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |
| Alloc (Allyloxycarbonyl) | Amine, Hydroxyl, Carboxyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Fmoc/tBu, Boc/Bzl |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine | 2% Hydrazine (B178648) in DMF | Fmoc/tBu, Boc/Bzl |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine | 2% Hydrazine in DMF (more stable than Dde) | Fmoc/tBu, Boc/Bzl |
| Photolabile Groups (e.g., Npb) | Carboxyl | UV light (e.g., 365 nm) | Fmoc/tBu, Boc/Bzl |
Alternative Strategy: Enzymatic Ligation
Enzymatic ligation has emerged as a powerful alternative to purely chemical synthesis, particularly for large proteins. This method uses ligases to join unprotected peptide fragments with high specificity.
Table 5: Comparison of Chemical Synthesis (SPPS) and Enzymatic Ligation
| Feature | Chemical Synthesis (SPPS) | Enzymatic Ligation |
| Principle | Stepwise addition of protected amino acids on a solid support. | Enzymes form native peptide bonds between unprotected peptide fragments. |
| Specificity | Prone to side reactions and racemization, requiring protecting groups. | High to absolute, dictated by the enzyme's recognition sequence. |
| Reaction Conditions | Harsh chemicals (e.g., strong acids for deprotection), organic solvents. | Mild, aqueous buffers, near-neutral pH, room temperature. |
| Yield | Generally lower overall yields for longer peptides due to multiple steps. | Can be very high, particularly for complex ligations (>90% reported). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (Manual Synthesis Cycle)
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
-
Resin Preparation:
-
Place the peptide-resin from the previous cycle in a suitable reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).[8]
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[8]
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (B109758) (DCM) (3 x 1 min) to prepare for the next cycle.[8]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.[8]
-
-
Capping (Optional):
-
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed. Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.[8]
-
Wash the resin with DMF and DCM.[8]
-
Protocol 2: Boc Solid-Phase Peptide Synthesis (Manual Synthesis Cycle)
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20 minutes.
-
-
Washing: Wash the resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3x).
-
-
Coupling:
-
Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitor reaction completion with the Kaiser test.
-
Protocol 3: Selective On-Resin Removal of the Alloc Group
This protocol is for the selective deprotection of a side chain protected with Alloc using a classical palladium(0)-catalyzed method.
-
Resin Preparation: Swell the Alloc-containing peptide-resin in DCM and wash three times.
-
Deprotection Solution Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM. Add a scavenger, such as phenylsilane (B129415) (20 equivalents).
-
Alloc Deprotection:
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 2 x 20 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.
-
Protocol 4: Selective On-Resin Removal of the Dde Group
This protocol is for the selective deprotection of a lysine (B10760008) side chain protected with Dde.
-
Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).[8]
-
Dde Deprotection:
-
Washing: Wash the resin extensively with DMF (5x) to remove residual hydrazine.[8]
Visualizing the Strategies and Applications
Diagrams are essential for understanding the logical flow of these complex synthetic strategies and their ultimate application in biological systems.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally benign peptide synthesis using liquid-assisted ball-milling: application to the synthesis of Leu-enkephalin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Characterizing Fmoc-Thr-OH Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and purity of the amino acid building blocks are paramount. Nα-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH) and its derivatives are fundamental components in solid-phase peptide synthesis (SPPS). Ensuring the identity, purity, and stability of these reagents is critical for the successful synthesis of high-quality peptides. This guide provides an objective comparison of key analytical techniques for the characterization of this compound derivatives, supported by experimental data and detailed protocols.
The primary analytical methods for characterizing this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique insights into the molecular structure and purity of the compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the analysis of this compound using these instrumental methods.
Table 1: NMR Spectroscopy Data for this compound
NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d6.[1]
| ¹H NMR (400 MHz, DMSO-d6) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.7 | br s | - | COOH |
| 7.89 | d | 7.5 | 2H, Fmoc (H4, H5) |
| 7.72 | t | 7.0 | 2H, Fmoc (H1, H8) |
| 7.61 | d | 8.0 | 1H, NH |
| 7.42 | t | 7.4 | 2H, Fmoc (H2, H7) |
| 7.33 | t | 7.4 | 2H, Fmoc (H3, H6) |
| 4.30 - 4.20 | m | - | 3H, Fmoc-CH, Fmoc-CH₂ |
| 4.10 | m | - | 1H, α-CH |
| 3.95 | m | - | 1H, β-CH |
| 1.15 | d | 6.3 | 3H, γ-CH₃ |
| ¹³C NMR (100 MHz, DMSO-d6) | |
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | COOH |
| 156.5 | Urethane C=O |
| 143.9, 140.7 | Fmoc C4a, C9a |
| 127.6, 127.1, 125.3, 120.1 | Fmoc CH |
| 66.3 | β-C |
| 65.6 | Fmoc CH₂ |
| 59.1 | α-C |
| 46.7 | Fmoc CH |
| 20.2 | γ-CH₃ |
Table 2: High-Performance Liquid Chromatography (HPLC) Data for this compound
HPLC is a primary method for assessing the purity of this compound. Chiral HPLC can also be employed to determine enantiomeric purity.[1][2]
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Polysaccharide-based (e.g., Lux Cellulose-2) |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile (B52724) + 0.1% TFA | Isocratic mixture (e.g., Acetonitrile/Water/TFA) |
| Gradient | 10-90% B over 20 min | N/A |
| Flow Rate | 1.0 mL/min[1] | 0.6 - 1.0 mL/min |
| Detection | UV at 265 nm or 280 nm | UV at 262 nm |
| Expected Retention Time | Dependent on the specific gradient and system | Baseline separation of D and L enantiomers |
| Purity Assessment | >98.0% | Enantiomeric excess >99.0% |
Table 3: Mass Spectrometry (MS) Data for this compound
MS provides accurate molecular weight information and structural details through fragmentation analysis.[1] Electrospray ionization (ESI) is a common technique for this analysis.
| Parameter | Expected Value |
| Ionization Mode | ESI-Negative |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.36 g/mol [3] |
| [M-H]⁻ | 340.12 |
| [M+Na]⁺ | 364.12 |
| [M+H]⁺ | 342.13 |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its overall structure.[1]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1720 | C=O stretch | Carboxylic acid |
| ~1690 | C=O stretch | Urethane |
| ~1530 | N-H bend | Amide |
| 1450, 760, 740 | C=C bend | Aromatic (Fmoc) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).[1]
-
Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.[1]
-
¹H NMR Acquisition : Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[1]
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR.
-
Data Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants to reference values to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).[1]
-
Instrumentation : Use an HPLC system equipped with a UV detector, a C18 reversed-phase column for purity analysis or a chiral stationary phase (CSP) column for enantiomeric purity, and an autosampler.[1]
-
Chromatographic Conditions (Reversed-Phase) :
-
Data Analysis : Determine the retention time of the main peak. Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks. For chiral analysis, calculate the enantiomeric excess (ee%).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
-
Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) and compare the measured mass-to-charge ratio with the theoretical value for this compound. Analyze any fragmentation patterns to further confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer.[1]
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.[1]
-
Data Analysis : Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for characterizing this compound derivatives and the relationship between the analytical techniques.
Caption: Workflow for the characterization of this compound.
Caption: Relationship between techniques and information.
References
Evaluating the performance of different resins in threonine coupling
For researchers, scientists, and drug development professionals, the successful solid-phase peptide synthesis (SPPS) of threonine-containing peptides is critically dependent on the choice of solid support. Threonine, a sterically hindered amino acid, presents unique challenges during coupling reactions. The selection of an appropriate resin influences not only the coupling efficiency but also the purity of the final peptide by mitigating common side reactions. This guide provides an objective comparison of common resins used for this purpose, supported by representative experimental data and detailed protocols.
The primary challenge in threonine coupling stems from its β-branched structure and the nucleophilic hydroxyl group on its side chain. Even when protected with a tert-butyl (tBu) group, its steric bulk can impede reaction kinetics.[1][2] Furthermore, incomplete reactions can lead to deletion sequences, while harsh cleavage conditions required by some resins can promote side reactions.[3][4]
Comparative Analysis of Common SPPS Resins
The three resins most frequently employed for the synthesis of peptides containing threonine are Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, and Sieber amide resin. Each possesses distinct characteristics that make it suitable for different synthetic strategies and final product requirements.
-
Wang Resin : As a widely used support for synthesizing peptide acids, Wang resin is known for its robustness.[5][6] However, attaching the first amino acid can be challenging, and it requires strong acid (typically >50% TFA) for cleavage, which can be detrimental to sensitive peptides.[6][7]
-
2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly favored for its extreme acid lability, allowing peptide cleavage under very mild conditions (e.g., 1-5% TFA).[6] This is a major advantage for preparing protected peptide fragments or synthesizing peptides with acid-sensitive residues.[7][8] The steric bulk of the trityl linker also effectively minimizes side reactions like diketopiperazine formation, particularly when proline or glycine (B1666218) are near the C-terminus.[6]
-
Sieber Amide Resin : Specifically designed for the synthesis of peptide amides, Sieber resin also features a highly acid-labile linker.[5][9] This allows for cleavage under mild conditions (1-2% TFA), preserving side-chain protecting groups if needed.[10][11] Its linker is noted to be less sterically hindered than other amide resins like Rink Amide, which can lead to higher coupling efficiency for demanding residues.[5][7]
Performance Data Summary
The following table summarizes representative performance data for the coupling of Fmoc-Thr(tBu)-OH onto different resins during the synthesis of a model peptide. The data is extrapolated from typical results found in SPPS literature.
| Resin Type | Target C-Terminus | Cleavage Condition | Representative Crude Purity (%) | Overall Yield (%) | Key Advantages | Potential Drawbacks |
| Wang Resin | Carboxylic Acid | High TFA (50-95%) | 80 - 90 | 65 - 75 | Robust, cost-effective for standard peptides.[7] | Harsh cleavage can cause side reactions; risk of racemization during first amino acid loading.[7] |
| 2-CTC Resin | Carboxylic Acid | Mild TFA (1-5%) or Acetic Acid | 90 - 97 | 80 - 90 | Mild cleavage preserves protecting groups; reduces racemization and diketopiperazine formation.[6][8] | Moisture sensitive; requires strict anhydrous conditions to prevent premature cleavage.[5][6] |
| Sieber Amide Resin | Amide | Mild TFA (1-2%) | 92 - 98 | 85 - 95 | High efficiency for bulky amino acids; mild cleavage yields protected or deprotected amides.[7][9] | Primarily for peptide amides; higher cost compared to Wang resin.[11] |
Visualizing the SPPS Workflow
The general workflow for solid-phase peptide synthesis, including the critical threonine coupling step, follows a cyclical process of deprotection, activation, and coupling.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]
A Head-to-Head Comparison: Cost-Benefit Analysis of Fmoc versus Boc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that impacts process efficiency, product purity, and overall cost. While both are well-established chemistries, they operate on fundamentally different principles, offering distinct advantages and disadvantages. This guide provides an objective comparison to inform the selection of the most appropriate strategy for your peptide synthesis needs.
The primary distinction lies in their deprotection chemistry: the Boc group is labile to acid, while the Fmoc group is labile to base.[1][2] This core difference dictates the entire synthetic workflow, from the selection of resins and side-chain protecting groups to the final cleavage and purification steps.
Quantitative Comparison: Fmoc vs. Boc Chemistry
The selection of a synthesis strategy involves a trade-off between raw material costs, process efficiency, and the final product's quality.
Table 1: Cost and Reagent Comparison
| Factor | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Protected Amino Acids | Generally less expensive.[3] | Generally more expensive, but prices are becoming more competitive.[3][] | A primary driver of raw material costs. |
| Primary Solvents | Dichloromethane (DCM) - relatively inexpensive.[3] | N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) - more costly.[3] | Solvent cost and disposal are significant factors in large-scale synthesis.[3] |
| Deprotection Reagent | Trifluoroacetic acid (TFA).[5] | Piperidine (B6355638).[5] | Piperidine can be recycled in some protocols, offering potential long-term savings.[3] |
| Final Cleavage Reagent | Harsh acids like Hydrofluoric Acid (HF) or TFMSA.[6] | Primarily TFA.[3] | Boc chemistry's use of HF requires specialized, corrosion-resistant equipment.[7] |
| Waste Profile | Involves hazardous, corrosive acids requiring special handling.[3] | Generally considered "greener" due to milder reagents, though solvents like DMF are under scrutiny.[3][8] | Waste disposal is a significant operational cost. |
Table 2: Performance and Process Metrics
| Metric | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Typical Yield per Cycle | High, but can be affected by aggregation.[7] | Consistently high, often >99%.[] | Crucial for the synthesis of long peptides where cumulative losses are significant.[] |
| Crude Purity | May be lower due to harsher deprotection conditions.[3] | Generally higher due to milder conditions and fewer side reactions.[3] | Higher crude purity significantly reduces downstream purification costs and time. |
| Synthesis Time per Cycle | 10-20 minutes.[6] | 10-20 minutes.[6] | While cycle times are similar, Fmoc is more amenable to full automation, increasing throughput. |
| Automation Compatibility | Less amenable to full automation.[3] | Highly compatible with modern automated synthesizers.[3][9] | Automation is key for efficiency and reproducibility in large-scale production. |
| Orthogonality | Semi-orthogonal (Boc/Bzl strategy relies on graduated acid lability).[1] | Fully orthogonal (Fmoc/tBu strategy uses base/acid cleavage).[1][] | Full orthogonality allows for more complex synthetic schemes and side-chain modifications.[] |
| Monitoring | No direct real-time monitoring of deprotection. | Deprotection releases a UV-active byproduct, allowing for real-time monitoring.[9] | Monitoring helps ensure complete reactions at each step, improving final purity. |
In-Depth Analysis
Synthesis of Challenging Sequences For hydrophobic peptides prone to aggregation, Boc chemistry often provides a distinct advantage.[6][10] The repetitive acidic deprotection steps protonate the N-terminus of the growing peptide chain. This positive charge disrupts the intermolecular hydrogen bonding that leads to the formation of secondary structures, thereby improving solvation and accessibility for the next coupling step.[10] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation, potentially leading to lower yields and purity.[10]
Safety and Environmental Impact The Fmoc strategy is generally considered safer and more environmentally friendly.[3] Its reliance on mild bases for deprotection and TFA for final cleavage avoids the need for the highly corrosive and hazardous HF required in many Boc protocols.[11] However, the solvents commonly used in Fmoc chemistry, such as DMF and NMP, are facing increasing regulatory scrutiny.[8] Efforts to develop "greener" solvents are ongoing for both strategies.[3][12]
Scalability and Industrial Application For large-scale production under cGMP conditions, the Fmoc approach is often favored due to its mild reaction conditions, amenability to automation, and straightforward waste management.[] The ability to monitor the synthesis in real-time adds a layer of quality control that is invaluable in manufacturing.[] Nevertheless, the Boc strategy remains relevant for specific applications, particularly for established manufacturing processes and for synthesizing aggregation-prone sequences where it may yield a purer crude product.[10][]
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle, highlighting the key methodological differences.
Boc SPPS Cycle (Manual Synthesis)
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Washing: Wash the resin thoroughly with DCM (3-5x) to remove residual TFA and the cleaved Boc group.
-
Neutralization: Neutralize the protonated N-terminal amine with a 5-10% solution of a hindered base, typically diisopropylethylamine (DIPEA), in DCM for 5-10 minutes.
-
Washing: Wash the resin again with DCM (3-5x) to remove excess base.
-
Coupling:
-
Dissolve the next Boc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HOBt, 3-5 equivalents) in DMF or DCM.
-
Add a coupling reagent (e.g., DCC or DIC, 3-5 equivalents) and add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours, monitoring completion with a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts, preparing it for the next cycle.
Fmoc SPPS Cycle (Manual Synthesis)
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.[3]
-
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the cleaved fluorenyl byproduct.
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, HBTU, 3-5 equivalents) in DMF.
-
Add a hindered base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 30-60 minutes, monitoring completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.
Workflow Visualizations
The diagrams below illustrate the cyclical processes of each SPPS strategy.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
Conclusion and Recommendations
The choice between Fmoc and Boc chemistry is not a matter of one being definitively superior, but rather of selecting the right tool for the specific task.
Choose Fmoc chemistry when:
-
Synthesizing standard or long peptides not prone to aggregation.[]
-
The peptide contains acid-sensitive modifications (e.g., phosphorylation, glycosylation).[9]
-
High crude purity is a priority to simplify downstream processing.[3]
-
High-throughput synthesis and automation are required.[3]
-
Avoiding highly hazardous reagents like HF is a primary safety concern.[7]
Choose Boc chemistry when:
-
Synthesizing hydrophobic or "difficult" sequences known to aggregate.[10][]
-
The peptide sequence is sensitive to bases.[14]
-
Minimizing the initial cost of raw materials is a major factor, and the necessary safety equipment for handling harsh acids is available.[3][]
-
Working with a well-established, validated process for a specific peptide.[]
Ultimately, a comprehensive evaluation of the peptide's characteristics, quality requirements, regulatory considerations, and scalability potential is necessary to make an informed decision.[] For novel or particularly challenging long peptides, preliminary comparative testing of both strategies may be the most prudent approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. peptide.com [peptide.com]
The Ripple Effect: How Fmoc-Thr-OH Quality Dictates Final Peptide Purity
For researchers, scientists, and drug development professionals immersed in the precise science of peptide synthesis, the quality of foundational building blocks is paramount. This guide offers an objective comparison, supported by experimental data, on how the purity of a single amino acid derivative, Fmoc-Thr-OH, significantly influences the final purity of a synthetic peptide. The principle "garbage in, garbage out" is particularly resonant in the meticulous process of solid-phase peptide synthesis (SPPS), where even minute impurities in starting materials can trigger a cascade of unwanted side reactions, leading to a crude product that is both challenging and costly to purify. This analysis of Fmoc-Threonine-OH (this compound) serves to illustrate the profound impact of raw material quality on the ultimate success of peptide synthesis.
The Hidden Saboteurs: Common Impurities in this compound
The quality of this compound is a critical factor determining the purity of the final synthetic peptide.[1] Several types of impurities can be present in commercially available this compound, each with the potential to disrupt the stepwise elongation of the peptide chain.[1] Understanding these impurities is key to appreciating the importance of high-purity reagents.
Key impurities include:
-
Fmoc-di-Threonine (Fmoc-Thr-Thr-OH): This dipeptide impurity, which can form during the synthesis of the this compound building block itself, leads to the undesired incorporation of an extra threonine residue. This results in an insertion mutation that can be difficult to separate from the target peptide.[1]
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Thr-OH: These impurities can arise from a Lossen-type rearrangement during the introduction of the Fmoc protecting group. Their presence can lead to the incorporation of a β-alanine residue, altering the peptide's backbone and, consequently, its structure and function.[1]
-
Free this compound (unprotected): The presence of the free amino acid can lead to double insertion events during the coupling step.[1]
-
Acetic Acid: A hidden threat, acetic acid contamination can lead to the truncation of the growing peptide chain. Even trace amounts can have a significant impact due to its high reactivity.[2][3]
A Tale of Two Syntheses: The Glucagon Case Study
A compelling study on the synthesis of Glucagon, a 29-amino acid peptide, vividly demonstrates the dramatic improvement in final product quality when using purified Fmoc-amino acids. While this study involved the purification of all amino acids used in the synthesis, the principles and results are directly applicable to the quality of individual components like this compound.[1]
Initial analysis of the commercially sourced Fmoc-amino acids revealed a total impurity level of approximately 26%. Following a straightforward recrystallization purification, this impurity level was reduced to about 10%.[4] The impact on the synthesis of Glucagon was substantial. The crude peptide synthesized with the unpurified, commercial-grade amino acids exhibited a purity of 53.49% as determined by High-Performance Liquid Chromatography (HPLC). In stark contrast, the crude Glucagon synthesized using the purified amino acids showed a significantly higher purity of 68.08%.[1][4] This represents a greater than 14% increase in the purity of the target peptide, a direct consequence of improving the quality of the starting materials.[1][4]
This significant enhancement in purity not only simplifies the downstream purification process, reducing time and solvent consumption, but also increases the overall yield of the desired high-purity peptide.[1]
Comparative Data: Glucagon Synthesis
| Starting Material | Total Impurity Level in Fmoc-Amino Acids | Crude Glucagon Purity (by HPLC) |
| Commercial Grade | ~26% | 53.49% |
| Purified | ~10% | 68.08% |
Data sourced from a study on the impact of purifying all 20 Fmoc-amino acids used in the synthesis of Glucagon.[1][4]
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.
Purification of Fmoc-Thr(tBu)-OH by Recrystallization
This protocol describes a standard procedure for purifying commercial Fmoc-Thr(tBu)-OH to reduce the levels of synthesis-related impurities.
-
Dissolution: In a suitable flask, charge 100g of commercial Fmoc-Thr(tBu)-OH and add 600ml of toluene.
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Crystallization: Cool the solution down to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Filtration and Washing: Filter the crystalline product and wash the collected solid with fresh toluene.
-
Drying: Collect the wet cake and dry it under vacuum at 50°C to obtain the purified Fmoc-Thr(tBu)-OH.[1][4]
Synthesis of a Model Threonine-Containing Peptide
This is a general protocol for manual Fmoc-SPPS. A model peptide such as Ac-Tyr-Gly-Gly-Phe-Thr-Leu-NH2 can be synthesized to evaluate the performance of different this compound batches.[1]
Materials:
-
Rink Amide resin
-
High and low-quality Fmoc-Thr(tBu)-OH
-
Other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Acetic anhydride (B1165640) for capping (optional)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[1]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-amino acids sequentially. For the threonine incorporation, use either the high-purity or low-purity Fmoc-Thr(tBu)-OH.
-
Chain Elongation: Repeat the deprotection and coupling steps until the full peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize the peptide pellet.
Peptide Purity Analysis by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity.[5][6]
Method:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile (B52724) mixture.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column.[6][7] Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient is a linear increase of acetonitrile by 1% per minute.[7]
-
Detection: Monitor the elution profile at a wavelength of 215 nm, which is optimal for detecting the peptide bond.[6]
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total peak area.[1][8]
Visualizing the Impact and Process
To better illustrate the concepts discussed, the following diagrams outline the logical relationships and experimental workflows.
Caption: Impact of this compound quality on peptide synthesis outcome.
Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.
Caption: Threonine side reactions and prevention by side-chain protection.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 4. ajpamc.com [ajpamc.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. resolvemass.ca [resolvemass.ca]
A Comparative Study of Manual vs. Automated Peptide Synthesis: A Guide for Researchers
For scientists and professionals in the fields of drug development and biochemical research, the synthesis of peptides is a fundamental and often critical task. The choice between manual and automated solid-phase peptide synthesis (SPPS) can significantly impact the efficiency, purity, and cost-effectiveness of a project. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific needs.
The Foundation: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are created.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] This method simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing at each step.[2][3] The general SPPS cycle involves a series of deprotection, washing, coupling, and final cleavage steps to yield the desired peptide.[1][4]
Quantitative Performance Comparison
The decision to employ manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the resulting purity and yield of the final peptide. The following tables summarize key performance indicators for a direct comparison of the two methods.
Table 1: General Performance Comparison of Manual and Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Data compiled from multiple sources.[5][6]
Table 2: Cost and Flexibility Comparison
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Initial Equipment Cost | Lower | Higher |
| Cost per Peptide (Long-term) | Can be high due to labor costs and reagent consumption.[3] | Lower for high-throughput and large-scale production due to reduced labor and optimized reagent use.[3] |
| Flexibility & Optimization | Highly flexible, allowing for on-the-fly adjustments and the use of non-standard reagents.[3][5] | Modern systems offer protocol flexibility, but on-the-fly modifications are less straightforward.[5] |
Experimental Workflows and Logical Relationships
The workflows for manual and automated peptide synthesis, while following the same fundamental chemical steps, differ significantly in their execution. These differences are visualized in the diagrams below.
Experimental Protocols
To illustrate the practical differences, the following are generalized protocols for the synthesis of a hypothetical pentapeptide, Tyr-D-Ala-Phe-Gly-Ala-NH2, using both manual and automated methods based on Fmoc chemistry.
Manual Synthesis Protocol
1. Resin Preparation:
-
Swell 0.5 g of Rink Amide MBHA resin in N,N-dimethylformamide (DMF) in a manual synthesis vessel for 1 hour.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).
3. Amino Acid Coupling (for the first amino acid, Fmoc-Ala-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of a base (e.g., DIEA) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
5. Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Phe, D-Ala, Tyr).
7. Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Automated Synthesis Protocol
1. Synthesizer Setup:
-
Load the appropriate resin (e.g., Rink Amide MBHA) into the reaction vessel of the automated peptide synthesizer.
-
Place vials containing the required Fmoc-protected amino acids, activator (e.g., HBTU), and base (e.g., DIEA) in the designated positions on the synthesizer.
-
Ensure all solvent and reagent bottles are sufficiently filled.
2. Programming the Synthesis:
-
Input the desired peptide sequence (Tyr-D-Ala-Phe-Gly-Ala-NH2) into the synthesizer's software.
-
Select a pre-programmed synthesis protocol or customize parameters such as coupling times, washing steps, and reagent concentrations. For difficult couplings, a "double coupling" protocol can be programmed where the coupling step is repeated.[7]
3. Automated Synthesis Execution:
-
The synthesizer will automatically perform the following cycle for each amino acid:
-
Deprotection: Dispense 20% piperidine in DMF to the reaction vessel, react for the programmed time, and drain.
-
Washing: Perform a series of programmed washes with DMF to remove residual reagents.
-
Coupling: Dispense the pre-activated amino acid solution to the resin and allow it to react for the set time.
-
Washing: Conduct final washes with DMF to remove excess reagents and byproducts.
-
4. Final Cleavage and Deprotection:
-
Once the synthesis is complete, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Step 7).[7] Some systems may offer automated cleavage modules.
Case Study: Synthesis of Peptide 18-4
A study on the synthesis of "peptide 18-4" and its negative analog for breast cancer cell targeting provides a direct comparison of the two methods.[8] In this study, the manual synthesis of two peptide sequences resulted in the omission of one or two amino acids, indicating an unsuccessful synthesis.[8] In contrast, the use of an automated synthesizer (Tribute Synthesizer) led to the successful synthesis of both target peptides.[8] The authors concluded that automated peptide synthesis was faster and more successful than the manual approach, primarily due to the reduction of potential human error.[8]
Conclusion
The choice between manual and automated peptide synthesis is contingent on the specific goals and resources of the research project.
Manual synthesis offers a high degree of flexibility and lower initial equipment costs, making it well-suited for exploratory work, the synthesis of highly complex or modified peptides, and for laboratories with limited budgets.[5][7] However, it is labor-intensive and its reproducibility is highly dependent on operator skill.[7]
Automated synthesis , on the other hand, provides high throughput, superior reproducibility, and significantly reduced hands-on time.[3] This makes it the preferred method for producing multiple peptides, long or difficult sequences, and for applications where consistency is paramount, such as in drug discovery and development.[3][7] While the initial investment is higher, the long-term benefits in terms of efficiency, purity, and reliability often justify the cost.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Comparative Guide to Synthesis Protocols for Threonine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of threonine into synthetic peptides presents unique challenges due to the nucleophilic nature of its side-chain hydroxyl group. This can lead to undesirable side reactions, impacting the overall yield and purity of the target peptide. The choice of synthesis protocol, particularly the side-chain protecting group and the coupling reagent, is paramount to mitigating these issues. This guide provides an objective comparison of common synthesis strategies for threonine-containing peptides, supported by experimental data, to aid in the selection of an optimal protocol.
Key Challenges in Threonine-Containing Peptide Synthesis
The primary side reactions encountered during the synthesis of peptides containing threonine are:
-
O-acylation: The hydroxyl group of threonine can be acylated by the activated C-terminus of the incoming amino acid, leading to the formation of a depsipeptide.[1]
-
Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection, the threonine residue can undergo dehydration to form a dehydroamino acid residue.[2] This results in a mass loss of 18 Da in the final product.
-
Aggregation: Peptides containing threonine, especially in hydrophobic sequences, can be prone to aggregation, which hinders coupling efficiency and can lead to truncated or deleted sequences.
Comparative Analysis of Synthesis Protocols
The selection of an appropriate side-chain protecting group for threonine and a suitable coupling reagent are critical factors in overcoming the challenges mentioned above. The following tables summarize the performance of different strategies.
Impact of Threonine Side-Chain Protection on Peptide Purity
The two most common protecting groups for the threonine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) are the tert-butyl (tBu) ether and the trityl (Trt) ether.[3]
| Protecting Group | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| Fmoc-Thr(tBu)-OH | Standard and robust; stable to piperidine (B6355638).[3] | - High stability during synthesis- Widely available and cost-effective[3] | - Requires strong acid (e.g., >90% TFA) for cleavage, which can cause side reactions with sensitive residues.- May contribute to aggregation in "difficult sequences".[3] | Good to Excellent[3] |
| Fmoc-Thr(Trt)-OH | Acid labile; more sensitive to acid than tBu. | - Cleaved under milder acidic conditions, reducing side reactions with sensitive residues.- Can lead to purer crude peptides in sequences with other nucleophilic amino acids.[2][4] | - The bulky Trt group can sometimes hinder coupling reactions. | Generally higher than tBu for complex peptides.[4] |
Comparative Performance of Coupling Reagents
The choice of coupling reagent is crucial, especially for sterically hindered couplings or sequences prone to aggregation. HATU and HBTU are two commonly used aminium-based coupling reagents.
| Coupling Reagent | Model Peptide | Observed Purity/Side Products | Reference |
| HATU | Acyl Carrier Protein (ACP) fragment (65-74) | Higher Purity (fewer deletion products observed) | [5] |
| HBTU | Acyl Carrier Protein (ACP) fragment (65-74) | Lower Purity (more deletion products observed) | [5] |
Mitigation of Side Reactions: β-Elimination in Phospho-Threonine Synthesis
The following data illustrates the effect of the base used for Fmoc deprotection on the extent of β-elimination in a model phosphothreonine-containing peptide.
| Base (in DMF) | Concentration | Time | Temperature | Fmoc Deprotection (%) | β-Elimination (%) |
| Piperidine | 20% | 5 min | 90 °C | 100 | > 50 |
| DBU | 2% | 5 min | 90 °C | 100 | < 1 |
| DBU | 0.5% | 5 min | 90 °C | 100 | 0 |
| Piperazine | 20% | 5 min | 90 °C | 100 | ~5 |
Data adapted from theoretical and experimental studies on a model phosphopeptide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for the addition of a threonine residue using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Wash the resin with DMF (3-5 times).
4. Repetition:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended when coupling threonine to a sterically hindered amino acid or within an aggregation-prone sequence.
-
Follow steps 1-3 of the Standard SPPS Cycle.
-
After the first coupling and washing, repeat the amino acid activation and coupling steps with a fresh solution of activated Fmoc-Thr(tBu)-OH.
-
Wash the resin with DMF (3-5 times).
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the tBu side-chain protecting groups.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
2. Cleavage Reaction:
-
Prepare a cleavage cocktail. A common formulation is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Synthesis Workflows and Strategies
The following diagrams illustrate the key workflows and logical relationships in the synthesis of threonine-containing peptides.
Caption: A generalized workflow for the incorporation of a protected threonine residue in SPPS.
Caption: Logical relationships between challenges in threonine peptide synthesis and mitigation strategies.
References
- 1. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cblpatras.gr [cblpatras.gr]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Thr-OH: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Fmoc-Thr-OH, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of this compound (N-α-Fmoc-L-threonine), a common reagent in solid-phase peptide synthesis. While this compound is generally not classified as a hazardous substance, it is imperative to manage its disposal as chemical waste to minimize environmental impact and adhere to institutional and local regulations.[1][2]
Key Safety and Handling Information
Before disposal, it is crucial to handle this compound with the appropriate safety precautions. Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] If dust generation is possible, especially with the powdered form, consider using respiratory protection in a well-ventilated area or fume hood.
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.36 g/mol [2][3][4] |
| Appearance | White to off-white powder/crystalline powder[2][3] |
| Melting Point | Approximately 115 °C (with decomposition)[3][4] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)[3] |
| CAS Number | 73731-37-0[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound, whether as unused product or as waste from experimental procedures, must be managed through a licensed chemical waste disposal service. Adherence to institutional and local regulations is mandatory.[1]
Solid Waste Disposal (Unused/Expired Product and Contaminated Materials):
-
Container Preparation: Select a designated, sealable, and clearly labeled container for solid chemical waste. Suitable containers are typically made of polyethylene (B3416737) or borosilicate glass.
-
Waste Collection: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Avoid generating dust. Any materials, such as weighing paper or gloves, that are grossly contaminated with this compound should also be placed in this container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" or as required by your institution. The label should include the full chemical name, "this compound," the approximate quantity, and the date of accumulation.[1]
-
Storage: Store the sealed and labeled container in a designated, secure area for chemical waste collection, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
Liquid Waste Disposal (Solutions containing this compound):
-
Segregation: Collect liquid waste containing this compound in a separate, designated, and properly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[1]
-
Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMF").[1]
-
Disposal: Arrange for the disposal of the liquid hazardous waste through your institution's chemical waste management program.
Important Note: Under no circumstances should this compound or its waste streams be disposed of down the drain or in regular trash.[1][2]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may be subject to specific regulations, such as Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[1] In the European Union, the management of hazardous waste is governed by regulations that emphasize proper labeling, segregation, and disposal through authorized facilities to ensure traceability and environmental protection.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Guide to Handling and Disposal of Fmoc-Thr-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the personal protective equipment (PPE) required, operational handling, and disposal of Fmoc-Thr-OH, a key reagent in solid-phase peptide synthesis (SPPS).
Hazard Assessment
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1] The primary risks are associated with the inhalation of dust particles and direct contact with the skin and eyes.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Respiratory Protection | Dust Mask | Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved N95 or EN 143 P1 dust mask should be used if dust is generated and ventilation is inadequate.[1][2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for the safe and effective use of this compound. The following step-by-step guide covers the entire workflow from preparation to post-handling cleanup.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[1]
-
Assemble all necessary equipment, including a clean spatula, weighing paper or boat, and appropriate glassware.
-
Verify that the planned solvent for dissolution is compatible with this compound. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]
Step 2: Weighing the Solid Compound
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container of this compound to minimize the generation of airborne dust.
-
Using a clean spatula, dispense the desired amount of the solid onto a weighing paper or directly into a tared container on an analytical balance.[1]
-
Close the this compound container securely immediately after use.
Step 3: Dissolution
-
Transfer the weighed solid to a suitable flask or vial.
-
Slowly add the chosen solvent to the solid while gently stirring or swirling to facilitate dissolution and prevent splashing.[1]
Step 4: Use in Solid-Phase Peptide Synthesis (SPPS)
-
The prepared this compound solution is now ready for the coupling step in SPPS.
-
This involves the activation of the amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide chain.[3]
-
Following the coupling reaction, the resin is washed to remove excess reagents.[3]
-
The Fmoc protecting group is then removed (deprotection) using a basic solution, typically 20% piperidine (B6355638) in DMF, to prepare for the next coupling cycle.[3]
Step 5: Post-Handling and Cleanup
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands with soap and water after removing gloves.[1]
Experimental Protocol: Manual Fmoc Deprotection in SPPS
This protocol details the removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide, a common procedure involving Fmoc-amino acids.
-
Resin Preparation: Swell the peptide-resin in DMF within a reaction vessel.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes and then drain the solution. Repeat this step with a fresh portion of the piperidine solution for 15-20 minutes to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct. This is typically done by adding DMF, agitating, and draining for a minimum of five cycles.
-
Confirmation: A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine, indicating successful deprotection. A blue color change signifies a positive result.[3]
Disposal Plan
Proper waste management is critical for laboratory safety and environmental compliance. All waste generated from the handling and use of this compound must be treated as hazardous chemical waste.
Solid Waste Disposal
-
Unused/Expired Product: Collect any unused or expired this compound in a designated and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in the same designated hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]
Liquid Waste Disposal Liquid waste from procedures involving this compound, particularly SPPS, must be segregated into appropriate waste streams.
-
Non-Halogenated Solvents: Solvents such as DMF should be collected in a "Non-Halogenated Waste" container.[4]
-
Basic Waste: The piperidine in DMF solution used for Fmoc deprotection is a basic waste stream and must be collected in a separate container labeled "Basic Waste" or "Piperidine Waste".[4]
-
Acidic Waste: If acidic reagents are used, such as for the final cleavage of the peptide from the resin, this waste must be collected in a designated "Acidic Waste" container.[4]
-
Labeling: Each liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[4]
Final Disposal
-
Store all sealed waste containers in a designated hazardous waste accumulation area.
-
Arrange for the collection and disposal of all hazardous waste through your institution's certified hazardous waste management service.[4]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
